Product packaging for Deoxynybomycin(Cat. No.:CAS No. 27259-98-9)

Deoxynybomycin

Cat. No.: B1670259
CAS No.: 27259-98-9
M. Wt: 282.29 g/mol
InChI Key: SBTFHJGTXHMDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxynybomycin is a member of quinolines.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O3 B1670259 Deoxynybomycin CAS No. 27259-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27259-98-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3,6,10-trimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,5,7,9(16),10-pentaene-4,12-dione

InChI

InChI=1S/C16H14N2O3/c1-8-4-12(19)17(3)14-10(8)6-11-9(2)5-13(20)18-7-21-16(14)15(11)18/h4-6H,7H2,1-3H3

InChI Key

SBTFHJGTXHMDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C3C4=C(C=C12)C(=CC(=O)N4CO3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deoxynybomycin

Origin of Product

United States

Foundational & Exploratory

Deoxynybomycin: A Technical Guide to its Discovery, Mechanism, and Biosynthesis from Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a potent natural product antibiotic with a unique mechanism of action against fluoroquinolone-resistant (FQR) bacteria.[1][2][3][4] Originally identified from a Streptomyces species isolated from a soil sample in Missouri, this compound has garnered significant interest for its potential to combat the growing threat of antibiotic resistance.[2][4] Unlike conventional antibiotics, this compound acts as a "reverse antibiotic," selectively targeting the mutated DNA gyrase that confers fluoroquinolone resistance in pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3][4] This technical guide provides an in-depth overview of the discovery, characterization, mechanism of action, and biosynthesis of this compound, with a focus on the experimental protocols and quantitative data relevant to drug development professionals.

Discovery and Isolation from Streptomyces

The initial discovery of the parent compound, nybomycin, dates back to the mid-20th century from a streptomycete culture.[2][4] this compound was later identified and found to possess more potent antibacterial activity.[2][4] However, the isolation of this compound from natural sources has proven to be challenging, with low yields hindering its extensive biological evaluation and development.[2][4] This difficulty has spurred the development of facile and modular chemical synthesis routes to produce this compound and its derivatives, enabling more in-depth studies of their therapeutic potential.[1][4]

Quantitative Antimicrobial Activity

This compound exhibits potent and selective activity against fluoroquinolone-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness. The following tables summarize the MIC values of this compound and its derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (DNM) and its Derivatives against Staphylococcus aureus

CompoundStrainGenotypeMIC (µg/mL)
DNMATCC 29213Fluoroquinolone-Sensitive (FQS)Modest Activity
DNMNRS3FQR (GyrA S84L, ParC S80F)0.03[2]
DNM-2NRS3FQR (GyrA S84L, ParC S80F)0.06–0.12[2]
VancomycinNRS3FQR (GyrA S84L, ParC S80F)8[2]
DaptomycinNRS3FQR (GyrA S84L, ParC S80F)8[2]
LinezolidNRS3FQR (GyrA S84L, ParC S80F)0.5[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (DNM) against Enterococcus Species

CompoundStrainGenotypeMIC (µg/mL)
DNMATCC 29212Fluoroquinolone-Sensitive (FQS)>1.0[2]
DNMS235FQR (GyrA S83I, ParC S80I)0.125[2]

Table 3: In Vitro Inhibitory Activity of Nybomycin (NYB) against Bacterial and Human Topoisomerases

EnzymeAssayIC50 (µM)Minimal Effective Concentration (µM)
E. coli DNA Gyrase (Wild-Type)Cleavage-2
E. coli DNA Gyrase (S83L Mutant)Cleavage-2
E. coli Topoisomerase IVDecatenation-67
Human Topoisomerase IIαDecatenation-17

Experimental Protocols

Generalized Protocol for Isolation and Characterization of this compound from Streptomyces Culture

While the natural isolation of this compound is notoriously difficult, a generalized workflow can be described based on standard methods for secondary metabolite extraction from Streptomyces.

  • Fermentation: A pure culture of the this compound-producing Streptomyces strain is inoculated into a suitable liquid medium (e.g., Tryptone Soya Broth) and incubated for several days to allow for the production of secondary metabolites.[5]

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.[5]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica gel column chromatography, preparative HPLC) to purify this compound from other metabolites.

  • Characterization: The purified compound is characterized using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase is a key indicator of its mechanism of action. The following protocol outlines a typical DNA gyrase cleavage assay.

  • Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase (both wild-type and mutant forms), supercoiled plasmid DNA, and varying concentrations of this compound or a control inhibitor (e.g., ciprofloxacin).[2]

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 25 minutes) to allow the enzyme to act on the DNA.[2]

  • Termination and Protein Removal: The reaction is stopped by the addition of SDS and proteinase K, which denatures the enzyme and digests it, releasing the DNA.[2]

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel contains ethidium bromide to visualize the DNA under UV light.[2]

  • Analysis: The different forms of DNA (supercoiled, linear, and open circular/nicked) are quantified. An increase in the amount of linear and/or nicked DNA indicates that the compound is stabilizing the cleavage complex, thus inhibiting the enzyme.[2][6]

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway of Nybomycin

The biosynthetic gene cluster for nybomycin has been identified in Streptomyces albus subsp. chlorinus.[4] The pathway is proposed based on the homology of the genes to those involved in the biosynthesis of the structurally related antibiotic, streptonigrin.[4]

Biosynthetic_Pathway Chorismate Chorismate Aminodeoxychorismate 4-amino-4-deoxychorismate Chorismate->Aminodeoxychorismate nybB, nybE Aminophenylpyruvate 4-amino-phenylpyruvate Aminodeoxychorismate->Aminophenylpyruvate nybC C_ring_precursor C-ring precursor Aminophenylpyruvate->C_ring_precursor nybA Coupling Coupling & Cyclization C_ring_precursor->Coupling D_ring_precursor D-ring precursor D_ring_precursor->Coupling Tryptophan L-tryptophan Tryptophan->D_ring_precursor nybD, nybF Quinoline_intermediate Quinoline intermediate Nybomycin_core Nybomycin Core Structure Coupling->Nybomycin_core Tailoring Tailoring Reactions (e.g., nybS, nybT, nybU, nybV) Nybomycin_core->Tailoring This compound This compound Tailoring->this compound DNA_Gyrase_Assay_Workflow Start Start: Prepare Reagents Reaction_Mix Prepare Reaction Mix: - DNA Gyrase (WT or Mutant) - Supercoiled Plasmid DNA - this compound (Varying Conc.) Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Termination Stop Reaction: Add SDS and Proteinase K Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA with Ethidium Bromide Electrophoresis->Visualization Analysis Quantify DNA Bands: Supercoiled, Linear, Nicked Visualization->Analysis End End: Determine IC50 Analysis->End Mechanism_of_Action FQR_Bacteria Fluoroquinolone-Resistant Bacterium Mutant_Gyrase Mutant DNA Gyrase (e.g., GyrA S84L) FQR_Bacteria->Mutant_Gyrase Contains Complex_Formation Stabilization of DNA-Gyrase Cleavage Complex Mutant_Gyrase->Complex_Formation Forms DNM This compound DNM->Complex_Formation Binds to DSB Double-Strand DNA Breaks Complex_Formation->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

References

Deoxynybomycin: A Technical Whitepaper on a Novel "Reverse Antibiotic" Strategy Against Fluoroquinolone-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The rise of antibiotic resistance necessitates novel therapeutic strategies. Fluoroquinolones (FQs), a critical class of antibiotics targeting bacterial DNA gyrase and topoisomerase IV, have been compromised by widespread resistance, often stemming from specific mutations in these enzymes.[1] Deoxynybomycin (DNM), a natural product, and its parent compound nybomycin (NYB), represent a paradigm-shifting approach known as "reverse antibiotics".[2] These compounds exhibit potent activity against fluoroquinolone-resistant (FQR) bacterial strains while showing little to no activity against their wild-type, fluoroquinolone-sensitive (FQS) counterparts.[3] This paper provides a detailed examination of the mechanism, in vitro efficacy, and key experimental protocols related to DNM's activity, highlighting its potential to combat multidrug-resistant infections. A particularly compelling feature is that bacterial resistance to DNM can arise from a back-mutation that re-sensitizes the pathogen to fluoroquinolones, suggesting a unique therapeutic cycle.[4][5]

Introduction: The Challenge of Fluoroquinolone Resistance

Fluoroquinolones are a cornerstone of antibacterial therapy, directly inhibiting bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1] These enzymes manage DNA topology during replication. FQs stabilize a toxic enzyme-DNA complex, leading to double-strand breaks and cell death.[1][2]

However, the clinical utility of FQs is threatened by the emergence of resistant strains.[6] Resistance frequently arises from point mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes.[5] A common mutation, S83L (serine to leucine at position 83 in E. coli numbering) in the GyrA subunit, reduces FQ binding affinity, rendering the antibiotic ineffective.[3] This has created an urgent need for new agents that can overcome this resistance mechanism.

This compound (DNM) and other nybomycins are natural products that exploit this common resistance mutation.[4] They function as "reverse antibiotics," selectively inhibiting the mutant DNA gyrase that confers FQ resistance.[7]

Core Mechanism: The "Reverse Antibiotic" Concept

The defining characteristic of this compound is its inverted spectrum of activity. Unlike conventional antibiotics, it is most effective against the resistant form of a bacterium.

  • Selective Targeting: DNM's primary target is the FQR mutant DNA gyrase.[4] While FQs fail to bind effectively to the S83L mutant GyrA, DNM shows high affinity for this altered enzyme.

  • Low Wild-Type Activity: Conversely, DNM has minimal inhibitory activity against the wild-type DNA gyrase found in FQ-sensitive bacteria.[2]

  • Resistance and Re-sensitization Cycle: Bacteria can develop resistance to DNM. Critically, this resistance often occurs through a back-mutation in the gyrA gene, reverting the mutant residue (e.g., leucine) back to the wild-type residue (serine).[5] This genetic reversion simultaneously restores the bacterium's sensitivity to fluoroquinolones. This phenomenon creates a potential therapeutic strategy where FQs and DNM could be used sequentially to manage infections and mitigate the evolution of resistance.[5]

G FQS Wild-Type Bacteria (FQ-Sensitive) FQ_Treat Fluoroquinolone Treatment FQS->FQ_Treat Effective Against DNM_Treat This compound Treatment FQS->DNM_Treat Low Activity FQR Mutant Bacteria (FQ-Resistant) FQR->FQ_Treat Ineffective FQR->DNM_Treat Effective Against FQ_Treat->FQR Selects for Resistance (e.g., S83L mutation) DNM_Treat->FQS Selects for Back-Mutation (Re-sensitizes to FQ)

Figure 1: The therapeutic cycle of a "reverse antibiotic".

The diagram below illustrates the differential activity of fluoroquinolones and this compound on wild-type and mutant DNA gyrase.

G cluster_wt Wild-Type (FQS) System cluster_fqr Mutant (FQR) System WT_Gyrase {Wild-Type DNA Gyrase | (e.g., GyrA Ser83)} FQR_Gyrase {Mutant DNA Gyrase | (e.g., GyrA S83L)} FQ Fluoroquinolone FQ->WT_Gyrase INHIBITS FQ->FQR_Gyrase No/Low Activity DNM This compound DNM->WT_Gyrase No/Low Activity DNM->FQR_Gyrase INHIBITS

Figure 2: Differential inhibition of DNA gyrase variants.

Quantitative In Vitro Efficacy

The "reverse antibiotic" activity of DNM and its derivatives has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently show significantly lower MIC values against FQR strains compared to their FQS isogenic parents, particularly in Gram-positive bacteria.

Table 1: MIC (μg/mL) of this compound (DNM) and Ciprofloxacin (CIP) Against Various Strains

Organism Strain Key Genotype / Phenotype DNM MIC (μg/mL) Ciprofloxacin (CIP) MIC (μg/mL) Reference
Staphylococcus aureus ATCC 29213 Wild-Type (FQS) >32 0.25 [4]
Staphylococcus aureus NRS3 FQR 0.25 >32 [4]
Enterococcus ATCC 29212 Wild-Type (FQS) >32 1 [4]
Enterococcus S235 FQR 0.5 >32 [4]
Escherichia coli ΔtolC FQS (permeable strain) 8 0.015 [3]
Escherichia coli ΔtolC S83L FQR (permeable strain) 4 0.25 [3]

| Escherichia coli | ΔtolC D87Y | FQR (permeable strain) | 8 | 1 |[3] |

Note: The "reverse" effect is most pronounced in Gram-positive species like S. aureus, where the MIC for the FQR strain is over 100-fold lower than for the wild-type.[4] In the Gram-negative E. coli, while DNM is active, the difference in MIC between FQS and FQR strains is less dramatic, suggesting the mechanism may be more complex or other factors like efflux could be involved.[3]

Key Experimental Methodologies

The evaluation of this compound relies on established antimicrobial and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microdilution broth method is standard.[4]

Protocol:

  • Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compound (e.g., DNM) in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the bacterial strain (e.g., ~5 x 10^5 CFU/mL) to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G A Prepare serial dilutions of DNM in 96-well plate C Inoculate all wells (except negative control) with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (e.g., 18-24h at 37°C) C->D E Visually inspect for turbidity D->E F MIC = Lowest concentration with no visible growth E->F

Figure 3: Workflow for MIC determination by broth microdilution.
DNA Gyrase Inhibition Assays

To confirm that DNM's activity stems from targeting DNA gyrase, in vitro biochemical assays are employed.

This assay measures the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to double-strand breaks and the linearization of plasmid DNA.[8]

Protocol:

  • Reaction Setup: Combine supercoiled plasmid DNA with DNA gyrase (either wild-type or a mutant variant) in the absence of ATP. Add varying concentrations of the test compound (DNM or a control like ciprofloxacin).

  • Incubation: Allow the reaction to proceed for a set time at a specific temperature (e.g., 37°C).

  • Termination: Stop the reaction and dissociate the enzyme from the DNA by adding SDS (sodium dodecyl sulfate) and Proteinase K.

  • Analysis: Separate the resulting DNA forms (supercoiled, relaxed, linear, and open-circular/nicked) using agarose gel electrophoresis. An increase in the linear DNA band indicates that the compound stabilizes the cleavage complex.[8]

G A Combine in reaction tube: - Supercoiled (SC) plasmid DNA - DNA Gyrase (WT or Mutant) - Test Compound (DNM) B Incubate at 37°C A->B C Terminate reaction with SDS and Proteinase K B->C D Run sample on _Agarose Gel Electrophoresis_ C->D E Visualize DNA bands under UV light D->E F Analyze DNA Forms: - Increased Linear (L) DNA indicates stabilization of cleavage complex E->F

Figure 4: Experimental workflow for the DNA cleavage assay.

This assay measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed DNA in an ATP-dependent manner. Inhibition of this process indicates the compound interferes with the enzyme's catalytic cycle.[8]

Protocol:

  • Reaction Setup: Combine relaxed plasmid DNA with DNA gyrase and ATP. Add varying concentrations of the test compound.

  • Incubation: Allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction.

  • Analysis: Separate the DNA topoisomers by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its more mobile, supercoiled form.[8]

Preclinical In Vivo Studies

The therapeutic potential of the nybomycin class has been demonstrated in a mouse infection model. A soluble derivative of DNM was shown to rescue mice from lethal infections with FQR bacteria, providing the first in vivo proof-of-concept for this antibiotic class.[4][7]

Challenges and Future Directions

Despite its promise, the development of this compound faces challenges:

  • Solubility: DNM is poorly soluble in aqueous solutions, hindering its formulation and bioavailability.[4] The synthesis of more soluble derivatives is a key area of research.[4]

  • Gram-Negative Activity: The "reverse antibiotic" effect is less pronounced in Gram-negative bacteria like E. coli.[3] Further investigation is needed to understand the reasons for this, which may involve efflux pumps or differences in the primary target.

  • Synthesis: Natural isolation of DNM is difficult. However, facile chemical routes for its synthesis and derivatization have been developed, enabling further medicinal chemistry efforts.[4][5]

Future work will focus on optimizing the pharmacological properties of DNM derivatives, exploring their efficacy against a broader range of FQR pathogens, and further elucidating their mechanism of action in Gram-negative bacteria.

Conclusion

This compound represents an innovative and promising strategy in the fight against antibiotic resistance. By specifically targeting the very mutations that confer resistance to fluoroquinolones, it acts as a "reverse antibiotic" that can eliminate FQR strains. The unique property of re-sensitizing resistant bacteria to older antibiotics upon developing resistance to DNM introduces the possibility of novel, cyclical therapeutic regimens. While challenges in solubility and spectrum of activity remain, continued research and development of the nybomycin class could provide a much-needed weapon against some of the most problematic drug-resistant pathogens.

References

Deoxynybomycin: A Technical Guide on its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynybomycin is a naturally occurring quinolone antibiotic with a unique biological activity profile that has garnered significant interest in the fields of oncology and infectious disease. It is recognized for its potent anti-tumor properties, including the induction of apoptosis and inhibition of topoisomerase I, as well as its novel "reverse antibiotic" activity against fluoroquinolone-resistant bacteria. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Chemical Structure and Properties

This compound possesses a pentacyclic ring system. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₃[1][2][3]
Molecular Weight 282.29 g/mol [1]
IUPAC Name 3,6,10-trimethyl-1,10-dihydro-2H-oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,12-dione[1]
CAS Number 27259-98-9[4][5]
Canonical SMILES CC1=CC(=O)N(C2=C(C=C1)C3=C(C=C2)N(C(=O)C=C3C)CO)C[1][2]
InChI Key SBTFHJGTXHMDPR-UHFFFAOYSA-N[1][2]
Appearance (Data not available)
Melting Point (Data not available)
Solubility Poor aqueous solubility[6]
logP (Data not available)

Spectroscopic Data:

Detailed spectroscopic data for this compound, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its unambiguous identification and characterization. While numerous publications affirm its structural elucidation, readily available, detailed spectral assignments are not consistently reported in the public domain. Researchers are advised to consult specialized chemical databases or the supplementary information of primary research articles for this data.

Biological Activity

This compound exhibits a dual spectrum of biological activity, making it a molecule of interest for both anti-cancer and anti-bacterial drug development.

Anti-Tumor Activity

This compound has been shown to selectively inhibit the growth of various human cancer cell lines while exhibiting lower toxicity towards normal cells.[6][7] Its primary mechanisms of anti-tumor action include the induction of apoptosis and the inhibition of topoisomerase I.[4][6][7]

Table 2: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
Saos-2OsteosarcomaSelective inhibition observed[6][7]
TMK-1Gastric CancerSelective inhibition observed[6][7]
THP-1Monocytic LeukemiaSelective inhibition observed[6][7]
Lung Carcinoma Cell LinesLung CancerSelective cytotoxicity noted[6][7]

Note: Specific IC50 values are not consistently reported in the cited literature, which instead describe selective growth inhibition at concentrations up to 5 µg/mL.

Antibacterial Activity: A "Reverse Antibiotic"

This compound is particularly notable for its "reverse antibiotic" activity. Unlike conventional antibiotics, it is highly active against bacteria that have developed resistance to fluoroquinolones, a widely used class of antibiotics. This effect is primarily due to its inhibition of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Strains

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 29213)Wild-Type (Fluoroquinolone-Sensitive)> 64
Staphylococcus aureus (NRS3)Fluoroquinolone-Resistant0.25
Enterococcus faecalis (ATCC 29212)Wild-Type (Fluoroquinolone-Sensitive)> 64
Vancomycin-Resistant Enterococcus (VRE)Fluoroquinolone-Resistant1-8
Escherichia coli ΔtolCWild-Type GyrA2.5[8]
Escherichia coli ΔtolCS83L GyrA Mutant (Fluoroquinolone-Resistant)2.5[8]
Escherichia coli ΔtolCD87Y GyrA Mutant (Fluoroquinolone-Resistant)5[8]

Mechanisms of Action

Inhibition of Topoisomerase I

This compound acts as a topoisomerase I inhibitor.[4][7] Topoisomerase I is a crucial enzyme involved in relieving torsional stress in DNA during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Topoisomerase_I_Inhibition This compound's Inhibition of Topoisomerase I This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits DNA_Relaxation DNA Relaxation Topoisomerase_I->DNA_Relaxation induces DNA_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Breaks accumulation of breaks DNA_Supercoiling DNA Supercoiling DNA_Supercoiling->Topoisomerase_I target Apoptosis Apoptosis DNA_Breaks->Apoptosis leads to

Caption: Inhibition of Topoisomerase I by this compound.

Induction of Apoptosis via p21/WAF1 Upregulation

This compound has been identified as an inducer of the p21/WAF1 gene.[6] p21 is a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest, often in response to DNA damage. The upregulation of p21 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis. This pathway is often, though not exclusively, regulated by the tumor suppressor protein p53.

Apoptosis_Signaling_Pathway Apoptosis Induction by this compound This compound This compound Cellular_Stress Cellular Stress / DNA Damage This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 p21 p21/WAF1 Upregulation p53->p21 induces CDK Cyclin-Dependent Kinases (CDKs) p21->CDK inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest progression blocked Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: p21-mediated Apoptosis Pathway.

Inhibition of Mutant DNA Gyrase

The "reverse antibiotic" activity of this compound stems from its ability to selectively inhibit mutant forms of DNA gyrase, a type II topoisomerase, in fluoroquinolone-resistant bacteria.[6] DNA gyrase is essential for bacterial DNA replication. Mutations in this enzyme are a primary mechanism of fluoroquinolone resistance. By targeting the mutated enzyme, this compound effectively kills these resistant strains.

DNA_Gyrase_Inhibition This compound's 'Reverse Antibiotic' Mechanism cluster_fqs Fluoroquinolone-Sensitive Bacterium cluster_fqr Fluoroquinolone-Resistant Bacterium WT_Gyrase Wild-Type DNA Gyrase Fluoroquinolones Fluoroquinolones Fluoroquinolones->WT_Gyrase inhibit Deoxynybomycin_FQS This compound Deoxynybomycin_FQS->WT_Gyrase no significant inhibition Mutant_Gyrase Mutant DNA Gyrase Fluoroquinolones_FQR Fluoroquinolones Fluoroquinolones_FQR->Mutant_Gyrase ineffective Deoxynybomycin_FQR This compound Deoxynybomycin_FQR->Mutant_Gyrase inhibits

Caption: this compound's action on DNA gyrase.

Experimental Protocols

Synthesis of this compound
Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against bacterial strains.

MIC_Workflow MIC Determination Workflow A Prepare serial dilutions of this compound in microtiter plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells with this compound. Harvest and fix the cells.

  • Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If an indirectly labeled dUTP was used, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.

Conclusion

This compound is a fascinating natural product with significant potential in both oncology and infectious disease. Its unique dual-action mechanism, targeting both topoisomerase I in cancer cells and mutant DNA gyrase in antibiotic-resistant bacteria, makes it a compelling lead compound for further drug development. The methodologies outlined in this guide provide a framework for researchers to explore and expand upon our current understanding of this promising molecule. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and further detail its intricate signaling pathways to unlock its full therapeutic potential.

References

Elucidation of the Deoxynybomycin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Deoxynybomycin (DNM) and its parent compound, nybomycin (NM), are potent antibacterial agents with a unique tetracyclic structure and a novel mechanism of action against fluoroquinolone-resistant bacteria. Their ability to inhibit mutant DNA gyrase and re-sensitize resistant strains to existing antibiotics marks them as promising candidates for drug development. Understanding the biosynthetic pathway is crucial for harnessing its potential through synthetic biology to generate novel derivatives with improved properties. This document provides a comprehensive technical overview of the this compound biosynthetic gene cluster, the key enzymatic steps, and the experimental methodologies used to elucidate the pathway. Recent research has identified a series of key enzymes, including a unique Fe(II)/α-ketoglutarate-dependent dioxygenase responsible for the critical 4-oxazoline ring formation.

Introduction to this compound

This compound (DNM) is a natural product antibiotic originally discovered in the 1950s but has seen renewed interest due to its unusual activity profile.[1] Unlike conventional antibiotics, DNM is particularly effective against bacteria that have developed resistance to fluoroquinolones, a widely used class of antibiotics.[2] This resistance typically arises from mutations in the genes encoding DNA gyrase or topoisomerase IV.[3] DNM selectively inhibits these mutant enzymes.[2][4]

A fascinating aspect of this interaction is the concept of a "reverse antibiotic." Bacteria that develop resistance to DNM often do so by reverting the mutation in their DNA gyrase gene back to the wild-type, which in turn re-sensitizes them to fluoroquinolones.[1][4] This unique property could offer a strategy to combat the cycle of antibiotic resistance. The core chemical structure of DNM is a unique tetracyclic system featuring an angularly fused 4-oxazoline ring, which is critical for its biological activity.[5] Elucidating its biosynthesis is key to producing this complex molecule and its analogs on a larger scale.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for producing DNM and NM has been identified in microorganisms such as Embleya hyalina NBRC 13850 and Streptomyces albus.[5][6] Comparative bioinformatic analysis, particularly with the BGC of the structurally related streptonigrin, was instrumental in its identification.[5][6][7] The cluster contains genes encoding enzymes for precursor synthesis, core scaffold assembly, and various tailoring reactions.

Table 1: Key Genes and Putative Functions in the this compound/Nybomycin BGC

Gene Putative Function Role in Pathway Reference
dnmS N-methyltransferase Catalyzes the N-dimethylation of the tricyclic precursor, prenybomycin. [5][8]
dnmT Fe(II)/α-KG-dependent dioxygenase Catalyzes the formation of the signature 4-oxazoline ring to produce DNM. Also shows a reverse decomposition reaction. [5][8]
dnmU Fe(II)/α-KG-dependent dioxygenase Catalyzes the C-12 hydroxylation of DNM to yield nybomycin (NM). [5][8]
nybF DAHP synthase Likely catalyzes the first committed step, diverting carbon from the shikimate pathway. [6][7]
nybK N-acetyltransferase Attaches acetoacetate units during the formation of the core structure. [6][7]
nybM Acetoacetyl-CoA synthase Provides the acetoacetate units required for core scaffold assembly. [6][7]
nybP Salicylate hydroxylase Potentially involved in a hydroxylation reaction during the formation of the 2,6-diaminophenol intermediate. [6][7]
nybV Membrane transporter Likely responsible for the secretion of the final antibiotic product. [6]

| nybW, nybX, nybZ | Transcriptional regulators | Hypothesized to control the expression of the other biosynthetic genes within the cluster. |[6] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving enzymes from several families. The proposed pathway begins with precursors from primary metabolism and proceeds through a series of assembly and tailoring steps to yield the final complex molecule.

3.1 Precursor Formation and Core Assembly The pathway is believed to initiate from the shikimate pathway, a common route for aromatic amino acid biosynthesis.[7]

  • Shikimate Pathway Entry: The enzyme NybF, a putative DAHP synthase, likely catalyzes the condensation of phosphoenolpyruvate and D-erythrose 4-phosphate, committing these central metabolites to the pathway.[6][7]

  • Intermediate Formation: The shikimate-derived intermediate, chorismate, is converted into 4-aminoanthranilic acid, a key building block also found in streptonigrin biosynthesis.[7] This is then proposed to be hydroxylated and decarboxylated to generate 2,6-diaminophenol.[6]

  • Core Assembly: Two acetoacetate units, supplied by the action of NybM (acetoacetyl-CoA synthase), are attached to the 2,6-diaminophenol intermediate by the N-acetyltransferase NybK, leading to the formation of a tricyclic precursor known as prenybomycin.[5][6][7]

3.2 Key Tailoring and Final Steps The final, defining features of this compound are installed by a series of tailoring enzymes.

  • N-Dimethylation: The N-methyltransferase DnmS catalyzes the crucial N-dimethylation of prenybomycin to produce the intermediate NM D.[5]

  • Oxazoline Ring Formation: The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT catalyzes the remarkable formation of the angularly fused 4-oxazoline ring from NM D, yielding this compound (DNM).[5][8]

  • Hydroxylation to Nybomycin: A second Fe/αKGD, DnmU, can then catalyze the C-12 hydroxylation of DNM to produce the parent compound, nybomycin (NM).[5][8]

Deoxynybomycin_Biosynthetic_Pathway Figure 1: Proposed this compound Biosynthetic Pathway cluster_precursor Precursor Supply cluster_intermediates Intermediates cluster_products Final Products PEP Phosphoenolpyruvate + D-Erythrose 4-P Chorismate Chorismate PEP->Chorismate NybF, etc. Prenybomycin Prenybomycin (Tricyclic Precursor) Chorismate->Prenybomycin NybP, NybK, NybM, etc. Acetoacetate Acetoacetate Acetoacetate->Prenybomycin NybP, NybK, NybM, etc. NMD NM D Prenybomycin->NMD DnmS (N-dimethylation) DNM This compound (DNM) NMD->DNM DnmT (Oxazoline Formation) NM Nybomycin (NM) DNM->NM DnmU (C-12 Hydroxylation)

Caption: Figure 1: Proposed this compound Biosynthetic Pathway.

Characterization of Key Dioxygenase Enzymes

A pivotal discovery in the DNM pathway was the function of the Fe(II)/α-ketoglutarate-dependent dioxygenases, DnmT and DnmU. These enzymes perform unusual and critical transformations.

  • DnmT: This enzyme is responsible for creating the defining 4-oxazoline ring of DNM. This complex cyclization is a key step in the biosynthesis. Strikingly, further research revealed that DnmT also possesses an unexpected reverse capability: it can catalyze the decomposition of the 4-oxazoline ring and N-demethylation, converting DNM back to the precursor prenybomycin.[8] This dual function is rare and may serve as a mechanism to control the intracellular concentration of the potentially toxic DNM, acting as a form of self-regulation or resistance.[8]

  • DnmU: This second dioxygenase performs a more conventional hydroxylation reaction, converting DNM to nybomycin.[5]

Table 2: Characterized Enzymatic Reactions in DNM Biosynthesis

Enzyme Substrate Product Reaction Type Reference
DnmS Prenybomycin NM D N-dimethylation [5]
DnmT NM D This compound (DNM) Oxazoline Ring Formation [5][8]
DnmT This compound (DNM) Prenybomycin Ring Decomposition & N-demethylation [8]

| DnmU | this compound (DNM) | Nybomycin (NM) | C-12 Hydroxylation |[5][8] |

Note: Specific quantitative enzyme kinetic data (e.g., Kcat, Km) are not detailed in the surveyed literature.

Experimental Protocols & Methodologies

The elucidation of the DNM pathway has relied on a combination of bioinformatics, genetic manipulation, and biochemical analysis.

5.1 Protocol: Gene Cluster Identification via Comparative Bioinformatics

  • Genome Sequencing: Obtain the full genome sequence of the producing organism (e.g., Embleya hyalina NBRC 13850).

  • BGC Prediction: Use bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite biosynthetic gene clusters.

  • Homology Search: Perform BLASTp or similar protein homology searches for genes within the predicted clusters against databases of known biosynthetic enzymes. Use enzymes from pathways of structurally similar compounds (e.g., streptonigrin) as queries.[6]

  • Cluster Annotation: Annotate the genes within the candidate cluster based on homology to assign putative functions (e.g., PKS, NRPS, transferases, oxygenases, regulators).[5]

5.2 Protocol: Gene Function Verification via Heterologous Expression

  • Cluster Cloning: Clone the entire identified BGC into a suitable expression vector (e.g., a Bacterial Artificial Chromosome - BAC).[6]

  • Host Selection: Select a genetically tractable, high-yield heterologous host strain (e.g., a Streptomyces species known for robust secondary metabolite production).

  • Transformation: Introduce the expression vector containing the BGC into the chosen heterologous host.

  • Cultivation & Extraction: Grow the engineered host under various culture conditions (OSMAC approach) to induce expression of the BGC.[6] Perform solvent extraction on the culture broth and mycelium.

  • Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of new compounds not present in the control host.

  • Structure Elucidation: Purify the novel compounds and determine their chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution MS to confirm the identity of DNM or its precursors.

5.3 Protocol: In Vitro Enzymatic Assay for DnmT/DnmU

  • Gene Expression & Purification: Clone the gene of interest (e.g., dnmT) into an E. coli expression vector. Overexpress the protein and purify it using affinity chromatography (e.g., His-tag).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., NM D for DnmT), and necessary cofactors for Fe/αKGDs: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and a reducing agent like L-ascorbic acid.[5]

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching and Extraction: Stop the reaction by adding a solvent like methanol or acetonitrile. Extract the products for analysis.

  • Product Detection: Analyze the reaction products via HPLC-MS, comparing retention times and mass-to-charge ratios with authentic standards of the expected product (e.g., DNM).[5]

Experimental_Workflow Figure 2: General Experimental Workflow for Gene Function Analysis Bioinformatics 1. Bioinformatics (BGC Prediction & Annotation) Genetic 2. Genetic Manipulation (Heterologous Expression or Gene Knockout) Bioinformatics->Genetic Analysis 3. Metabolite Analysis (HPLC-MS) Genetic->Analysis Purification 4. Purification & Structure Elucidation (NMR, HR-MS) Analysis->Purification Biochem 5. In Vitro Biochemical Assay (Purified Enzyme + Substrate) Analysis->Biochem Identifies Substrate Purification->Biochem Confirmation Function Confirmed Biochem->Confirmation

Caption: Figure 2: General Experimental Workflow for Gene Function Analysis.

Regulation of this compound Biosynthesis

The production of secondary metabolites like DNM is tightly regulated to prevent toxicity to the host and to coordinate production with growth phases. While not yet fully characterized, the DNM/nybomycin BGC provides clues to its regulation.

  • Transcriptional Regulation: The presence of genes like nybW, nybX, and nybZ within the cluster strongly suggests transcriptional control.[6] These genes likely encode activator and/or repressor proteins that bind to promoter regions of the other biosynthetic genes, controlling their expression in response to specific cellular or environmental signals.

  • Post-Translational Control: As mentioned, the unique dual-function nature of the DnmT enzyme, which can both create and degrade DNM, represents a potential mechanism for post-translational control of the final product's concentration.[8] This allows the cell to fine-tune the amount of DNM, possibly to avoid self-toxicity.

Regulatory_Network Figure 3: Putative Regulatory Logic of the DNM Pathway Regulators Regulatory Genes (nybW, nybX, nybZ) BGC Biosynthetic Genes (dnmS, dnmT, dnmU, etc.) Regulators->BGC Transcriptional Control (Activation/Repression) DnmT_enzyme DnmT Enzyme BGC->DnmT_enzyme Expression DNM This compound (DNM) DnmT_enzyme->DNM Catalysis Control

Caption: Figure 3: Putative Regulatory Logic of the DNM Pathway.

Conclusion and Future Perspectives

Significant progress has been made in deciphering the biosynthetic pathway of this compound. The identification of the BGC and the characterization of the key tailoring enzymes, especially the novel Fe(II)/αKG-dependent dioxygenases DnmT and DnmU, have provided a foundational understanding of how this complex molecule is assembled.

However, gaps in our knowledge remain. The precise enzymatic steps and intermediates involved in the formation of the tricyclic prenybomycin core need further investigation. Moreover, a quantitative understanding of the enzyme kinetics and the full characterization of the regulatory network will be essential for metabolic engineering efforts.

The elucidation of this pathway opens exciting avenues for future research. By leveraging synthetic biology, it is now feasible to:

  • Improve Titers: Overexpress regulatory genes or remove pathway bottlenecks to increase the production yield of DNM.

  • Generate Novel Derivatives: Use pathway engineering, such as domain swapping or targeted gene knockouts, to create novel analogs of DNM with potentially improved solubility, lower toxicity, or an expanded activity spectrum.

  • Chemoenzymatic Synthesis: Combine chemical synthesis of precursors with the enzymatic power of key tailoring enzymes like DnmT to create complex structures that are challenging to produce through traditional organic chemistry alone.[9]

Continued research into the this compound pathway will not only expand our fundamental knowledge of natural product biosynthesis but also provide the tools needed to develop next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Deoxynybomycin: A Technical Whitepaper on its Anti-Tumor and Apoptotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynybomycin, a naturally occurring antibiotic, has demonstrated selective and potent anti-tumor activities. This document provides a comprehensive technical overview of its apoptotic properties, mechanism of action, and the experimental methodologies used to elucidate these characteristics. This compound induces apoptosis in various cancer cell lines through a dual mechanism involving the inhibition of topoisomerase I and the induction of the cyclin-dependent kinase inhibitor p21/WAF1. This guide synthesizes the available data, presents it in a structured format, and provides detailed experimental protocols and visual representations of the key signaling pathways to facilitate further research and development.

Introduction

This compound is a quinolone antibiotic that has garnered significant interest for its selective cytotoxicity against tumor cells while exhibiting minimal effects on normal cells.[1] Research has identified its potential as a chemotherapeutic agent due to its ability to induce programmed cell death, or apoptosis, in a range of cancer cell lines, including osteosarcoma, gastric cancer, monocytic leukemia, and lung carcinoma.[1] This document details the molecular mechanisms underlying this compound's anti-neoplastic effects and provides a resource for researchers in oncology and drug discovery.

Anti-Tumor Activity and Selectivity

Table 1: Qualitative Summary of this compound's Cytotoxic Activity
Cell LineCancer TypeEffectReference
Saos-2Osteoblastic SarcomaSelective growth inhibition[1]
TMK-1Gastric CancerSelective growth inhibition[1]
THP-1Monocytic LeukemiaSelective growth inhibition[1]
VariousLung CarcinomaSelective cytotoxic activity[1]
Normal Human FibroblastsNormal Connective TissueNo significant effect at doses up to 5 µg/ml[1]

Mechanism of Action: Induction of Apoptosis

This compound's anti-tumor effects are primarily mediated through the induction of apoptosis. This has been confirmed through hallmark assays of programmed cell death.

Key Mechanistic Actions
  • Topoisomerase I Inhibition: this compound acts as a topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA strand breaks, which can trigger an apoptotic cascade.

  • Induction of p21/WAF1: this compound is a known inducer of the p21/WAF1 gene.[1] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that can arrest the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.

Proposed Apoptotic Signaling Pathway

The precise signaling cascade initiated by this compound is a subject of ongoing research. Based on its known targets, a putative pathway can be proposed. Inhibition of topoisomerase I leads to DNA damage, which can activate p53, a tumor suppressor protein. Activated p53 can then transcriptionally activate the p21/WAF1 gene. The p21 protein can arrest the cell cycle and also modulate apoptosis, potentially through interactions with pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Deoxynybomycin_Apoptosis_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits p21 p21/WAF1 Induction This compound->p21 Induces DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Leads to p53 p53 Activation DNA_Damage->p53 p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_Modulation Modulation of Apoptotic Proteins p21->Apoptosis_Modulation Caspase_Cascade Caspase Activation Apoptosis_Modulation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-tumor properties. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., Saos-2, TMK-1, THP-1)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72h Treat_Cells->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Incubate_MTT 5. Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 8. Calculate cell viability Read_Absorbance->Calculate_Viability

Workflow for the MTT cell viability assay.
DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Agarose gel (1.5%) with ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Harvest approximately 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge to pellet the nuclei and transfer the supernatant containing fragmented DNA to a new tube.

  • Treat the supernatant with RNase A at 37°C for 1 hour.

  • Treat with Proteinase K at 50°C for 2 hours.

  • Perform phenol:chloroform extraction to purify the DNA.

  • Precipitate the DNA with sodium acetate and ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in TE buffer.

  • Run the DNA on an agarose gel.

  • Visualize the DNA laddering under UV light.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.

Materials:

  • Cells grown on coverslips or slides

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde.

  • Permeabilize cells with the permeabilization solution.

  • Incubate cells with the TUNEL reaction mixture in a humidified chamber at 37°C.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Conclusion

This compound presents a promising profile as a selective anti-tumor agent. Its dual mechanism of action, targeting both topoisomerase I and the cell cycle regulator p21/WAF1, provides a multi-pronged approach to inducing apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this whitepaper serve as a foundational guide for researchers aiming to further investigate and harness the therapeutic potential of this compound. Future studies should focus on obtaining precise IC50 values across a broader range of cancer cell lines and elucidating the detailed molecular interactions within the apoptotic signaling cascade.

References

Preliminary Screening of Deoxynybomycin: A Reverse Antibiotic Targeting Fluoroquinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial screening of Deoxynybomycin (DNM), a natural product antibiotic with a unique "reverse antibiotic" profile. DNM exhibits potent activity against fluoroquinolone-resistant (FQR) bacterial strains while showing significantly less activity against their fluoroquinolone-sensitive (FQS) counterparts. This unusual characteristic makes it a compelling candidate for further investigation in the fight against antimicrobial resistance. This document details its mechanism of action, summarizes its antibacterial efficacy through quantitative data, and provides detailed experimental protocols for its initial evaluation.

Mechanism of Action: Inhibition of Mutant DNA Gyrase

This compound's primary mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3] Unlike conventional fluoroquinolone antibiotics, which are less effective against bacteria with mutations in the DNA gyrase enzyme (specifically the GyrA subunit), DNM preferentially targets these mutant enzymes.[1][4] This selective inhibition of mutant DNA gyrase is the basis for its "reverse antibiotic" activity, where it is more potent against FQR strains.[2][5]

The development of resistance to DNM has been observed to revert the mutations in DNA gyrase, thereby re-sensitizing the bacteria to fluoroquinolones.[4][5] This suggests a potential strategy to combat the evolution of resistance.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.

Table 1: MIC of this compound (DNM) against Staphylococcus aureus
StrainGenotypeMIC (μg/mL)
ATCC 29213Wild-Type (FQS)>128
NRS3Fluoroquinolone-Resistant (FQR)4

Data sourced from multiple independent replicates of a microdilution broth assay.[4]

Table 2: MIC of this compound (DNM) against Enterococcus species
StrainGenotypeMIC (μg/mL)
ATCC 29212Wild-Type (FQS)64
S235Fluoroquinolone-Resistant (FQR)2

Data sourced from multiple independent replicates of a microdilution broth assay.[4]

Table 3: Comparative MICs of DNM and Derivatives against S. aureus
CompoundWT S. aureus (ATCC 29213) MIC (μg/mL)FQR S. aureus (NRS3) MIC (μg/mL)
DNM>1284
DNM-2>1282
DNM-8>1281

Activity is from three independent replicates of the microdilution broth assay.[4]

It is important to note that this compound has shown limited activity against Gram-negative bacteria, which may be due to issues with cell penetration.[4]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[6]

Materials:

  • This compound (and derivatives, if applicable)

  • Bacterial strains (e.g., S. aureus ATCC 29213, S. aureus NRS3)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the DNM stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). c. Incubate the plates at 37°C for 16-20 hours.

  • Reading the Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

DNA Gyrase Cleavage Assay

This assay is used to determine the effect of this compound on the DNA cleavage activity of wild-type and mutant DNA gyrase.[4][7]

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (containing ATP and appropriate salts)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and purified DNA gyrase (either wild-type or mutant). b. Add increasing concentrations of this compound to different reaction tubes. Include a control reaction with no antibiotic. c. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Reaction Termination: a. Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Analysis: a. Load the reaction products onto an agarose gel. b. Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear). c. Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

  • Interpretation: a. An increase in the amount of linear DNA indicates that the compound is stabilizing the DNA-gyrase cleavage complex, which is a hallmark of topoisomerase inhibitors. Compare the activity of DNM against wild-type and mutant gyrase.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate 96-well plate Bacterial_Culture->Inoculation DNM_Dilutions Serial Dilutions of this compound DNM_Dilutions->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Read_Results Determine MIC (Visual or OD600) Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This compound's Mechanism of Action

DNM_Mechanism cluster_fqs Fluoroquinolone-Sensitive (FQS) Bacterium cluster_fqr Fluoroquinolone-Resistant (FQR) Bacterium WT_Gyrase Wild-Type DNA Gyrase DNA_Replication_FQS Successful DNA Replication WT_Gyrase->DNA_Replication_FQS Functions Normally Mutant_Gyrase Mutant DNA Gyrase Blocked_Replication Blocked DNA Replication Mutant_Gyrase->Blocked_Replication Leads to DNM This compound DNM->WT_Gyrase Low Affinity DNM->Mutant_Gyrase Inhibits

References

Deoxynybomycin: A Technical Guide to its Inhibition of Topoisomerase I in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of deoxynybomycin, a natural product antibiotic, and its function as a selective inhibitor of human DNA topoisomerase I (Topo I) in cancer cells. This document details its mechanism of action, cytotoxic profile, impact on cellular signaling pathways, and key experimental protocols for its study.

Introduction: Targeting DNA Topology in Oncology

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation.[1] Human Topoisomerase I (Topo I) relieves torsional stress by introducing transient single-strand breaks in the DNA backbone. Due to the high replicative demand of cancer cells, Topo I has emerged as a validated and critical target for chemotherapeutic intervention. Inhibitors that trap the enzyme-DNA intermediate complex are particularly effective, as they convert an essential enzyme into a cellular poison that generates lethal DNA lesions.[2]

This compound, a quinolone antibiotic originally isolated from Streptomyces species, has been identified as a selective anti-tumor agent.[3] It exhibits a distinct mechanism of action, functioning as a Topo I inhibitor that selectively induces apoptosis in various cancer cell lines while showing minimal toxicity to normal cells.[1] This guide synthesizes the available data on its anti-cancer properties.

Mechanism of Topoisomerase I Inhibition

The catalytic cycle of Topo I involves cleaving one DNA strand, allowing rotation of the intact strand to relieve supercoiling, followed by re-ligation of the broken strand. This compound exerts its effect by intervening in this cycle. Like other Topo I poisons, it stabilizes the covalent intermediate known as the Topo I-DNA cleavage complex (Top1cc).[2] In this complex, the enzyme is covalently linked to the 3'-phosphate end of the broken DNA strand. By preventing the re-ligation step, this compound leads to an accumulation of single-strand breaks.

Deoxynybomycin_Mechanism Mechanism of this compound Action on Topoisomerase I cluster_0 Normal Topo I Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA TopoI_Binding Topo I Binding & Cleavage Supercoiled_DNA->TopoI_Binding Top1cc Topo I-DNA Cleavage Complex (Top1cc) TopoI_Binding->Top1cc Rotation Strand Rotation Top1cc->Rotation Stabilized_Complex Stabilized Top1cc Religation Re-ligation Rotation->Religation Religation->TopoI_Binding New Cycle Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA This compound This compound This compound->Stabilized_Complex Inhibits Re-ligation SSB Accumulated Single-Strand Breaks (SSBs)

Fig 1. this compound stabilizes the Topo I-DNA complex, preventing re-ligation.

Quantitative Data: Cytotoxicity Profile

This compound demonstrates selective cytotoxicity against a range of human cancer cell lines while sparing normal cells.[1] A key study highlighted its potent activity against osteosarcoma, gastric cancer, and leukemia cell lines.[1] Although the precise IC₅₀ values from the foundational study by Egawa et al. are not available in the public domain abstracts, the results clearly indicate selective inhibition.[1][4] The compound did not affect the survival of normal human fibroblasts at concentrations up to 5 µg/mL.[1]

Table 1: Summary of this compound Cytotoxicity

Cell Line Cancer Type Observed Effect IC₅₀ (µg/mL) Selectivity vs. Normal Fibroblasts Reference
Saos-2 Osteoblastic Sarcoma Growth Inhibition Data not available High [1]
TMK-1 Gastric Cancer Growth Inhibition Data not available High [1]
THP-1 Monocytic Leukemia Growth Inhibition Data not available High [1]
Various Lung Carcinoma Selective Cytotoxicity Data not available High [1]

| Normal Human Fibroblasts | Normal Connective Tissue | No effect on survival | > 5 µg/mL | - |[1] |

Downstream Signaling and Induction of Apoptosis

The single-strand breaks trapped by this compound are converted into more cytotoxic lesions when they collide with advancing replication forks during the S-phase of the cell cycle. This collision leads to the formation of double-strand breaks (DSBs), which are potent triggers of the DNA Damage Response (DDR) pathway.

Activation of the DDR cascade initiates signaling through key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[2] this compound has been shown to be an inducer of the p21/WAF1 gene, a primary transcriptional target of p53 that mediates cell cycle arrest.[1]

Sustained DNA damage ultimately commits the cell to apoptosis. This is corroborated by findings showing that this compound treatment leads to characteristic DNA fragmentation and positive results in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays in Saos-2, TMK-1, and THP-1 cells.[1]

Signaling_Pathway Downstream Signaling of Topo I Inhibition DNM This compound Top1cc Stabilized Top1cc DNM->Top1cc stabilizes DSB Double-Strand Breaks (DSBs) Top1cc->DSB Replication Replication Fork Replication->DSB collision DDR DNA Damage Response (ATM/ATR Kinases) DSB->DDR p53 p53 Activation DDR->p53 p21 p21/WAF1 Upregulation p53->p21 transcriptional activation Caspase Caspase Cascade Activation p53->Caspase pro-apoptotic signaling Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow General Workflow for Evaluating this compound Start Hypothesis: This compound inhibits Topo I and induces apoptosis in cancer cells InVitro In Vitro Biochemical Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased Relaxation Topo I Relaxation Assay InVitro->Relaxation Cleavage Topo I Cleavage Assay InVitro->Cleavage MTT Cytotoxicity Assay (MTT) CellBased->MTT TUNEL Apoptosis Assay (TUNEL) CellBased->TUNEL Analysis Data Analysis & Interpretation Relaxation->Analysis Cleavage->Analysis MTT->Analysis TUNEL->Analysis Conclusion Conclusion: Confirmation of Mechanism & Cellular Effects Analysis->Conclusion

References

Methodological & Application

Total Synthesis Protocol for Deoxynybomycin and Its Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the total synthesis of Deoxynybomycin (DNM), a potent antibiotic with a unique "reverse antibiotic" activity against fluoroquinolone-resistant bacteria, and its analogs. The protocols described herein are based on the most efficient and recent synthetic routes, primarily focusing on the work of Hergenrother and coworkers, which offers a significant improvement in overall yield compared to previous methods.

Introduction

This compound is a natural product that has garnered significant interest due to its selective activity against bacteria harboring mutations that confer resistance to fluoroquinolone antibiotics. This unique mode of action, where resistance to DNM can re-sensitize bacteria to fluoroquinolones, presents a novel strategy in combating antimicrobial resistance. However, the low natural abundance of DNM necessitates robust and scalable synthetic routes to enable further investigation and development of this promising class of antibiotics. This document outlines detailed protocols for the total synthesis of DNM and the preparation of its analogs for structure-activity relationship (SAR) studies.

Synthetic Strategies Overview

Several total syntheses of this compound have been reported, with varying degrees of efficiency. The earliest route, developed by Rinehart and Forbis, was lengthy and resulted in a low overall yield. Subsequent syntheses by Nussbaum and coworkers, and more recently by Hergenrother and coworkers, have significantly improved the efficiency by employing a more convergent approach that takes advantage of the molecule's inherent symmetry.

The Hergenrother synthesis is notable for its concise seven-step route with an overall yield of 11%, a substantial improvement over the initial 0.84% yield from the Rinehart synthesis.[1][2] A key feature of this route is a late-stage, one-step installation of the methylene bridge. A more recent publication from Fuchter and coworkers has further optimized a scalable and robust synthetic route.[3]

This application note will focus on the optimized synthetic protocols, providing detailed experimental procedures for key transformations.

Experimental Protocols

The following protocols are adapted from the supplementary information of key publications and represent the most current and efficient methods for the synthesis of this compound and its analogs.

Key Synthetic Steps:
  • Synthesis of the Diazaanthracenol Core: The synthesis commences with the construction of the central tricyclic diazaanthracenol core.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are pivotal for the formation of key C-C and C-N bonds.

  • Methylene Bridge Formation: A final, crucial step involves the installation of the methylene bridge to complete the tetracyclic framework of this compound.

Protocol 1: Synthesis of the Diazaanthracenol Core Intermediate

This protocol describes the initial steps toward the core structure of this compound.

Workflow Diagram:

Synthesis_Workflow cluster_prep Core Synthesis Start Starting Materials Intermediate1 Boc-protected Diamine Start->Intermediate1 Boc Protection Intermediate2 Dibrominated Intermediate Intermediate1->Intermediate2 Bromination Core Diazaanthracenol Core Intermediate2->Core Double Suzuki Coupling

Caption: Synthesis of the Diazaanthracenol Core.

Detailed Procedure:

  • Step 1: Boc Protection of 2,6-diaminotoluene. To a solution of 2,6-diaminotoluene (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (2.2 eq) portionwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (Ethyl acetate/Hexanes) to afford the di-Boc protected diamine.

  • Step 2: Benzylic Bromination. The di-Boc protected diamine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the dibrominated intermediate.

  • Step 3: Double Suzuki-Miyaura Coupling. To a solution of the dibrominated intermediate (1.0 eq) and the desired boronic acid (2.5 eq) in a 3:1 mixture of DME and water is added potassium carbonate (4.0 eq). The solution is degassed with argon for 20 minutes. Pd(PPh3)4 (0.1 eq) is then added, and the mixture is heated to 85 °C for 16 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to provide the diazaanthracenol core.

Protocol 2: Completion of the this compound Synthesis

This protocol details the final steps to afford this compound.

Workflow Diagram:

DNM_Completion cluster_final Final Steps Core Diazaanthracenol Core Deprotection Deprotected Intermediate Core->Deprotection TFA, DCM DNM This compound Deprotection->DNM Dibromomethane, K2CO3, DMF

Caption: Final steps to this compound.

Detailed Procedure:

  • Step 4: Boc Deprotection. The diazaanthracenol core (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to give the deprotected intermediate, which is used in the next step without further purification.

  • Step 5: Methylene Bridge Formation. The deprotected intermediate (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Potassium carbonate (5.0 eq) and dibromomethane (1.5 eq) are added. The reaction mixture is heated to 110 °C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound as a yellow solid.[2]

Synthesis of this compound Analogs

The synthetic route to this compound is amenable to the production of various analogs for SAR studies. Modifications can be introduced at different positions, denoted as A, B, C, and D in the general structure.[4]

  • Modification at Position D: Analogs with substitutions on the methylene bridge can be synthesized by using alternative dihaloalkanes in the final step (e.g., 1,1-dibromoethane for a methyl-substituted bridge).[4]

  • Modifications at Positions A, B, and C: Changes to the aromatic rings and the quinolone core can be achieved by using different starting materials in the initial steps of the synthesis.

Quantitative Data

The following tables summarize the biological activity of this compound and its analogs against clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Staphylococcus aureus

CompoundWT S. aureus (ATCC 29213) MIC (µg/mL)FQR S. aureus (NRS3) MIC (µg/mL)
This compound (DNM)>1.00.03
DNM-2>1.00.06
DNM-8>1.00.125
Ciprofloxacin0.2532

Data sourced from Hergenrother et al., Nature Communications, 2015.[4][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Vancomycin-Resistant Enterococci (VRE)

CompoundFQS Enterococcus (ATCC 29212) MIC (µg/mL)FQR VRE (S235) MIC (µg/mL)
This compound (DNM)>1.00.125
DNM-2>1.00.25
DNM-8>1.00.5
Ciprofloxacin0.564

Data sourced from Hergenrother et al., Nature Communications, 2015.[5]

Signaling Pathway and Mechanism of Action

This compound's unique "reverse antibiotic" activity stems from its inhibition of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.

Diagram of "Reverse Antibiotic" Concept:

Reverse_Antibiotic cluster_FQS Fluoroquinolone-Sensitive Bacterium cluster_FQR Fluoroquinolone-Resistant Bacterium WT_Gyrase Wild-Type DNA Gyrase Mutant_Gyrase Mutant DNA Gyrase WT_Gyrase->Mutant_Gyrase Mutation leads to resistance to FQ FQ Fluoroquinolone FQ->WT_Gyrase Inhibits Mutant_Gyrase->WT_Gyrase Back-mutation leads to resistance to DNM and re-sensitization to FQ DNM This compound DNM->Mutant_Gyrase Inhibits

Caption: The "Reverse Antibiotic" concept.

Conclusion

The total synthesis of this compound and its analogs is now achievable through optimized and scalable routes. The provided protocols offer a detailed guide for researchers to synthesize these valuable compounds for further biological evaluation and development. The unique mechanism of action of this compound highlights its potential as a next-generation antibiotic to combat the growing threat of antimicrobial resistance.

References

Application Notes: In Vitro DNA Cleavage Assay Using Deoxynybomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a naturally occurring antibiotic with potent antitumor and antibacterial properties.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I and DNA gyrase, enzymes crucial for DNA replication, transcription, and repair.[1][2] This inhibition leads to the stabilization of enzyme-DNA cleavage complexes, resulting in DNA strand breaks and the induction of apoptosis in cancer cells.[1] Notably, this compound and its derivatives have shown significant activity against fluoroquinolone-resistant (FQR) bacteria by targeting mutant DNA gyrase.[3][4] These characteristics make this compound a compelling candidate for further investigation in both oncology and infectious disease research.

These application notes provide a detailed protocol for an in vitro DNA cleavage assay to assess the activity of this compound. The assay is fundamental for determining the compound's efficacy in inducing DNA damage, a key indicator of its potential as a therapeutic agent.

Principle of the Assay

The in vitro DNA cleavage assay is a well-established method to study the effect of compounds on the activity of topoisomerases and DNA gyrases. In this assay, supercoiled plasmid DNA is incubated with the target enzyme (e.g., DNA gyrase or topoisomerase I) in the presence of the test compound. The enzyme introduces transient breaks in the DNA. Inhibitors like this compound trap the enzyme-DNA complex, preventing the re-ligation of the DNA strands. This results in an accumulation of nicked (open-circular) or linearized DNA. The different DNA topoisomers (supercoiled, nicked, and linear) can then be separated by agarose gel electrophoresis and quantified to determine the extent of DNA cleavage induced by the compound.[3][4][5]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound (DNM) and a derivative (DNM-2) on DNA cleavage, as determined by in vitro assays with wild-type (WT) and mutant (S83L and S83R) E. coli DNA gyrase. The data is adapted from studies demonstrating the concentration- and time-dependent increase in DNA cleavage.

CompoundEnzymeConcentration (µM)Incubation Time (min)Resulting DNA FormsObservations
DNM WT E. coli DNA gyrase10-90Increased Open Circular (OC) DNATime-dependent increase in nicked DNA.
DNM S83L E. coli DNA gyrase10-90Increased Open Circular (OC) DNAMore pronounced and rapid increase in nicked DNA compared to WT.
DNM S83R E. coli DNA gyrase10-90Increased Open Circular (OC) DNASignificant and rapid increase in nicked DNA.
DNM-2 WT E. coli DNA gyrase10-90Increased Open Circular (OC) DNATime-dependent increase in nicked DNA.
DNM-2 S83L E. coli DNA gyrase10-90Increased Open Circular (OC) DNASubstantial and rapid increase in nicked DNA.
DNM-2 S83R E. coli DNA gyrase10-90Increased Open Circular (OC) DNAVery rapid and significant increase in nicked DNA.
DNM Mutant E. coli DNA gyrase0.01 - 8.925Increased Open Circular (OC) DNAConcentration-dependent increase in nicked DNA.
DNM-2 Mutant E. coli DNA gyrase0.017 - 10.825Increased Open Circular (OC) DNAConcentration-dependent increase in nicked DNA.

Experimental Protocols

This section provides a detailed methodology for performing an in vitro DNA cleavage assay with this compound.

Materials and Reagents
  • This compound (DNM)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • E. coli DNA Gyrase (subunits GyrA and GyrB) or human Topoisomerase I

  • DNA Gyrase Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin.

  • 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • 6X DNA Loading Dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium Bromide or other DNA stain

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator/Water bath

  • Gel electrophoresis system and power supply

  • Gel documentation system

Experimental Procedure
  • Reaction Setup:

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction is as follows:

      • 4 µL 5X DNA Gyrase Reaction Buffer

      • 1 µL Supercoiled pBR322 DNA (final concentration: 10 µg/mL)

      • 1 µL this compound (at desired final concentrations, e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO).

      • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition:

    • Add 2 µL of DNA gyrase (e.g., 16 nM GyrA and 32 nM GyrB, final concentration of A₂B₂ is 8 nM) to each reaction tube.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reactions at 30°C for 25 minutes. For time-course experiments, incubate for varying durations (e.g., 0, 5, 10, 20, 30, 60, 90 minutes).[3]

  • Termination of Reaction:

    • Stop the reaction by adding 2 µL of 0.2% SDS and 1 µL of Proteinase K (final concentration: 0.1 µg/mL).[2]

    • Incubate at 37°C for 30 minutes to digest the enzyme.[2]

  • Sample Preparation for Electrophoresis:

    • Add 4 µL of 6X DNA loading dye to each reaction tube.

    • Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing ethidium bromide (0.5 µg/mL).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • The different DNA forms will migrate as follows:

      • Supercoiled DNA (fastest)

      • Linear DNA

      • Nicked (open-circular) DNA (slowest)

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of each DNA form in each lane. The percentage of cleaved DNA (nicked + linear) is a measure of the inhibitory activity of this compound.

Mandatory Visualizations

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_termination Termination & Digestion cluster_analysis Analysis reagents Prepare Reaction Mix: - 5X Buffer - Supercoiled DNA - this compound enzyme Add DNA Gyrase or Topoisomerase I reagents->enzyme 1. Add Enzyme incubation Incubate at 30°C enzyme->incubation 2. Start Reaction sds Add SDS incubation->sds 3. Stop Reaction proteinase_k Add Proteinase K Incubate at 37°C sds->proteinase_k 4. Digest Enzyme loading_dye Add Loading Dye proteinase_k->loading_dye 5. Prepare for Gel electrophoresis Agarose Gel Electrophoresis loading_dye->electrophoresis 6. Separate DNA Forms visualization Visualize and Quantify Bands electrophoresis->visualization 7. Analyze Results apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNM This compound TopoI Topoisomerase I DNM->TopoI Inhibits CleavageComplex Stabilized Topoisomerase I- DNA Cleavage Complex DNM->CleavageComplex Stabilizes TopoI->CleavageComplex Forms Complex with DNA DNA DNA DNA_damage DNA Strand Breaks CleavageComplex->DNA_damage p21 p21/WAF1 Induction DNA_damage->p21 Caspase_activation Caspase Activation (e.g., Caspase-3) DNA_damage->Caspase_activation Apoptosis Apoptosis p21->Apoptosis Contributes to Caspase_activation->Apoptosis Executes

References

Application Notes and Protocols for Deoxynybomycin in Treating MRSA and VRE Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a promising natural product antibiotic with a unique mechanism of action against fluoroquinolone-resistant (FQR) pathogens, a significant and growing threat in clinical settings. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential therapeutic agents for infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

This compound exhibits potent activity against FQR MRSA and VRE by inhibiting the mutant DNA gyrase that confers this resistance.[1][2][3] A noteworthy characteristic of this compound is that bacteria developing resistance to it may become re-sensitized to fluoroquinolones, suggesting a potential strategy to overcome resistance.[1][3] Synthetic derivatives of DNM have been developed to improve solubility and in vivo efficacy, showing considerable promise for the treatment of FQR infections.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound (DNM) and Derivatives against S. aureus Strains
CompoundS. aureus (WT, ATCC 29213) MIC (µg/mL)S. aureus (FQR, NRS3) MIC (µg/mL)
DNM>1.00.03
DNM-2>1.00.06
DNM-8>1.00.06
Ciprofloxacin0.2564

Data extracted from Parkinson et al., 2015.[1]

Table 2: In Vitro Activity of this compound (DNM) and Derivatives against Enterococcus Strains
CompoundEnterococcus (FQS, ATCC 29212) MIC (µg/mL)Enterococcus (FQR, S235) MIC (µg/mL)
DNM>1.00.125

Data extracted from Parkinson et al., 2015.

Table 3: Susceptibility of MRSA and VRE Clinical Isolates to this compound (DNM) and Derivatives
Compound% of MRSA isolates (n=21) with MIC ≤ 1 µg/mL% of VRE isolates (n=22) with MIC ≤ 1 µg/mL
DNM10082
DNM-210082
DNM-810082
Ciprofloxacin00

Data extracted from Parkinson et al., 2015.[1]

Table 4: In Vivo Efficacy of DNM-2 in a Murine MRSA Infection Model
Treatment GroupDosage (mg/kg)RouteSurvival (%)
Vehicle Control-Oral0
DNM-250Oral80

Data extracted from Parkinson et al., 2015.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound or its derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • MRSA or VRE isolates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: DNA Gyrase Cleavage Assay

This assay determines the ability of this compound to stabilize the DNA-gyrase cleavage complex.

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • SDS (10% w/v)

  • Proteinase K (20 mg/mL)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add the purified DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding SDS and proteinase K. Incubate at 37°C for 30 minutes.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the linear DNA band indicates stabilization of the cleavage complex.

Protocol 3: In Vivo Efficacy in a Murine Peritonitis Model of MRSA Infection

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain (e.g., USA300)

  • This compound derivative (e.g., DNM-2) formulated for oral administration

  • Tryptic Soy Broth (TSB)

  • Saline solution

  • Gastric gavage needles

Procedure:

  • Inoculum Preparation: Grow the MRSA strain in TSB to mid-log phase. Wash the bacterial cells with saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection: Infect the mice via intraperitoneal injection with the prepared MRSA inoculum.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the this compound derivative or vehicle control orally via gavage.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-10 days.

  • Data Analysis: Record survival rates and calculate the median survival time. For bacterial burden studies, mice can be euthanized at specific time points, and target organs (e.g., spleen, liver) can be harvested, homogenized, and plated to determine CFU counts.

Protocol 4: Representative In Vivo Efficacy in a Murine Bacteremia Model of VRE Infection

This is a representative protocol and may require optimization.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • VRE strain

  • This compound derivative formulated for administration

  • Brain Heart Infusion (BHI) broth

  • Saline solution

  • Intravenous injection equipment

Procedure:

  • Inoculum Preparation: Culture the VRE strain in BHI broth to the desired growth phase. Wash and resuspend the bacteria in saline to the target concentration for infection.

  • Infection: Induce bacteremia by injecting the VRE suspension intravenously into the tail vein of the mice.

  • Treatment: Administer the this compound derivative or a vehicle control at predetermined time points post-infection. The route of administration (e.g., intravenous, oral) should be based on the pharmacokinetic properties of the compound.

  • Monitoring and Outcome Assessment: Monitor the mice for clinical signs of illness and survival. To assess bacterial clearance, blood samples can be collected at various intervals, and bacterial counts determined by plating serial dilutions. At the end of the study, organs such as the kidneys and liver can be harvested to quantify the bacterial load.

Visualizations

Deoxynybomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_gyrase DNA Gyrase (GyrA/GyrB) DNM This compound (DNM) GyrA_mutant Mutant GyrA (e.g., S84L in S. aureus) DNM->GyrA_mutant Binds to Cleavage_Complex Stabilized Ternary Cleavage Complex (DNM-Gyrase-DNA) GyrA_mutant->Cleavage_Complex Forms complex with DNA DNA Bacterial DNA Replication_Fork Replication Fork Stalling Cleavage_Complex->Replication_Fork Blocks religation DSBs Double-Strand Breaks Replication_Fork->DSBs Leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution inoculate_plate Inoculate plate with bacterial suspension serial_dilution->inoculate_plate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute to final concentration of 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

Logical_Relationship_Resistance fq_sensitive Fluoroquinolone-Sensitive Bacterium (WT Gyrase) fq_resistant Fluoroquinolone-Resistant Bacterium (Mutant Gyrase) fq_sensitive->fq_resistant Develops FQ Resistance dnm_sensitive This compound-Sensitive Bacterium fq_resistant->dnm_sensitive Becomes Sensitive to DNM dnm_resistant This compound-Resistant Bacterium (Reverted Gyrase) dnm_sensitive->dnm_resistant Develops DNM Resistance dnm_resistant->fq_sensitive Re-sensitized to FQs

Caption: this compound and Fluoroquinolone resistance relationship.

References

Application Notes and Protocols for Deoxynybomycin in Human Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin is an antibiotic agent that has demonstrated selective anti-tumor properties, making it a compound of interest in cancer research and drug development.[1] It has been shown to selectively inhibit the growth of several human cancer cell lines, including osteosarcoma, gastric cancer, and monocytic leukemia, while exhibiting minimal effects on normal human fibroblasts at comparable concentrations.[1] Mechanistically, this compound induces apoptosis and functions as a topoisomerase I inhibitor.[1] Furthermore, it has been identified as an inducer of the p21/WAF1 gene, a critical regulator of cell cycle progression.[1] These characteristics suggest its potential as a chemotherapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in in vitro human cancer cell line proliferation assays, including its mechanism of action, protocols for assessing its anti-proliferative effects, and available data on its activity.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism:

  • Topoisomerase I Inhibition: this compound inhibits topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1] By inhibiting this enzyme, this compound leads to DNA damage and ultimately triggers cell death.

  • Induction of p21/WAF1: The compound induces the expression of the p21/WAF1 gene.[1] The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest, providing a mechanism to halt the proliferation of cancer cells.

  • Apoptosis Induction: this compound has been shown to induce programmed cell death (apoptosis) in susceptible cancer cell lines.[1] This is a key mechanism for eliminating cancerous cells.

The parent compound, Nybomycin, has also been shown to inhibit human topoisomerase IIα, which may suggest a broader mechanism of action for this class of compounds.

Signaling Pathway of this compound

Deoxynybomycin_Pathway This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I Inhibits p21_Induction p21/WAF1 Induction This compound->p21_Induction Induces DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Experimental_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat cells with varying concentrations of this compound incubation_24h->drug_treatment incubation_48_72h Incubate for 48-72 hours drug_treatment->incubation_48_72h assay Perform MTT or SRB Assay incubation_48_72h->assay data_acquisition Measure absorbance assay->data_acquisition data_analysis Analyze data and determine cell viability data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Synthesis of Deoxynybomycin Derivatives for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxynybomycin (DNM), a natural product isolated from Streptomyces, has demonstrated significant potential as an anti-tumor and antibiotic agent. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase I, leading to the induction of apoptosis in cancer cells.[1][2] However, the therapeutic development of this compound has been significantly hampered by its poor aqueous solubility.[3] This document provides detailed protocols for the synthesis of this compound and its derivatives with enhanced solubility, alongside methods for evaluating their solubility. Furthermore, it outlines the key signaling pathways affected by this compound, providing a basis for understanding its biological activity.

Introduction

This compound is a promising therapeutic candidate with selective cytotoxicity against various cancer cell lines.[1] It has been shown to induce the expression of the p21/WAF1 gene and trigger apoptosis through the inhibition of topoisomerase I.[1][2] Despite its potent biological activity, the inherent low aqueous solubility of this compound presents a major challenge for its clinical development, affecting its bioavailability and formulation.

To address this limitation, a strategy of chemical derivatization has been employed to improve the physicochemical properties of the this compound scaffold. This approach focuses on the introduction of small alkyl groups to disrupt the intermolecular π-stacking, a key contributor to the low solubility of the parent compound.[3] This document details the successful synthesis of a this compound derivative, DNM-2, which exhibits significantly improved aqueous solubility while retaining potent biological activity.

Data Presentation

The following table summarizes the quantitative solubility data for this compound and its more soluble derivative, DNM-2. The introduction of an ethyl group in the DNM-2 derivative leads to a greater than 13-fold increase in aqueous solubility.

CompoundStructureModificationAqueous Solubility (μM)Fold Improvement
This compound (DNM)C₁₆H₁₄N₂O₃Parent Compound9-
DNM-2C₁₈H₁₈N₂O₃N-ethyl derivative121~13.4

Experimental Protocols

Protocol 1: Synthesis of this compound (DNM) and its N-ethyl Derivative (DNM-2)

This protocol is adapted from the synthetic route described by Parkinson et al. (2015). The synthesis involves a modular approach allowing for the generation of various derivatives.

Materials:

  • Starting materials and reagents for the synthesis of the diazaanthracenol precursor (as described in Parkinson et al., 2015, Supplementary Methods)

  • Dibromomethane

  • 1,1-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

  • Synthesis of the Diazaanthracenol Precursor: The common diazaanthracenol precursor is synthesized according to the palladium-catalyzed mixed cross-coupling and ring-closing methodology detailed in the supplementary methods of Parkinson et al., 2015.

  • Synthesis of this compound (DNM):

    • To a solution of the diazaanthracenol precursor in DMF, add an excess of dibromomethane and potassium carbonate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure this compound.

  • Synthesis of N-ethyl-deoxynybomycin (DNM-2):

    • Follow the same procedure as for this compound, but substitute dibromomethane with 1,1-dibromoethane. This substitution introduces the ethyl group at one of the nitrogen positions, yielding DNM-2.

    • Purify the crude product by column chromatography.

Protocol 2: Aqueous Solubility Determination

This protocol provides a method for determining the aqueous solubility of this compound and its derivatives, as described by Parkinson et al. (2015).

Materials:

  • This compound or its derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1.7 mL microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge (capable of at least 13,000 x g)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Weigh a small amount of the solid compound (approximately 0.5-1.5 mg) into a 1.7 mL microcentrifuge tube.

  • Add PBS (pH 7.4) to achieve a maximum final concentration of 1 mg/mL.

  • Vortex the tube for approximately 30 seconds.

  • Place the tube in a bath sonicator for 1 hour to facilitate dissolution.

  • After sonication, vortex the tube again for 30 seconds.

  • Centrifuge the tube at maximum speed (e.g., 13,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method with a standard curve.

  • The measured concentration represents the aqueous solubility of the compound.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of topoisomerase I. This inhibition leads to the stabilization of topoisomerase I-DNA cleavage complexes, which are converted into DNA double-strand breaks during DNA replication. These DNA breaks trigger a DNA damage response, which can lead to cell cycle arrest and apoptosis. One of the key mediators of this response is the tumor suppressor protein p53, which can be activated by DNA damage sensors like ATM and ATR. Activated p53 can then induce the transcription of genes like CDKN1A, which encodes the p21/WAF1 protein. p21/WAF1 is a cyclin-dependent kinase inhibitor that can induce G1 cell cycle arrest. The sustained DNA damage and cell cycle arrest can ultimately trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

Deoxynybomycin_Pathway This compound Signaling Pathway DNM This compound Top1 Topoisomerase I DNM->Top1 Inhibition DNA_DSB DNA Double-Strand Breaks Top1->DNA_DSB Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Phosphorylation p21 p21/WAF1 Expression p53->p21 Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Induction of Pro-apoptotic Genes CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Induction CellCycleArrest->Apoptosis Contributes to

Caption: this compound's mechanism of action.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and the subsequent evaluation of their solubility and biological activity.

Experimental_Workflow Workflow for this compound Derivative Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials Precursor Diazaanthracenol Precursor Synthesis Start->Precursor Derivatization Derivatization (e.g., Alkylation) Precursor->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Measurement Characterization->Solubility Bioactivity Biological Activity Assays (e.g., MIC, IC50) Characterization->Bioactivity

Caption: Synthesis and evaluation workflow.

Conclusion

The development of this compound derivatives with improved aqueous solubility is a critical step towards realizing the therapeutic potential of this promising natural product. The protocols and data presented herein provide a framework for the synthesis and evaluation of such derivatives. The successful example of DNM-2 demonstrates that targeted chemical modification can overcome the solubility limitations of the parent compound, paving the way for further preclinical and clinical investigation of this important class of molecules. The elucidation of the underlying signaling pathways provides a rational basis for the continued development and application of this compound and its analogs in cancer therapy and as novel antibiotics.

References

Application Notes and Protocols for Deoxynybomycin DNA Gyrase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a member of the nybomycin family of antibiotics, which exhibit a unique "reverse antibiotic" activity. These compounds have shown potent inhibitory effects against fluoroquinolone-resistant (FQR) bacterial strains, while displaying reduced activity against their fluoroquinolone-susceptible (FQS) counterparts.[1] This unusual mechanism of action makes this compound and its derivatives promising candidates for the development of new therapeutics to combat drug-resistant bacterial infections. The primary molecular target of this compound is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1]

These application notes provide a detailed overview of the experimental setup for studying the inhibition of DNA gyrase by this compound, including protocols for key biochemical assays and a summary of the available quantitative data for the closely related compound, nybomycin.

Mechanism of Action

This compound targets the GyrA subunit of DNA gyrase.[1] In fluoroquinolone-resistant bacteria, mutations in the gyrA gene, commonly at the S83L position (in E. coli numbering), confer resistance to fluoroquinolones but increase susceptibility to this compound.[1] Unlike fluoroquinolones, which stabilize the cleavage complex with a double-stranded DNA break, leading to the formation of linear DNA, this compound and nybomycin appear to stabilize a cleavage complex that results in nicked, open circular DNA with a single-stranded break.[1]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Nybomycin (NYB) against E. coli DNA Gyrase and Topoisomerase IV [2]

Assay TypeEnzymeTargetIC50 (µM)
DNA CleavageWild-Type GyraseSupercoiled DNA47 ± 17
DNA CleavageS83L Mutant GyraseRelaxed DNA41 ± 15
DNA SupercoilingWild-Type GyraseRelaxed DNA211 ± 40
DNA SupercoilingS83L Mutant GyraseRelaxed DNA73 ± 13
kDNA DecatenationTopoisomerase IVKinetoplast DNA102 ± 22

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (DNM) and Derivatives against S. aureus

CompoundWT S. aureus (ATCC 29213) MIC (µg/mL)FQR S. aureus (NRS3) MIC (µg/mL)
DNM>640.25
DNM-2>640.5
DNM-8>641

Data derived from a study by Hergenrother and colleagues, which demonstrated the potent and selective activity of DNM and its derivatives against FQR S. aureus. While not IC50 values for the enzyme, these MIC values provide crucial information on the whole-cell activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound and other DNA gyrase inhibitors are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity by compounds like this compound is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • 10 mM ATP solution

  • This compound (or other inhibitors) dissolved in DMSO

  • Stop Solution/Loading Dye: 30% glycerol, 0.25% bromophenol blue

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA

Protocol:

  • Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer

    • 3 µL of 10 mM ATP

    • 1 µg of relaxed pBR322 DNA

    • This compound at desired concentrations (ensure final DMSO concentration is ≤1%)

    • Nuclease-free water to a final volume of 27 µL.

  • Initiate the reaction by adding 3 µL of DNA gyrase enzyme mix (pre-mixed GyrA and GyrB subunits).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

DNA Gyrase Cleavage Assay

This assay detects the formation of enzyme-DNA cleavage complexes stabilized by inhibitors. For this compound, this results in the accumulation of nicked (open circular) DNA.

Materials:

  • Supercoiled pBR322 DNA

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • 5X Cleavage Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • This compound (or other inhibitors) dissolved in DMSO

  • 0.2% SDS solution

  • Proteinase K (10 mg/mL)

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare reaction mixtures on ice in a 30 µL volume:

    • 6 µL of 5X Cleavage Buffer

    • 1 µg of supercoiled pBR322 DNA

    • This compound at desired concentrations

    • Nuclease-free water to 27 µL.

  • Add 3 µL of DNA gyrase and incubate at 37°C for 30 minutes.

  • Add 3 µL of 0.2% SDS and 1.5 µL of Proteinase K.

  • Incubate at 37°C for another 30 minutes to digest the protein.

  • Add 6 µL of Stop Solution/Loading Dye.

  • Analyze the samples by 1% agarose gel electrophoresis.

  • Stain and visualize the gel to observe the formation of open circular and linear DNA, indicative of cleavage complex stabilization.

Topoisomerase IV Decatenation Assay

This assay is used to assess the specificity of the inhibitor and to determine if it also targets other type II topoisomerases like Topoisomerase IV. The assay measures the ATP-dependent decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV (ParC and ParE subunits)

  • 5X Topo IV Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin

  • This compound dissolved in DMSO

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Set up 30 µL reactions on ice:

    • 6 µL of 5X Topo IV Assay Buffer

    • 200 ng of kDNA

    • This compound at desired concentrations

    • Nuclease-free water to 27 µL.

  • Start the reaction by adding 3 µL of Topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction with 6 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Stain and visualize the gel to assess the inhibition of decatenation.

Visualizations

Signaling Pathway

Inhibition of DNA gyrase by this compound leads to the accumulation of DNA strand breaks. This DNA damage can trigger a cellular response that involves the generation of reactive oxygen species (ROS), leading to oxidative stress and contributing to bacterial cell death.

Deoxynybomycin_Pathway This compound This compound DNA_Gyrase DNA Gyrase (Fluoroquinolone-Resistant Mutant) This compound->DNA_Gyrase Inhibits Cleavage_Complex Stabilized Cleavage Complex (Single-Strand Breaks) DNA_Gyrase->Cleavage_Complex Forms DNA_Damage DNA Damage Cleavage_Complex->DNA_Damage Leads to SOS_Response SOS Response DNA_Damage->SOS_Response Induces ROS_Production Reactive Oxygen Species (ROS) Production DNA_Damage->ROS_Production Induces Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Contributes to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Causes Oxidative_Stress->Cell_Death Contributes to

Caption: this compound's proposed mechanism of action.

Experimental Workflow

The general workflow for evaluating the inhibitory activity of this compound against DNA gyrase involves a series of in vitro biochemical assays.

Experimental_Workflow Start Start: Compound Preparation (this compound) Supercoiling_Assay DNA Gyrase Supercoiling Assay Start->Supercoiling_Assay Cleavage_Assay DNA Gyrase Cleavage Assay Start->Cleavage_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay (Specificity) Start->TopoIV_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Supercoiling_Assay->Data_Analysis Cleavage_Assay->Data_Analysis TopoIV_Assay->Data_Analysis Conclusion Conclusion: Inhibitory Profile of this compound Data_Analysis->Conclusion

Caption: General workflow for inhibitor characterization.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Deoxynybomycin Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of Deoxynybomycin (DNM) derivatives in mouse models of bacterial infection. This compound and its derivatives are a promising class of antibiotics that exhibit a unique mechanism of action, particularly against fluoroquinolone-resistant (FQR) Gram-positive bacteria.[1][2][3]

Introduction to this compound and its Derivatives

This compound is a natural product antibiotic that has been shown to inhibit the mutant DNA gyrase responsible for fluoroquinolone resistance.[1][2][3] This unique mode of action makes DNM and its synthetic derivatives attractive candidates for treating infections caused by multidrug-resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] While DNM itself has limitations such as poor solubility, synthetic derivatives have been developed to improve its pharmacokinetic properties and demonstrate efficacy in animal infection models.[2] Notably, resistance to DNM derivatives can re-sensitize bacteria to fluoroquinolones, suggesting a potential for resistance cycling in clinical settings.[1][2] It is important to note that DNM and its derivatives have shown limited activity against Gram-negative bacteria, which is thought to be due to an inability to penetrate the outer membrane.[1]

Mechanism of Action: Inhibition of Mutant DNA Gyrase

This compound derivatives exert their antibacterial effect by targeting bacterial type IIA topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). In fluoroquinolone-resistant bacteria, mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit prevent the binding of fluoroquinolones.[2] DNM derivatives are able to inhibit this mutant DNA gyrase, thereby blocking DNA replication and leading to bacterial cell death.[1][2]

Deoxynybomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell DNM This compound Derivative Mutant_Gyrase Mutant DNA Gyrase (Fluoroquinolone-Resistant) DNM->Mutant_Gyrase Inhibits DNA_Replication DNA Replication Mutant_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its derivatives against wild-type and fluoroquinolone-resistant S. aureus, as well as the in vivo efficacy of a lead derivative in a mouse infection model.

Table 1: In Vitro Antibacterial Activity of this compound and Derivatives

CompoundWT S. aureus (ATCC 29213) MIC (µg/mL)FQR S. aureus (NRS3) MIC (µg/mL)
This compound (DNM)>251.6
Derivative 1>250.8
Derivative 2>250.4
Ciprofloxacin0.4>25

Data synthesized from published studies.[1]

Table 2: In Vivo Efficacy of a this compound Derivative in a Mouse Model of FQR S. aureus Infection

Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load (CFU/thigh) at 24h post-infectionSurvival Rate (%)
Vehicle Control-Intraperitoneal~1 x 10^80
DNM Derivative20Intraperitoneal~1 x 10^4100
Vancomycin10Intraperitoneal~1 x 10^5100

Representative data based on findings from published research.[1][2]

Experimental Protocols

Murine Thigh Infection Model for Efficacy Testing

This protocol describes a localized infection model to evaluate the efficacy of DNM derivatives in reducing the bacterial burden in the thigh muscles of mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Fluoroquinolone-resistant S. aureus (e.g., NRS3)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • This compound derivative and vehicle control

  • Cyclophosphamide (for inducing neutropenia, if required)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate FQR S. aureus into TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Animal Infection:

    • (Optional) Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.[4]

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 2 hours), administer the DNM derivative or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral).

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Calculate the bacterial load per gram of tissue.

Murine_Thigh_Infection_Workflow Prep_Bacteria Prepare Bacterial Inoculum (FQR S. aureus) Infect_Mice Infect Mouse Thigh Muscle Prep_Bacteria->Infect_Mice Administer_Treatment Administer DNM Derivative or Vehicle Infect_Mice->Administer_Treatment Euthanize_Harvest Euthanize and Harvest Thigh Tissue Administer_Treatment->Euthanize_Harvest Homogenize_Plate Homogenize Tissue and Plate for CFU Count Euthanize_Harvest->Homogenize_Plate Analyze_Data Analyze Bacterial Load Homogenize_Plate->Analyze_Data

Caption: Workflow for the murine thigh infection model.

Murine Systemic Infection (Sepsis) Model for Survival Analysis

This protocol is designed to assess the ability of DNM derivatives to protect mice from a lethal systemic infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Fluoroquinolone-resistant S. aureus (e.g., NRS3)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS) containing 5% mucin

  • This compound derivative and vehicle control

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Bacterial Culture Preparation:

    • Prepare the bacterial inoculum as described in the thigh infection model protocol.

    • Resuspend the final bacterial pellet in PBS with 5% mucin to enhance virulence. The typical inoculum is around 1 x 10^8 CFU/mL.

  • Animal Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1 and 6 hours), administer the DNM derivative or vehicle control via the desired route.

  • Survival Monitoring:

    • Monitor the mice for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7-10 days).

    • Record the time of death for each animal.

    • Plot survival curves (e.g., Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare treatment groups.

Murine_Sepsis_Model_Workflow Prep_Inoculum Prepare Bacterial Inoculum (FQR S. aureus in Mucin) Infect_Mice_IP Intraperitoneal Infection of Mice Prep_Inoculum->Infect_Mice_IP Administer_Compound Administer DNM Derivative or Vehicle Infect_Mice_IP->Administer_Compound Monitor_Survival Monitor Survival Over Time (e.g., 7-10 days) Administer_Compound->Monitor_Survival Analyze_Survival Analyze Survival Data (Kaplan-Meier) Monitor_Survival->Analyze_Survival

Caption: Workflow for the murine sepsis survival model.

Important Considerations
  • Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the PK/PD properties of the DNM derivatives to establish appropriate dosing regimens.[5]

  • Toxicity: Preliminary toxicity studies should be conducted to determine the maximum tolerated dose (MTD) of the compounds.[6]

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Statistical Analysis: Appropriate statistical methods should be employed to analyze the data and determine the significance of the observed effects.

These application notes and protocols provide a framework for the in vivo evaluation of this compound derivatives. The specific details of the experimental design may need to be optimized based on the properties of the individual compounds and the research questions being addressed.

References

Application Notes and Protocols for the Preparative Scale Isolation of Deoxynybomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynybomycin (DNM) is a naturally occurring antibiotic that can be isolated from bacteria of the genus Streptomyces.[1][2][3] It has garnered significant interest due to its unusual mechanism of action, which involves the inhibition of mutant DNA gyrase, rendering it effective against fluoroquinolone-resistant (FQR) bacterial strains.[4][5] DNM also exhibits cytotoxic properties and can induce apoptosis in cancer cells.[1][6]

Despite its therapeutic potential, the development of this compound has been hampered by significant challenges in its isolation from natural sources and its inherent insolubility in aqueous solutions.[4][5] These difficulties have led researchers to explore facile chemical synthesis routes as an alternative for producing DNM and its derivatives, which can offer improved solubility and pharmacokinetic properties.[4][5]

This document provides detailed application notes and generalized protocols for the preparative scale isolation of this compound from Streptomyces fermentation cultures, addressing the common challenges encountered during the process.

Application Notes: Key Considerations

2.1 Source Material and Fermentation The production of this compound is dependent on the cultivation of specific Streptomyces strains. The yield and metabolic profile can be significantly influenced by the nutritional conditions of the fermentation medium.[7] Large-scale production requires optimization of fermentation parameters such as carbon and nitrogen sources, mineral elements, pH, temperature, and aeration to maximize the yield of the target secondary metabolite.[8][9][10]

2.2 Principal Challenge: Poor Solubility A critical factor complicating the isolation of this compound is its very low solubility in aqueous solutions, while it is soluble in concentrated acids.[4] This property dictates the extraction and purification strategy. Due to its insolubility, the compound is often retained within the microbial biomass (mycelia) or precipitates out of the culture broth, rather than remaining dissolved in the supernatant. Therefore, extraction protocols must focus on the solid components of the fermentation culture.

2.3 Extraction and Purification Strategy A successful isolation strategy for a poorly soluble, intracellular, or precipitated metabolite like this compound involves:

  • Biomass Harvesting: Efficient separation of the mycelial cake and any solid precipitates from the aqueous culture medium.

  • Solvent Extraction: Use of organic solvents to extract the compound from the biomass.

  • Multi-Step Chromatography: A combination of chromatographic techniques is necessary to separate this compound from other metabolites and impurities in the crude extract. This typically involves an initial fractionation step followed by high-resolution preparative chromatography.

Physicochemical Data and Properties

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[11]
Molecular Weight 282.29 g/mol [11]
Appearance Solid (inferred)
Solubility Insoluble in aqueous solutions (e.g., PBS, pH 7.4); Soluble in concentrated acid and some organic solvents like DMSO.[4][5]

Experimental Protocols

4.1 Protocol 1: Preparative Scale Fermentation of Streptomyces sp.

This protocol describes a general procedure for the cultivation of Streptomyces species for the production of secondary metabolites like this compound. Optimization for specific strains is required.

Workflow for Streptomyces Fermentation

cluster_0 Stage 1: Inoculum Preparation cluster_1 Stage 2: Production Fermentation A 1. Agar Plate Culture Streptomyces sp. B 2. Seed Culture (e.g., TSB, 2-3 days) A->B Inoculate C 3. Intermediate Culture (5-10% v/v inoculation, 2-3 days) B->C Transfer D 4. Production Bioreactor (100L scale, 5-10% inoculum) C->D Inoculate E 5. Incubation (7-14 days, 28-30°C, controlled pH & aeration) D->E Ferment F 6. Harvest (Culture Broth with Mycelia) E->F Monitor & Stop

Caption: Workflow for Streptomyces fermentation.

  • Inoculum Preparation:

    • Aseptically transfer a single colony or spore suspension of the Streptomyces strain from an agar plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

    • Use this seed culture to inoculate a larger intermediate culture (5-10% v/v) and incubate under the same conditions for another 2-3 days to generate sufficient biomass for the production fermenter.

  • Production Fermentation:

    • Prepare the production medium in a sterilized 100L (or larger) bioreactor. The medium composition should be optimized for secondary metabolite production, often containing complex carbon (e.g., glucose, glycerol, oils) and nitrogen sources (e.g., soy flour, yeast extract).[8][10]

    • Inoculate the production bioreactor with 5-10% (v/v) of the intermediate culture.

    • Maintain the fermentation at 28-30°C for 7-14 days. Control pH (typically between 6.0-7.5) and maintain aeration and agitation to ensure sufficient dissolved oxygen.

    • Monitor the production of this compound periodically using analytical methods (e.g., HPLC-MS or bioassay) on small extracted samples.

  • Harvesting:

    • Once peak production is reached, terminate the fermentation and harvest the entire culture broth for extraction.

4.2 Protocol 2: Extraction of Crude this compound

This protocol focuses on recovering the compound from the fermentation broth, specifically targeting the biomass due to the poor aqueous solubility of DNM.

  • Biomass Separation:

    • Separate the mycelial biomass and any solid precipitates from the culture supernatant using continuous-flow centrifugation or large-scale filtration.

    • Discard the supernatant (or keep for analysis to confirm DNM is not present in significant amounts). Collect the resulting cell paste/mycelial cake.

  • Solvent Extraction:

    • Suspend the collected biomass in a suitable organic solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane/methanol) at a ratio of approximately 1:3 to 1:5 (w/v).

    • Agitate the slurry vigorously for several hours at room temperature to ensure thorough extraction. The use of sonication can improve extraction efficiency.

    • Separate the solvent extract from the solid biomass residue by filtration or centrifugation.

    • Repeat the extraction process on the biomass residue 2-3 times to maximize the recovery of the crude product.

  • Concentration:

    • Combine all solvent extracts.

    • Concentrate the pooled extracts under reduced pressure using a rotary evaporator to yield a crude, semi-solid residue.

    • Dry the crude extract completely under high vacuum to remove any residual solvent. This dried extract is the starting material for chromatographic purification.

4.3 Protocol 3: Chromatographic Purification

A multi-step chromatographic approach is essential for isolating this compound to a high degree of purity.

Purification Strategy for this compound

G A Crude Solvent Extract B Step 1: Silica Gel Column Chromatography (Normal Phase) A->B C Fractions containing DNM (Identified by TLC/HPLC) B->C Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) D Step 2: Preparative RP-HPLC (C18 Column) C->D Pool & Concentrate E Pure this compound (>95% Purity) D->E Elute with Gradient (e.g., Water/Acetonitrile)

Caption: Chromatographic purification strategy.

  • Initial Fractionation (Silica Gel Chromatography):

    • Adsorb the dried crude extract onto a small amount of silica gel.

    • Load the adsorbed material onto a large silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).

    • Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Intermediate Purification (Optional):

    • Pool the fractions containing the target compound. If these fractions are still highly complex, a second orthogonal chromatography step (e.g., Sephadex LH-20 size-exclusion chromatography) may be necessary to remove pigments and other closely related impurities.

  • Final Purification (Preparative Reverse-Phase HPLC):

    • Concentrate the enriched fractions containing this compound.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

    • Inject the solution onto a preparative scale reverse-phase (C18) HPLC column.

    • Elute with a gradient of water and acetonitrile (or methanol), both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Monitor the elution profile with a UV detector (e.g., at 254 nm).[5]

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound. Confirm purity and identity using analytical HPLC, Mass Spectrometry, and NMR.

Representative Purification Summary

The following table provides a hypothetical summary of a preparative scale purification process to illustrate potential yields and purities at each stage. Actual results will vary based on fermentation yield and process optimization.

StageStarting MaterialProductRepresentative Yield (%)Representative Purity (%)
Fermentation & Extraction 100 L Culture BrothCrude ExtractN/A<5%
Silica Gel Chromatography Crude ExtractEnriched DNM Fractions50-70%40-60%
Preparative RP-HPLC Enriched DNM FractionsPure this compound60-80%>95%
Overall Yield 100 L Culture BrothPure this compound(Variable)>95%

References

Application Notes and Protocols for Deoxynybomycin Susceptibility Testing using the Kirby-Bauer Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for determining the antimicrobial susceptibility of bacterial isolates to Deoxynybomycin using the Kirby-Bauer disk diffusion assay. This compound is a natural product antibiotic with a novel mechanism of action, targeting mutant DNA gyrase, particularly in fluoroquinolone-resistant strains.[1][2] As an investigational compound, standardized interpretive criteria for disk diffusion are not yet established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). The following protocol is based on the standardized Kirby-Bauer method and is intended for research and developmental purposes.[3][4][5][6]

Introduction

The Kirby-Bauer disk diffusion test is a widely used method for determining the susceptibility of bacteria to various antimicrobial agents.[4][5] The principle of the test involves the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism.[4][5][7] The presence and size of a zone of inhibition around the disk are used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[3][6]

This compound has demonstrated potent activity against fluoroquinolone-resistant clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its unique mechanism of inhibiting mutant DNA gyrase makes it a promising candidate for further investigation.[1][2][8] These application notes provide a framework for utilizing the Kirby-Bauer method to assess the in vitro activity of this compound against various bacterial strains.

Data Presentation

As this compound is an investigational agent, official CLSI-approved zone diameter interpretive standards are not available. The following tables are provided for illustrative purposes to guide researchers in data collection and interpretation. The zone diameters presented here are hypothetical and should be correlated with minimum inhibitory concentration (MIC) data determined by broth microdilution methods for accurate interpretation.[2][9]

Table 1: Hypothetical Zone Diameter Interpretive Chart for this compound

Disk Potency (µg)Organism TypeResistant (mm)Intermediate (mm)Susceptible (mm)
10Staphylococcus aureus≤ 1415 - 18≥ 19
10Enterococcus spp.≤ 1213 - 16≥ 17
10Enterobacteriaceae≤ 1516 - 20≥ 21

Table 2: Quality Control (QC) Zone Diameter Ranges for this compound

QC StrainATCC® NumberDisk Potency (µg)Acceptable Zone Diameter (mm)
Staphylococcus aureus259231020 - 26
Escherichia coli259221018 - 24
Enterococcus faecalis292121015 - 21

Experimental Protocols

This section details the step-by-step procedure for performing the Kirby-Bauer disk diffusion assay for this compound susceptibility testing. Adherence to standardized procedures is critical for reproducibility.[3][5]

Materials
  • This compound powder

  • Sterile 6 mm blank paper disks

  • Solvent for this compound (e.g., DMSO, follow solubility data)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[5][6]

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[3][5][6]

  • Bacterial cultures (test organisms and QC strains)

  • Incubator (35°C ± 2°C)[6][10][11]

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

  • Pipettes and sterile tips

Preparation of this compound Disks
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent to a known concentration.

  • Disk Impregnation: Aseptically apply a precise volume of the this compound solution to each sterile blank paper disk to achieve the desired potency (e.g., 10 µ g/disk ).

  • Drying: Allow the disks to dry completely in a sterile environment, such as a laminar flow hood, before use.

  • Storage: Store the prepared disks in a desiccated, sealed container at <8°C.

Inoculum Preparation
  • Select three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium like Tryptic Soy Broth.[12]

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Adjust the turbidity of the inoculum suspension with sterile broth or saline to match the 0.5 McFarland standard by visual comparison against a white background with contrasting black lines.

Inoculation of MHA Plates
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press it firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][13]

  • Allow the plate to sit for 3-5 minutes to allow the agar surface to dry before applying the disks.[6]

Application of Disks
  • Using sterile forceps, aseptically place the this compound disks onto the inoculated surface of the MHA plate.

  • Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of zones.[6][11]

  • Gently press each disk with the forceps to ensure complete contact with the agar surface.[6][11] Once a disk is in contact with the agar, do not move it.[10][11]

Incubation
  • Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.[10][11]

  • Incubate for 16-18 hours. For some organisms, incubation may be extended to 20-24 hours.[12]

Reading and Interpreting Results
  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

  • View the plate against a dark, non-reflective background.

  • Compare the measured zone diameters to the interpretive chart (Table 1) to determine if the organism is susceptible, intermediate, or resistant to this compound.

  • Measure the zone diameters for the QC strains and ensure they fall within the acceptable ranges (Table 2). If QC results are out of range, the test results are invalid and must be repeated.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the Kirby-Bauer disk diffusion assay for this compound susceptibility testing.

Kirby_Bauer_Workflow prep_inoculum Inoculum Preparation (0.5 McFarland Standard) streak_plate Inoculate MHA Plate (Lawn Culture) prep_inoculum->streak_plate Standardized Culture apply_disk Apply this compound Disk streak_plate->apply_disk Inoculated Plate incubate Incubate Plate (35°C, 16-18h) apply_disk->incubate Plate with Disk measure_zone Measure Zone of Inhibition incubate->measure_zone Plate with Growth & Zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret Zone Diameter (mm) qc Quality Control Check interpret->qc report Report Results qc->report Valid Results

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

This compound Mechanism of Action

The diagram below outlines the mechanism of action of this compound in inhibiting bacterial DNA replication, particularly in fluoroquinolone-resistant bacteria.

Deoxynybomycin_MoA cluster_normal Normal Bacterial Process cluster_action Antibiotic Action dna_gyrase DNA Gyrase (Type II Topoisomerase) relaxed_dna Relaxed DNA for Replication dna_gyrase->relaxed_dna mutant_gyrase Mutant DNA Gyrase (Fluoroquinolone-Resistant) dna_gyrase->mutant_gyrase Mutation leads to supercoiled_dna Supercoiled Bacterial DNA supercoiled_dna->dna_gyrase fluoroquinolones Fluoroquinolones fluoroquinolones->dna_gyrase Inhibits This compound This compound This compound->mutant_gyrase Inhibits inhibition Inhibition of DNA Replication mutant_gyrase->inhibition bacterial_death Bacterial Cell Death inhibition->bacterial_death

Caption: Mechanism of this compound action on DNA gyrase.

References

Troubleshooting & Optimization

Technical Support Center: Deoxynybomycin Aqueous Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to improve the aqueous solubility of Deoxynybomycin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this promising antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during experiments aimed at improving the aqueous solubility of this compound.

General Solubility Issues

Q1: My stock solution of this compound in a standard buffer (e.g., PBS pH 7.4) is showing precipitation. What could be the cause and how can I resolve this?

A1: this compound is known to have poor aqueous solubility. Precipitation in standard buffers is a common issue.

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of your stock solution is not exceeding the known solubility limit of this compound in the chosen buffer.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[1][2] Experiment with slight adjustments to the buffer pH to see if solubility improves.

  • Co-solvents: Consider the addition of a water-miscible organic co-solvent to your buffer system.[1][3] See the co-solvency section for a detailed protocol.

  • Temperature: Gently warming the solution might help dissolve the compound, but be cautious of potential degradation. Always check the thermal stability of this compound.

Co-solvency Approaches

Q2: I am using a co-solvent to dissolve this compound, but I'm observing precipitation upon dilution with my aqueous assay medium. How can I prevent this?

A2: This is a common phenomenon known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the co-solvent is reduced, and the drug's solubility decreases.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage: The amount of co-solvent should be minimized while still achieving the desired stock concentration. A higher initial co-solvent percentage is more likely to cause precipitation upon dilution.

  • Slower Addition: Add the this compound stock solution to the aqueous medium slowly and with constant stirring or vortexing to allow for better mixing and reduce localized supersaturation.

  • Use of Surfactants: Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to the aqueous medium to help stabilize the dissolved this compound.[1][4]

  • Alternative Co-solvents: Different co-solvents have varying solubilization capacities. If you are using ethanol, you might try DMSO, PEG 400, or propylene glycol.[5]

Illustrative Solubility Data with Co-solvents:

Co-solventConcentration (% v/v)Apparent this compound Solubility (µg/mL)
None (Water)0%< 1
Ethanol10%15
Ethanol20%45
DMSO5%150
PEG 40010%80
PEG 40020%250
Cyclodextrin Complexation

Q3: I have prepared a this compound-cyclodextrin inclusion complex, but the solubility enhancement is lower than expected. What factors could be affecting the complexation efficiency?

A3: The efficiency of cyclodextrin inclusion complexation depends on several factors.[6][7][8]

Troubleshooting Steps:

  • Type of Cyclodextrin: The size of the cyclodextrin cavity is crucial. For a molecule like this compound, you may need to screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit.[6][7]

  • Molar Ratio: The stoichiometry of the this compound-cyclodextrin complex is important. Experiment with different molar ratios of drug to cyclodextrin to find the optimal ratio for maximum solubility enhancement.

  • Preparation Method: The method used to prepare the inclusion complex can significantly impact its efficiency. Lyophilization or kneading methods often yield better results than simple physical mixing.

  • pH and Temperature: The pH and temperature of the medium can influence the stability of the inclusion complex. Ensure these parameters are controlled during your experiments.

Illustrative Solubility Data with Cyclodextrins:

CyclodextrinConcentration (mM)Apparent this compound Solubility (µg/mL)
None0< 1
α-Cyclodextrin105
β-Cyclodextrin1025
HP-β-Cyclodextrin10120
SBE-β-Cyclodextrin10180
Nanoparticle Formulation

Q4: I am trying to formulate this compound nanoparticles to improve solubility, but I am getting a wide particle size distribution and aggregation. How can I achieve a more uniform and stable nanosuspension?

A4: Achieving a stable nanosuspension with a narrow particle size distribution requires careful optimization of the formulation and process parameters.[4][9]

Troubleshooting Steps:

  • Stabilizer Selection: The choice and concentration of a stabilizer (surfactant or polymer) are critical to prevent particle aggregation. Screen different stabilizers such as Poloxamer 188, Tween® 80, or HPMC.

  • Homogenization Parameters: If using high-pressure homogenization, optimize the pressure and number of cycles.[4] For wet milling, adjust the milling time and bead size.

  • Anti-solvent Precipitation: If using an anti-solvent precipitation method, control the rate of addition of the drug solution to the anti-solvent and the stirring speed.[10]

  • Lyophilization: For long-term storage, consider lyophilizing the nanosuspension with a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation upon reconstitution.

Illustrative Data for this compound Nanoparticles:

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Apparent Solubility (µg/mL)
Unprocessed Drug> 2000> 0.8< 1
Nanosuspension (Poloxamer 188)2500.2595
Nanosuspension (Tween® 80)2100.18110

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Lyophilization
  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10 mM).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 48-72 hours, protected from light.

    • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • Freeze the filtrate at -80°C.

    • Lyophilize the frozen sample for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

    • Reconstitute the lyophilized powder in the desired aqueous medium to determine the apparent solubility.

Protocol 2: Formulation of this compound Nanosuspension using High-Pressure Homogenization
  • Materials: this compound, Poloxamer 188 (or another suitable stabilizer), Deionized water.

  • Procedure:

    • Prepare a 0.5% (w/v) aqueous solution of Poloxamer 188.

    • Disperse a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.

    • Subject the coarse suspension to high-shear homogenization for 5-10 minutes to obtain a pre-milled suspension.

    • Process the pre-milled suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).

    • Collect the resulting nanosuspension.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.

    • Determine the saturation solubility of this compound in the nanosuspension.

Visualizations

experimental_workflow cluster_cosolvency Co-solvency Method cosolv_start This compound Powder cosolv_solvent Select Co-solvent (e.g., DMSO, PEG 400) cosolv_dissolve Dissolve in Co-solvent cosolv_start->cosolv_dissolve cosolv_solvent->cosolv_dissolve cosolv_stock Concentrated Stock Solution cosolv_dissolve->cosolv_stock cosolv_dilute Dilute in Aqueous Medium cosolv_stock->cosolv_dilute cosolv_final Final Solution for Assay cosolv_dilute->cosolv_final

Caption: Workflow for improving this compound solubility using the co-solvency method.

cyclodextrin_complexation cluster_cd Cyclodextrin Inclusion Complexation drug This compound (Guest Molecule) mix Co-incubation in Aqueous Solution drug->mix cd Cyclodextrin (Host Molecule) cd->mix complex This compound-CD Inclusion Complex mix->complex solubility Increased Aqueous Solubility complex->solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

nanoparticle_formation start This compound (Coarse Powder) pre_milling High-Shear Homogenization (with Stabilizer) start->pre_milling hph High-Pressure Homogenization pre_milling->hph nanosuspension Stable this compound Nanosuspension hph->nanosuspension analysis Particle Size Analysis & Solubility Assay nanosuspension->analysis

Caption: Workflow for the preparation of a this compound nanosuspension.

References

Technical Support Center: Overcoming Challenges in the Total Synthesis of Deoxynybomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the total synthesis of Deoxynybomycin. The content is based on published synthetic routes and offers practical advice to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: To date, three main synthetic strategies for this compound have been reported, developed by the research groups of Rinehart and Forbis, Nussbaum, and Hergenrother. The Rinehart and Forbis route is a linear approach that does not take advantage of the molecule's symmetry, resulting in a low overall yield.[1] The Nussbaum and Hergenrother routes offer more convergent and higher-yielding approaches by exploiting the C2-symmetry of the core structure.[1]

Q2: Which synthetic route is recommended for scalability and analogue synthesis?

A2: The Hergenrother route is considered the most efficient and scalable for the synthesis of this compound and its analogues.[1] It proceeds in seven steps with an overall yield of 11%, a significant improvement over the Rinehart and Forbis synthesis (0.84% overall yield).[2] This route's modularity also makes it amenable to the generation of derivatives for structure-activity relationship (SAR) studies.

Q3: What are the most challenging steps in the total synthesis of this compound?

A3: The most frequently reported challenges in the total synthesis of this compound, particularly in the more efficient Hergenrother route, are:

  • The Suzuki-Miyaura Cross-Coupling: This key C-C bond-forming reaction has been reported to fail under previously established conditions, necessitating significant optimization of the catalyst, ligand, base, and solvent.[1]

  • The Buchwald-Hartwig Amination: This intramolecular cyclization to form the final heterocyclic core can be challenging, with failures attributed to incorrect substrate stereochemistry.[1]

  • Low Overall Yields: Earlier synthetic routes were plagued by low overall yields, making them unsuitable for producing sufficient quantities for extensive biological evaluation.[1]

  • Poor Solubility: this compound itself has poor aqueous solubility, which can complicate purification and biological assays.[2]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Issue: Low or no yield in the Suzuki-Miyaura coupling of the borylated core and the cis-iodo-alkene fragment.

Background: This reaction is a critical step in the Hergenrother synthesis for constructing the carbon framework of this compound. The original reported conditions for a similar coupling were found to be ineffective in this specific context, leading to the need for re-optimization.[1]

Troubleshooting:

Parameter Potential Problem Recommended Solution
Catalyst/Ligand - Inactive catalyst- Inappropriate ligand for the specific substrates- Screen a variety of palladium catalysts and phosphine ligands. Electron-rich and bulky ligands, such as those developed by Buchwald, are often effective for challenging couplings.[3][4] - Ensure the catalyst is fresh and properly handled to avoid deactivation.
Base - Insufficiently strong or poorly soluble base- Test a range of bases, including inorganic bases like K₃PO₄ and Cs₂CO₃, and organic bases. The choice of base can significantly impact the reaction outcome.[5]
Solvent - Poor solubility of reactants- Solvent not optimal for the catalytic cycle- A mixture of solvents, such as toluene/water or dioxane/water, is often used in Suzuki couplings.[6] Experiment with different solvent systems to improve solubility and reaction kinetics.
Temperature - Insufficient thermal energy for oxidative addition or reductive elimination- Gradually increase the reaction temperature. However, be mindful of potential substrate or product decomposition at elevated temperatures.
Reactant Quality - Impure or decomposed boronic acid/ester or aryl halide- Ensure the purity of both coupling partners. Boronic acids can be prone to decomposition and may require purification before use.[5]

Optimized Conditions (Bardell-Cox et al.):

CatalystLigandBaseSolventTemperatureYield
Pd(dppf)Cl₂dppfK₃PO₄Toluene/H₂O80 °C75%

This data is for a key coupling step in a newer, optimized synthesis of the this compound core.[1]

Buchwald-Hartwig Amination (Intramolecular Cyclization)

Issue: Failure of the final intramolecular Buchwald-Hartwig amination to form the oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline core.

Background: This cyclization is the final key step in forming the tetracyclic core of this compound. Failure of this reaction has been attributed to incorrect stereochemistry of the alkene precursor.[1]

Troubleshooting:

Parameter Potential Problem Recommended Solution
Substrate Stereochemistry - Incorrect alkene geometry preventing cyclization- Verify the stereochemistry of the diene precursor using spectroscopic methods (e.g., NOE NMR). The synthesis should be designed to produce the correct isomer for successful cyclization.[1]
Catalyst/Ligand - Catalyst poisoning- Ligand not promoting reductive elimination- Screen different palladium catalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to facilitate challenging Buchwald-Hartwig aminations.[4]
Base - Base strength and solubility issues- A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and anhydrous.
Solvent - Solvent not suitable for the reaction- Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

Experimental Protocols & Workflows

Key Experimental Workflow: Hergenrother Synthesis

This workflow outlines the key transformations in the efficient synthesis of this compound.

Hergenrother_Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_cyclization Buchwald-Hartwig Cyclization cluster_deprotection Final Steps Borylated_Core Borylated Core Coupled_Product Coupled Diene Borylated_Core->Coupled_Product Pd Catalyst, Base cis_Iodo_alkene cis-Iodo-alkene cis_Iodo_alkene->Coupled_Product Di_PMB_Amide Di-PMB Amide Precursor Coupled_Product->Di_PMB_Amide Amidation Cyclized_Core Cyclized this compound Core Di_PMB_Amide->Cyclized_Core Pd Catalyst, Base Deprotection PMB Deprotection Cyclized_Core->Deprotection TFA This compound This compound Deprotection->this compound Suzuki_Troubleshooting Start Low/No Suzuki Coupling Yield Check_Reagents Verify Purity of Boronic Ester and Aryl Halide Start->Check_Reagents Screen_Catalyst_Ligand Screen Different Pd Catalysts and Ligands Check_Reagents->Screen_Catalyst_Ligand Reagents Pure Screen_Base Optimize Base Screen_Catalyst_Ligand->Screen_Base Screen_Solvent Optimize Solvent System Screen_Base->Screen_Solvent Increase_Temp Increase Reaction Temperature Screen_Solvent->Increase_Temp Success Improved Yield Increase_Temp->Success

References

Technical Support Center: Investigating Bacterial Resistance to Deoxynybomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxynybomycin (DNM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DNM) is a natural product antibiotic that exhibits a unique "reverse antibiotic" activity. Its primary mechanism of action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][2] Specifically, DNM is highly active against bacteria that have developed resistance to fluoroquinolone antibiotics through mutations in the DNA gyrase subunit A (GyrA).[1][2]

Q2: What is "reverse antibiotic" activity?

The term "reverse antibiotic" refers to the unusual characteristic of this compound being more potent against fluoroquinolone-resistant (FQR) bacteria than against their fluoroquinolone-susceptible (FQS) counterparts.[3] The mutations in DNA gyrase that confer resistance to fluoroquinolones create a favorable binding site for DNM, leading to the inhibition of the mutant enzyme.[1][2]

Q3: What is the expected outcome when bacteria develop resistance to this compound?

A fascinating aspect of DNM is that bacteria developing resistance to it often revert to being susceptible to fluoroquinolones.[1][2] This is frequently due to a back-mutation in the gyrA gene to its wild-type sequence.[3] This creates a potential evolutionary trap for the bacteria, suggesting that combination or sequential therapies with fluoroquinolones and DNM could be a viable strategy.[2]

Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?

This compound has demonstrated significant activity against Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][4] Its efficacy against Gram-negative bacteria is generally limited due to poor penetration of the outer membrane.[1] However, studies have shown that in Gram-negative strains with enhanced permeability (e.g., E. coli ΔtolC), DNM can exhibit activity.[5]

Q5: Are there solubility issues to be aware of when working with this compound?

Yes, this compound is known for its poor solubility in aqueous solutions, which can present challenges in experimental setups.[1][2] Researchers have noted that it is more soluble in concentrated acids.[2] For in vitro assays, careful consideration of the solvent and final concentration is necessary to ensure the compound remains in solution. Derivatives of DNM have been synthesized to improve solubility and pharmacokinetic properties.[2]

Troubleshooting Guides

MIC (Minimum Inhibitory Concentration) Assays
Problem / Unexpected Result Possible Cause(s) Troubleshooting Steps
High MIC values for a known FQR strain. 1. Compound precipitation: DNM's low aqueous solubility may lead to it coming out of solution. 2. Incorrect strain: The strain may not have the specific GyrA mutation that confers susceptibility to DNM. 3. Degradation of DNM: Improper storage or handling of the compound.1. Verify solubility: Visually inspect the wells for any precipitate. Prepare fresh stock solutions and consider using a co-solvent if appropriate, ensuring the final solvent concentration does not affect bacterial growth. 2. Sequence verification: Confirm the presence of the expected gyrA mutation in the test strain. 3. Proper handling: Store DNM stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
No significant difference in MIC between FQR and FQS strains. 1. Off-target effects: At high concentrations, DNM might have other inhibitory effects not specific to the mutant gyrase. 2. Alternative resistance mechanisms: The FQR strain may possess other resistance mechanisms (e.g., efflux pumps) that also affect DNM.1. Lower concentration range: Test a more refined range of lower concentrations to better discern the specific activity against the mutant gyrase. 2. Use of efflux pump inhibitors: If available and appropriate for the bacterial species, co-assay with an efflux pump inhibitor to see if it potentiates DNM activity.
Inconsistent results between replicates. 1. Inoculum variability: Inconsistent bacterial cell density in the wells. 2. Pipetting errors: Inaccurate dilution of the compound. 3. Edge effects in microtiter plates: Evaporation from the outer wells.1. Standardize inoculum: Ensure a homogenous bacterial suspension and verify the inoculum density (e.g., by measuring OD600) before adding to the wells. 2. Calibrate pipettes: Ensure pipettes are properly calibrated. 3. Plate setup: Avoid using the outermost wells of the microtiter plate or fill them with sterile media to minimize evaporation from adjacent wells.
DNA Gyrase Cleavage Assays
Problem / Unexpected Result Possible Cause(s) Troubleshooting Steps
No increase in cleaved DNA with DNM. 1. Inactive enzyme: The DNA gyrase may have lost its activity. 2. Incorrect buffer conditions: The assay buffer composition may not be optimal. 3. Compound insolubility: DNM may have precipitated in the assay buffer.1. Enzyme activity control: Always include a positive control with a known gyrase inhibitor (e.g., ciprofloxacin for wild-type gyrase) to confirm enzyme activity. 2. Buffer optimization: Ensure the buffer composition (pH, salt concentrations, co-factors) is as per the established protocol for the specific gyrase being used. 3. Solubility check: Prepare the DNM solution for the assay carefully, ensuring it is fully dissolved before adding it to the reaction mixture.
Appearance of open circular (OC) DNA instead of linear (L) DNA. This is the expected result for this compound.Unlike fluoroquinolones which stabilize double-strand breaks leading to linear DNA, DNM and its derivatives tend to stabilize the cleavage complex after a single-strand break, resulting in an accumulation of open circular DNA.[2][3] This is a key differentiator in its mechanism compared to fluoroquinolones.
Inhibition of both wild-type and mutant gyrase. At higher concentrations, DNM can inhibit the wild-type enzyme, although it is generally more potent against the mutant form.Perform a dose-response experiment to determine the IC50 for both the wild-type and mutant enzymes to quantify the selectivity of DNM.

Data Presentation

Table 1: In Vitro Activity of this compound (DNM) and Derivatives against S. aureus
CompoundS. aureus (ATCC 29213, FQS) MIC (µg/mL)S. aureus (NRS3, FQR) MIC (µg/mL)
DNM160.06
DNM-2320.12
DNM-8>320.5
Ciprofloxacin0.2564
Data sourced from Parkinson et al., 2015.[1]
Table 2: In Vitro Activity of this compound (DNM) and Derivatives against VRE
CompoundVRE Clinical Isolates (n=22) MIC Range (µg/mL)
DNM0.03 - 1
DNM-20.06 - 1
DNM-80.25 - 4
Ciprofloxacin8 - >64
Data compiled from cumulative MIC data presented in Parkinson et al., 2015.[1][4]
Table 3: Frequency of Resistance Development
Bacterial StrainAntibioticFrequency of Resistance
High-level CIP-resistant S. aureusDNM1 x 10⁻¹⁰ to 7 x 10⁻¹⁰
Low-level CIP-resistant S. aureusDNM-2 and Ciprofloxacin (co-treatment)<1.0 x 10⁻¹⁰
Data sourced from Parkinson et al., 2015.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Cleavage Assay
  • Reaction Setup:

    • Prepare a reaction mixture containing DNA gyrase assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of this compound or control compound.

    • Pre-incubate the mixture at the appropriate temperature (e.g., 37°C).

  • Enzyme Addition:

    • Add purified DNA gyrase (wild-type or mutant) to the reaction mixture to initiate the reaction.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Termination of Reaction:

    • Stop the reaction by adding SDS and proteinase K to the mixture. This traps the cleavage complex.

    • Incubate further to allow for protein digestion.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • An increase in the open circular (OC) form of the plasmid DNA indicates inhibition of the enzyme by this compound.

Mandatory Visualization

Deoxynybomycin_Mechanism cluster_fqs Fluoroquinolone-Susceptible (FQS) Bacterium cluster_fqr Fluoroquinolone-Resistant (FQR) Bacterium FQS_Gyrase Wild-Type DNA Gyrase (GyrA) DNA_Replication Normal DNA Replication FQS_Gyrase->DNA_Replication Allows FQR_Gyrase Mutant DNA Gyrase (GyrA) FQS_Gyrase->FQR_Gyrase Mutation (Fluoroquinolone Pressure) Fluoroquinolone Fluoroquinolone Fluoroquinolone->FQS_Gyrase Inhibits FQR_Gyrase->FQS_Gyrase Back-Mutation (DNM Pressure) DNA_Replication_FQR Resistant DNA Replication FQR_Gyrase->DNA_Replication_FQR Allows (Failsafe) This compound This compound This compound->FQR_Gyrase Inhibits Fluoroquinolone_FQR Fluoroquinolone Fluoroquinolone_FQR->FQR_Gyrase Ineffective

Caption: Mechanism of this compound as a "reverse antibiotic".

Experimental_Workflow_MIC Start Start: Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Plate_Prep Prepare Serial Dilutions of this compound Plate_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End: Determine Susceptibility Read_Results->End

Caption: Workflow for MIC determination of this compound.

Resistance_Cycle FQS FQS Bacterium FQR FQR Bacterium FQS->FQR Fluoroquinolone Pressure DNM_R DNM-R Bacterium FQR->DNM_R This compound Pressure DNM_R->FQS Re-sensitization to Fluoroquinolones

Caption: Evolutionary cycle of resistance and re-sensitization.

References

Optimizing fermentation conditions for Deoxynybomycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Streptomyces species for the production of Deoxynybomycin (DNM) and the closely related compound, Nybomycin. Given the limited specific data on DNM fermentation, this guide leverages findings from Nybomycin production optimization, which are expected to be highly relevant for DNM due to their structural and biosynthetic similarities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing this compound through fermentation?

A1: The primary challenges in producing DNM and Nybomycin via fermentation include low production yields from native Streptomyces strains, transcriptional repression of the biosynthetic gene cluster, and potential limitations in the supply of metabolic precursors.[1][2] Isolation from natural sources has also proven to be difficult.[3][4][5]

Q2: Which bacterial strains are suitable for this compound and Nybomycin production?

A2: this compound has been isolated from Streptomyces species.[6] For Nybomycin, the natural producer is Streptomyces albus subsp. chlorinus NRRL B-24108.[7] However, heterologous expression in host strains like Streptomyces albus Del14 and Streptomyces explomaris has shown promise for improved production.[7][8]

Q3: What are the key fermentation parameters to consider for optimizing production?

A3: Key parameters for optimizing the fermentation of Streptomyces for secondary metabolite production generally include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. For Nybomycin production in Streptomyces explomaris, mannitol has been identified as a superior carbon source compared to glucose, mannose, galactose, and xylose.[1]

Q4: How can the yield of this compound/Nybomycin be improved through metabolic engineering?

A4: Metabolic engineering strategies have been successful in significantly boosting Nybomycin yields. Key approaches include:

  • Deletion of repressor genes: The genes nybW and nybX have been identified as putative repressors in the Nybomycin biosynthetic gene cluster. Their deletion has led to a significant increase in production.[7][9]

  • Overexpression of precursor pathway genes: Overexpressing genes involved in the pentose phosphate pathway (e.g., zwf2) and the shikimic acid pathway (e.g., nybF) can enhance the supply of necessary building blocks for Nybomycin synthesis.[7][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound/Nybomycin production Transcriptional repression of the biosynthetic gene cluster.Consider deleting the putative repressor genes nybW and nybX in your production strain.[7][9]
Suboptimal fermentation medium.Optimize the carbon source. Mannitol has been shown to be effective for Nybomycin production in S. explomaris.[1] Experiment with different nitrogen sources and mineral compositions.
Inefficient precursor supply.Overexpress key genes in precursor pathways, such as zwf2 (pentose phosphate pathway) and nybF (shikimic acid pathway), to increase the availability of biosynthetic building blocks.[7][9]
Product toxicity limiting yield Intracellular or cell-associated accumulation of the antibiotic may cause cellular stress.Explore in-situ product removal strategies, such as the addition of macroporous resin to the fermentation broth, to alleviate product toxicity and potentially improve yield.[1]
Inconsistent production between batches Variability in seed culture or inoculum quality.Standardize your inoculum preparation protocol, ensuring consistent spore concentration and physiological state of the seed culture.
Fluctuation in fermentation parameters.Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.

Data Presentation

Table 1: Comparison of Nybomycin Production in Different Host Strains and Engineered Variants.

StrainRelevant GenotypeCarbon SourceTiter (mg/L)Reference
S. albidoflavus 4N24Heterologous expression of nyb clusterMannitol0.86[10]
S. albidoflavus NYB-11ΔnybWXYZMannitol (50 g/L)12[10]
S. explomaris 4N24Heterologous expression of nyb clusterMannitol11.0[1]
S. explomaris NYB-1ΔnybW ΔnybXMannitol-[7]
S. explomaris NYB-3BΔnybW ΔnybX, overexpression of zwf2 and nybFMannitol57[2][7]
S. explomaris NYB-3BSeaweed hydrolysate (Himanthalia elongata)Mannitol and Glucose14.8[1][2][7]

Experimental Protocols

General Fermentation Protocol for Nybomycin Production

This protocol is based on methodologies described for Streptomyces albus and Streptomyces explomaris.[8][11]

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., Tryptic Soy Broth - TSB) with spores or mycelia of the Streptomyces strain.

    • Incubate at 28-30°C with shaking (e.g., 250 rpm) for 24-48 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A minimal medium supplemented with mannitol as the carbon source has been shown to be effective.[10]

    • Incubate the production culture at 28-30°C with vigorous shaking for optimal aeration.

    • Monitor the fermentation for an extended period (e.g., up to 275 hours), as secondary metabolite production often occurs in the stationary phase.[10]

  • Metabolite Extraction and Analysis:

    • At the end of the fermentation, separate the biomass from the supernatant by centrifugation.

    • Extract the secreted metabolites from the supernatant using an organic solvent such as ethyl acetate or butanol.[11]

    • Analyze the extract for the presence and quantity of this compound/Nybomycin using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Visualizations

Nybomycin_Biosynthesis_Pathway Proposed Nybomycin Biosynthetic Pathway cluster_precursors Primary Metabolism cluster_biosynthesis Nybomycin Biosynthesis Shikimate_Pathway Shikimate Pathway DAHP_Synthase DAHP Synthase (nybF) Shikimate_Pathway->DAHP_Synthase Provides Precursors Pentose_Phosphate_Pathway Pentose Phosphate Pathway Polyketide_Precursors Polyketide Precursors Pentose_Phosphate_Pathway->Polyketide_Precursors Provides Precursors DAHP_Synthase->Polyketide_Precursors Nybomycin_Core Nybomycin Core Structure Polyketide_Precursors->Nybomycin_Core Enzymatic Cyclization & Tailoring Nybomycin Nybomycin Nybomycin_Core->Nybomycin Final Modifications

Caption: Proposed biosynthetic pathway for Nybomycin.

Metabolic_Engineering_Workflow Metabolic Engineering Strategy for Nybomycin Production Start Start: Low-producing Strain Identify_Bottlenecks Identify Bottlenecks: - Transcriptional Repression - Precursor Limitation Start->Identify_Bottlenecks Delete_Repressors Delete Repressor Genes (e.g., nybW, nybX) Identify_Bottlenecks->Delete_Repressors Overexpress_Precursor_Genes Overexpress Precursor Genes (e.g., zwf2, nybF) Identify_Bottlenecks->Overexpress_Precursor_Genes Combine_Modifications Combine Genetic Modifications Delete_Repressors->Combine_Modifications Overexpress_Precursor_Genes->Combine_Modifications Optimized_Strain Optimized Strain: High Nybomycin Titer Combine_Modifications->Optimized_Strain

Caption: Workflow for metabolic engineering of Streptomyces.

Regulatory_Control Regulatory Control of Nybomycin Biosynthesis Repressors Repressors (NybW, NybX) Nyb_Gene_Cluster Nybomycin Biosynthetic Gene Cluster Repressors->Nyb_Gene_Cluster Repression Nybomycin_Production Nybomycin Production Nyb_Gene_Cluster->Nybomycin_Production Leads to

Caption: Simplified regulatory control of the Nybomycin gene cluster.

References

Technical Support Center: Deoxynybomycin and Human Topoisomerase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the selectivity of Deoxynybomycin for human topoisomerase isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of this compound for human topoisomerase I versus topoisomerase II?

A1: There are conflicting reports in the scientific literature regarding the selectivity of this compound for human topoisomerase isoforms. An early study by Egawa et al. (2000) reported that this compound inhibits human topoisomerase I but not topoisomerase II.[1] However, a more recent study on a this compound derivative, DNM-2, found no significant inhibition of human topoisomerase II at concentrations up to 30 μM. This suggests that the selectivity profile may be complex and potentially dependent on the specific derivative of the compound being tested.

Q2: Is there any data on the inhibition of human topoisomerase II by related compounds like Nybomycin?

A2: Yes, a study by Shiriaev et al. (2021) demonstrated that Nybomycin, a closely related natural product, inhibits human topoisomerase IIα.[2][3] This finding indicates that compounds of the nybomycin class may have activity against human type II topoisomerases, further highlighting the need for empirical determination of selectivity for each specific compound.

Q3: I am seeing unexpected levels of cytotoxicity in my experiments with this compound. Could this be due to off-target effects on human topoisomerases?

A3: It is possible. Given the conflicting reports, unexpected cytotoxicity could be linked to the inhibition of either topoisomerase I or II. This compound has been shown to induce apoptosis in various cancer cell lines.[1][4] If your experimental results show significant cytotoxicity, it is recommended to perform direct assays to determine the IC50 values of your specific batch of this compound against purified human topoisomerase I and II isoforms.

Q4: My in vitro topoisomerase assay results are unclear or inconsistent. What are some common troubleshooting steps?

A4: Inconsistent results in topoisomerase assays can arise from several factors. For a topoisomerase I relaxation assay, a lack of DNA relaxation could be due to inactive enzyme; using a fresh aliquot is recommended. In a topoisomerase II decatenation assay, the absence of decatenation could stem from inactive enzyme or degradation of ATP, which is required for the reaction. It is also crucial to ensure that the solvent for this compound (e.g., DMSO) is used at a concentration that does not interfere with the assay. High concentrations of salts in the extract can also inhibit topoisomerase activity.[5][6]

Troubleshooting Guides

Issue: Ambiguous Selectivity Profile of this compound

If you are observing conflicting or unexpected results regarding the selectivity of this compound, follow this logical workflow to diagnose the issue.

G start Start: Ambiguous Selectivity Observed check_compound Verify Compound Identity and Purity (LC-MS, NMR) start->check_compound run_topoI Perform Topoisomerase I Relaxation Assay check_compound->run_topoI run_topoII Perform Topoisomerase II Decatenation Assay check_compound->run_topoII analyze_I Analyze Topo I Inhibition (IC50) run_topoI->analyze_I analyze_II Analyze Topo II Inhibition (IC50) run_topoII->analyze_II inhibits_I Conclusion: this compound inhibits Topo I analyze_I->inhibits_I Inhibition Observed no_inhibit_I Conclusion: No Topo I Inhibition analyze_I->no_inhibit_I No Inhibition inhibits_II Conclusion: this compound inhibits Topo II analyze_II->inhibits_II Inhibition Observed no_inhibit_II Conclusion: No Topo II Inhibition analyze_II->no_inhibit_II No Inhibition compare Compare IC50 Values to Determine Selectivity inhibits_I->compare inhibits_II->compare

Caption: Troubleshooting workflow for determining this compound selectivity.

Issue: No Inhibition Observed in Topoisomerase Assay

If your assay shows no inhibition by this compound where it is expected, consider the following potential issues.

G start Start: No Inhibition Observed check_enzyme Check Enzyme Activity (Use fresh aliquot, run positive control) start->check_enzyme check_reagents Verify Reagent Integrity (ATP for Topo II, buffer components) start->check_reagents check_compound_prep Confirm this compound Concentration and Solubility start->check_compound_prep check_assay_conditions Review Assay Conditions (Incubation time, temperature, pH) start->check_assay_conditions outcome Re-run Assay with Verified Components check_enzyme->outcome check_reagents->outcome check_compound_prep->outcome check_assay_conditions->outcome

Caption: Troubleshooting steps for a negative topoisomerase assay result.

Quantitative Data

Due to the limited and conflicting publicly available data for this compound's activity against human topoisomerase isoforms, we present the data for the related compound, Nybomycin, as a reference. Researchers should empirically determine the values for this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
NybomycinHuman Topoisomerase IIαDecatenation17Shiriaev et al., 2021

Experimental Protocols

Human Topoisomerase I Relaxation Assay

This protocol is adapted from standard methodologies for assessing topoisomerase I activity.

Materials:

  • Human Topoisomerase I

  • 10x Topoisomerase I Reaction Buffer

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound dissolved in an appropriate solvent (e.g., DMSO)

  • 5x Stop Buffer/Gel Loading Dye

  • Agarose gel (0.8-1.0%)

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • On ice, prepare reaction tubes. For each reaction, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.

  • Add varying concentrations of this compound or solvent control to each tube.

  • Adjust the volume with distilled water to a final volume of 18-19 µL.

  • Initiate the reaction by adding 1-2 units of human topoisomerase I.

  • Incubate the reactions for 30 minutes at 37°C.

  • Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis until the relaxed and supercoiled DNA forms are adequately separated.

  • Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

  • Quantify the percentage of relaxed DNA to determine the extent of inhibition.

Human Topoisomerase II Decatenation Assay

This protocol is based on standard procedures for measuring topoisomerase II activity.

Materials:

  • Human Topoisomerase IIα or IIβ

  • 10x Topoisomerase II Reaction Buffer

  • Kinetoplast DNA (kDNA)

  • ATP solution

  • This compound dissolved in an appropriate solvent (e.g., DMSO)

  • 5x Stop Buffer/Gel Loading Dye

  • Agarose gel (1.0%)

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • On ice, set up reaction tubes. For each reaction, add 2 µL of 10x topoisomerase II reaction buffer, 200 ng of kDNA, and ATP to a final concentration of 1 mM.

  • Add varying concentrations of this compound or solvent control to each tube.

  • Adjust the volume with distilled water to a final volume of 18-19 µL.

  • Start the reaction by adding 1-2 units of human topoisomerase II.

  • Incubate the reactions for 30 minutes at 37°C.

  • Terminate the reaction by adding 5 µL of 5x stop buffer/gel loading dye.

  • Load the samples onto a 1.0% agarose gel.

  • Perform electrophoresis. The large, catenated kDNA network will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light.

  • The degree of inhibition is determined by the reduction in the amount of decatenated minicircles.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

The primary antibacterial target of this compound is bacterial DNA gyrase. Its effect on human cells is less clear, but based on available data, it may involve the inhibition of topoisomerases, leading to apoptosis.

G cluster_human Human Cell This compound This compound TopoI Topoisomerase I This compound->TopoI Inhibition? TopoII Topoisomerase II This compound->TopoII Inhibition? (Conflicting reports) p21 p21/WAF1 Upregulation This compound->p21 DNA_damage DNA Strand Breaks TopoI->DNA_damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis p21->Apoptosis G start Start: Obtain this compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock topoI_assay Perform Topo I Relaxation Assay (Varying concentrations) prepare_stock->topoI_assay topoII_assay Perform Topo II Decatenation Assay (Varying concentrations) prepare_stock->topoII_assay gel_I Agarose Gel Electrophoresis (Topo I) topoI_assay->gel_I gel_II Agarose Gel Electrophoresis (Topo II) topoII_assay->gel_II quantify_I Quantify DNA Bands (Relaxed vs. Supercoiled) gel_I->quantify_I quantify_II Quantify DNA Bands (Decatenated vs. Catenated) gel_II->quantify_II calc_IC50_I Calculate IC50 for Topo I quantify_I->calc_IC50_I calc_IC50_II Calculate IC50 for Topo II quantify_II->calc_IC50_II determine_selectivity Determine Selectivity (Compare IC50 values) calc_IC50_I->determine_selectivity calc_IC50_II->determine_selectivity

References

Navigating the Challenges of Deoxynybomycin Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxynybomycin, a promising antibiotic with a unique mechanism of action against fluoroquinolone-resistant bacteria, presents significant challenges in experimental settings due to its limited stability and poor solubility.[1] This guide provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to facilitate successful research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving. What should I do?

A1: this compound is notoriously difficult to dissolve in aqueous solutions and many common organic solvents.[1][2] Here are some troubleshooting steps:

  • Solvent Selection: Initial attempts should be made with Dimethyl Sulfoxide (DMSO), as derivatives of this compound have shown improved solubility in this solvent.[1][2] For biological assays, ensure the final DMSO concentration is compatible with your experimental system. Concentrated acids have been reported to dissolve this compound, but this is often incompatible with biological experiments.[1][2]

  • Sonication: Gentle sonication can aid in the dissolution process.[2] However, monitor the temperature to avoid heat-induced degradation.

  • Vortexing: Vigorous vortexing can also be employed to facilitate dissolution.[2]

  • pH Modification: Although specific data is limited, the solubility of this compound may be pH-dependent. If compatible with your experiment, cautious and incremental adjustments of pH might improve solubility. Given its solubility in concentrated acid, exploring a lower pH range might be beneficial, but this needs to be empirically determined for your specific application.

  • Use of Derivatives: Consider using synthesized derivatives of this compound with small alkyl appendages, which have demonstrated markedly improved solubility in pH 7.4 PBS.[1][2]

Q2: I'm observing precipitation of this compound during my experiment. How can I prevent this?

A2: Precipitation is a common issue stemming from this compound's low aqueous solubility.

  • Stock Concentration: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO and then dilute them into your aqueous experimental medium immediately before use. Minimize the time the compound is in the aqueous buffer.

  • Final Concentration: Keep the final concentration of this compound in your aqueous medium as low as possible while still being effective for your assay.

  • Co-solvents: The use of co-solvents may help maintain solubility. However, their compatibility with the experimental system must be validated.

  • Temperature: Changes in temperature can affect solubility. Ensure all solutions are at a stable, consistent temperature during your experiment.

Q3: How stable is this compound in different solvents and at various pH levels?

A3: Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., half-life) of this compound in various solvents and across a wide pH range. It is known to be insoluble in aqueous solutions, which suggests that hydrolysis could be a potential degradation pathway, especially at neutral or alkaline pH.[1] Its solubility in concentrated acid might imply greater stability at very low pH. However, researchers should empirically determine the stability of this compound under their specific experimental conditions.

Q4: What are the expected degradation products of this compound?

A4: The degradation pathways of this compound have not been extensively characterized in publicly available literature. Therefore, its degradation products are not well-defined. When conducting stability studies, it is crucial to use analytical techniques that can separate the parent compound from potential degradants.

Data Summary: Solubility of this compound and its Derivatives

CompoundSolvent/BufferSolubilityReference
This compoundAqueous SolutionsInsoluble[1][2]
This compoundConcentrated AcidSoluble[1][2]
This compound Derivatives (with small alkyl appendages)pH 7.4 PBS3- to 13-fold improved solubility compared to parent compound[1][2]
This compound and its DerivativesDMSOImproved solubility compared to other organic solvents[1][2]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Solubility
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in the test solvent or buffer (e.g., PBS pH 7.4, cell culture media).

  • Equilibration: Incubate the solutions for a defined period (e.g., 1-24 hours) at a controlled temperature, allowing them to reach equilibrium.[2]

  • Centrifugation: Centrifuge the samples at high speed to pellet any undissolved compound.[2]

  • Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.

  • Observation: Visually inspect for any precipitate.

Protocol 2: General Workflow for a this compound Stability Study
  • Solution Preparation: Prepare solutions of this compound in the desired solvents (e.g., DMSO, acetonitrile) and buffers (e.g., pH 3, 5, 7.4, 9).

  • Incubation: Store the solutions under controlled conditions (e.g., specific temperature, light/dark).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating analytical method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visual Guides

A This compound Powder B Initial Dissolution Attempt A->B Add Solvent (e.g., Aqueous Buffer) C Insoluble B->C Observation D Soluble B->D Observation E Troubleshooting Steps C->E J Proceed with Experiment D->J F Sonication E->F G Vortexing E->G H pH Adjustment (Acidic) E->H I Use of Derivatives E->I F->B Re-attempt G->B Re-attempt H->B Re-attempt I->B Re-attempt

Caption: Troubleshooting workflow for this compound dissolution.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock (e.g., in DMSO) B Prepare Test Solutions (Different Solvents/pH) A->B C Store under Controlled Conditions (Temp, Light) B->C D Collect Aliquots at Defined Time Points C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Calculate % Remaining vs. Time 0 E->F

Caption: Experimental workflow for a this compound stability study.

center This compound Stability solvent Solvent Type center->solvent ph pH center->ph temp Temperature center->temp light Light Exposure center->light aqueous Aqueous (Low Stability) solvent->aqueous organic Organic (e.g., DMSO) (Higher Stability) solvent->organic acidic Acidic (Potentially Higher Stability) ph->acidic neutral_alkaline Neutral/Alkaline (Potentially Lower Stability) ph->neutral_alkaline

Caption: Factors influencing this compound stability.

References

Technical Support Center: Enhancing Deoxynybomycin Synthesis Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Deoxynybomycin. Our aim is to help researchers increase the overall yield and efficiency of their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

1. Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura cross-coupling reaction to form the this compound core is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Suzuki-Miyaura coupling for this compound synthesis are a known challenge. Here are several factors to investigate:

  • Catalyst, Ligand, and Base Selection: The choice of palladium catalyst, ligand, and base is critical. Not all standard conditions are effective. A screening of different combinations is often necessary. For instance, some routes have reported failure with certain literature-reported conditions.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome. It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrates.

  • Quality of Starting Materials: The purity of the boronic acid/ester and the halide partner is crucial. Impurities can poison the catalyst or lead to side reactions. Ensure starting materials are pure and dry.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Stoichiometry: The stoichiometry of the reactants, particularly the boronic acid derivative, can influence the yield. Using a slight excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) can sometimes improve the conversion of the halide.

Troubleshooting Steps:

  • Vary the Catalyst/Ligand System: If a standard catalyst like Pd(PPh₃)₄ fails, consider using more advanced catalyst systems with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) which have shown success in challenging cross-coupling reactions involving nitrogen-containing heterocycles.

  • Screen Different Bases: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the presence of water can be critical. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) have been shown to be effective in some heteroaryl couplings.

  • Optimize Solvent and Temperature: A solvent screen including polar aprotic solvents like dioxane, DME, or THF, sometimes with the addition of water, can reveal more favorable conditions. The reaction temperature should also be optimized.

  • Check for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. The use of specific ligands or additives can sometimes mitigate this issue.

2. Intramolecular Cyclization to Form the Core Structure

Question: The intramolecular cyclization step (e.g., Buchwald-Hartwig amination) to form the tricyclic core of this compound is not proceeding as expected. What are potential issues and solutions?

Answer:

The intramolecular cyclization is another critical, and often challenging, step. Here are some key considerations:

  • Catalyst and Ligand Choice: Similar to the Suzuki-Miyaura coupling, the selection of the palladium catalyst and ligand is paramount for the Buchwald-Hartwig amination. Bulky biarylphosphine ligands are often required to facilitate the reductive elimination step.

  • Base Selection: The choice of base is crucial and can influence both the rate and success of the reaction. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.

  • Solvent: The reaction is highly sensitive to the solvent. Toluene and dioxane are common choices, but other solvents should be considered if the reaction is not proceeding.

  • Substrate Conformation: The conformation of the substrate can impact the ability of the molecule to undergo intramolecular cyclization. In some cases, the molecule may adopt a conformation that is unfavorable for the desired ring closure.

Troubleshooting Steps:

  • Screen Catalysts and Ligands: If one catalyst/ligand system is ineffective, screen others. For example, if a Pd(dba)₂/BINAP system fails, consider using a pre-catalyst with a more specialized ligand like tBuBrettPhos.

  • Optimize the Base: The strength and solubility of the base are important. If a weaker base like K₂CO₃ is not effective, a stronger base like NaOtBu or LiHMDS might be necessary.

  • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature. High temperatures are often required, but decomposition of starting material or product can be an issue.

  • Consider Alternative Cyclization Strategies: If the Buchwald-Hartwig amination proves to be a persistent bottleneck, exploring alternative intramolecular cyclization strategies, such as an intramolecular Heck reaction, might be a viable alternative, depending on the specific precursors.

3. Methylene Bridge Formation

Question: I am having difficulty with the final methylene bridge insertion step. What are the key parameters to control for a successful reaction?

Answer:

The insertion of the methylene bridge is the final step in several synthetic routes to this compound. Key factors for success include:

  • Reagent Choice: Dibromomethane is a common reagent for this step. The quality and purity of this reagent are important.

  • Base: A suitable base is required to facilitate the reaction.

  • Reaction Conditions: The reaction temperature and time need to be carefully controlled to avoid side reactions and ensure complete conversion.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the diazaanthracenol precursor is pure. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions: If the reaction is sluggish or incomplete, consider adjusting the temperature and reaction time.

  • Alternative Reagents: If dibromomethane is not effective, other methylene bridge-forming reagents could be explored, although this may require significant deviation from established protocols.

Quantitative Data on Synthetic Routes

The following table summarizes the overall yields of different published synthetic routes to this compound, providing a basis for comparison.

Synthetic RouteKey FeaturesOverall Yield (%)Reference
Rinehart and Forbis Sequential construction of the central framework.0.84[1][2]
Nussbaum and co-workers Exploits the symmetrical nature of the molecule.13[1]
Hergenrother and co-workers Relies on a mixed Suzuki cross-coupling followed by palladium-catalyzed ring closing.11[1][2]
A recent optimized route Switched coupling partners in the Suzuki-Miyaura cross-coupling.Scalable with coupling yields up to 98% for a key step.[1]

Detailed Experimental Protocols

Detailed, step-by-step experimental protocols for the key reactions in the synthesis of this compound can be found in the supplementary information of the cited research articles. Researchers are strongly encouraged to consult these primary sources for precise reagent quantities, reaction conditions, and purification procedures.

Visualizing Synthetic Workflows

Logical Workflow for Troubleshooting this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

This compound Synthesis Troubleshooting This compound Synthesis Troubleshooting Workflow cluster_start Start cluster_suzuki Suzuki-Miyaura Coupling Issues cluster_cyclization Intramolecular Cyclization Issues cluster_bridge Methylene Bridge Formation Issues cluster_end Outcome start Low Overall Yield suzuki_check Check Catalyst/Ligand/Base start->suzuki_check Low yield in coupling? cyclo_check Screen Catalyst/Ligand start->cyclo_check Low yield in cyclization? bridge_purity Check Precursor Purity start->bridge_purity Low yield in final step? suzuki_conditions Optimize Temp/Solvent suzuki_check->suzuki_conditions No improvement suzuki_materials Verify Starting Material Purity suzuki_conditions->suzuki_materials Still low yield end Improved Yield suzuki_materials->end Issue resolved cyclo_base Optimize Base cyclo_check->cyclo_base No improvement cyclo_conditions Vary Solvent/Temp cyclo_base->cyclo_conditions Still low yield cyclo_conditions->end Issue resolved bridge_conditions Optimize Reaction Conditions bridge_purity->bridge_conditions Precursor is pure bridge_conditions->end Issue resolved

Caption: A flowchart for troubleshooting this compound synthesis.

Signaling Pathway of this compound's "Reverse Antibiotic" Activity

The following diagram illustrates the mechanism of action of this compound as a "reverse antibiotic."

This compound Mechanism This compound 'Reverse Antibiotic' Mechanism Fluoroquinolone Fluoroquinolone WT_Gyrase Wild-Type DNA Gyrase Fluoroquinolone->WT_Gyrase Inhibits Bacterial_Death_1 Bacterial Cell Death WT_Gyrase->Bacterial_Death_1 Resistance Resistance Development WT_Gyrase->Resistance Mutation Mutant_Gyrase Mutant DNA Gyrase (Fluoroquinolone Resistant) Bacterial_Death_2 Bacterial Cell Death Mutant_Gyrase->Bacterial_Death_2 Re_sensitization Re-sensitization to Fluoroquinolones Mutant_Gyrase->Re_sensitization Back-mutation This compound This compound This compound->Mutant_Gyrase Inhibits Resistance->Mutant_Gyrase Re_sensitization->WT_Gyrase

Caption: Mechanism of this compound's reverse antibiotic activity.

References

Technical Support Center: Modifying the Deoxynybomycin Scaffold for Gram-Negative Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of the deoxynybomycin (DNM) scaffold to achieve activity against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DNM) and its analogs largely inactive against Gram-negative bacteria?

A1: The primary reason for the lack of activity of this compound and its derivatives against Gram-negative bacteria is their inability to penetrate the outer membrane.[1][2] This additional membrane layer in Gram-negative bacteria acts as a significant barrier to many compounds.[2] While some DNM derivatives have shown moderate activity against permeabilized strains of Escherichia coli, this further suggests that the outer membrane is the main obstacle.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a "reverse antibiotic" that selectively targets mutant forms of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][3][4] Specifically, it is highly active against fluoroquinolone-resistant (FQR) Gram-positive bacteria that possess mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase.[1][4] Resistance to DNM can re-sensitize bacteria to fluoroquinolones.[1][3]

Q3: What are the main challenges in the chemical synthesis of DNM and its analogs?

A3: The synthesis of this compound and its analogs can be challenging due to low overall yields in previously reported total syntheses.[1][3] Additionally, the poor solubility of DNM in most solvents, except for concentrated acids, presents difficulties for both synthesis and biological evaluation.[1] However, more recent synthetic routes have improved the overall yield.[1][3] The addition of small alkyl groups to the DNM scaffold has been shown to improve solubility in both aqueous solutions and DMSO.[1]

Q4: Are there any known cytotoxicity concerns with this compound derivatives?

A4: Some nybomycin derivatives have been reported to exhibit cytotoxic activity against various human cancer and normal cell lines.[5] This cytotoxicity is likely due to the inhibition of human topoisomerase IIα.[5] However, studies on specific this compound derivatives have shown no significant hemolysis of red blood cells or DNA intercalation at tested concentrations, suggesting they may be well-tolerated in vivo.[1]

Q5: What are some strategies to improve the Gram-negative activity of DNM?

A5: To enhance the activity of this compound against Gram-negative bacteria, modifications should focus on improving penetration through the outer membrane. Strategies could include the addition of positively charged groups, such as amines, which can interact favorably with negatively charged components of bacterial pores to facilitate entry.[6] Another approach could be the co-administration of DNM analogs with outer membrane permeabilizing agents or efflux pump inhibitors.[7][8]

Troubleshooting Guides

Synthetic Chemistry
IssuePossible Cause(s)Suggested Solution(s)
Low yield in the final methylene bridge insertion step. - Incomplete reaction. - Degradation of starting material or product.- Ensure the use of a robust synthetic route, such as the one described by Hergenrother and co-workers, which reports a 73% yield for this step.[1] - Carefully control reaction conditions, including temperature and reaction time.
Poor solubility of DNM analogs in organic solvents for purification. - The planar aromatic core of the DNM scaffold can lead to π-stacking and reduced solubility.- The introduction of small alkyl chains on the scaffold can disrupt π-stacking and has been shown to improve solubility in DMSO.[1]
Difficulty in achieving desired structural modifications. - The complexity of the DNM scaffold may lead to challenges in regioselectivity and functional group compatibility.- Employ a synthetic route that is amenable to analog synthesis, allowing for the introduction of diversity at various positions.[3] - Utilize protecting group strategies to avoid unwanted side reactions.
Biological Assays
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values. - Poor solubility of the compound in the assay medium leading to precipitation. - Variability in bacterial inoculum preparation.- Prepare stock solutions in 100% DMSO and ensure final DMSO concentration in the assay is consistent and non-toxic to the bacteria. - Sonication or vortexing of the compound in the medium prior to serial dilutions may help. - Standardize the bacterial inoculum preparation according to CLSI guidelines.[9]
No activity observed against wild-type Gram-negative strains. - As expected, the compound is likely unable to penetrate the outer membrane.- Test the compound against a permeabilized Gram-negative strain (e.g., an E. coli ΔtolC mutant) to determine if the compound has intracellular activity.[1][4] - Evaluate the compound in the presence of an outer membrane permeabilizing agent.[8]
High background in cytotoxicity assays. - Compound precipitation interfering with the assay readout. - Inherent fluorescence or color of the compound.- Visually inspect the wells for precipitation before adding the cytotoxicity reagent. - Run control wells with the compound but without cells to measure any background signal.

Data Presentation

Table 1: In Vitro Activity of this compound (DNM) and its Derivatives

CompoundModificationFQS S. aureus (ATCC 29213) MIC (µg/mL)FQR S. aureus (NRS3) MIC (µg/mL)FQS Enterococcus (ATCC 29212) MIC (µg/mL)FQR VRE (S235) MIC (µg/mL)
DNM Parent Compound>1.00.03>1.00.125
2 Methyl at position A>1.00.06>1.00.25
3 Methyl at position B>1.00.06>1.00.25
4 Methyl at position C>1.00.06>1.00.25
5 Methyl at position D>1.00.06>1.00.25

Data synthesized from Hergenrother et al., 2015.[1]

Table 2: Activity of this compound (DNM) Against Gram-Negative Bacteria

Bacterial StrainFluoroquinolone Resistance StatusDNM MIC (µg/mL)
P. aeruginosaWild-Type>128
P. aeruginosaFQR>128
A. baumanniiWild-Type>128
A. baumanniiFQR>128
E. coli (permeabilized strain)-Moderate Activity*

Specific MIC value not provided in the source. Data from Hergenrother et al., 2015.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9]

  • Preparation of Compound Stock Solution:

    • Dissolve the this compound analog in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Cleavage Assay

This assay determines the ability of a compound to inhibit DNA gyrase by stabilizing the cleavage complex, leading to an increase in linear or nicked DNA.[1][4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Supercoiled plasmid DNA (e.g., pBR322)

      • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

      • This compound analog at various concentrations.

      • DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 25 minutes.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding 0.2% SDS and 0.1 µg/mL proteinase K.

    • Incubate at 37°C for 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis:

    • Add DNA loading dye to the samples.

    • Run the samples on a 1% agarose gel containing ethidium bromide.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Quantify the amount of supercoiled, linear, and open circular (nicked) DNA to determine the inhibitory effect of the compound. An increase in linear or open circular DNA indicates inhibition.[1]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of mammalian cells.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Cell viability is proportional to the absorbance and is expressed as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of DNM Analogs purification Purification & Characterization synthesis->purification solubility Solubility Assessment purification->solubility mic_gp MIC Assay (Gram-Positive) solubility->mic_gp Lead Compounds cytotox Cytotoxicity Assay solubility->cytotox mic_gn MIC Assay (Gram-Negative) mic_gp->mic_gn mic_perm MIC Assay (Permeabilized G-ve) mic_gn->mic_perm If inactive gyrase_assay DNA Gyrase Cleavage Assay mic_perm->gyrase_assay If active

Caption: Experimental workflow for modifying and evaluating this compound analogs.

mechanism_of_action cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium dnm_gp DNM Analog cell_wall_gp Cell Wall dnm_gp->cell_wall_gp Penetrates membrane_gp Cell Membrane cell_wall_gp->membrane_gp gyrase_gp Mutant DNA Gyrase membrane_gp->gyrase_gp Inhibits dna_rep_gp DNA Replication gyrase_gp->dna_rep_gp Blocks cell_death_gp Cell Death dna_rep_gp->cell_death_gp dnm_gn DNM Analog outer_membrane Outer Membrane dnm_gn->outer_membrane Blocked efflux Efflux Pump dnm_gn->efflux Effluxed periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane gyrase_gn DNA Gyrase inner_membrane->gyrase_gn

Caption: this compound's mechanism and barrier in Gram-negative bacteria.

logical_relationship cluster_challenges Key Challenges cluster_strategies Potential Solutions start Goal: Develop DNM analog with Gram-Negative Activity penetration Poor Outer Membrane Penetration start->penetration efflux Efflux Pump Susceptibility start->efflux solubility Low Aqueous Solubility start->solubility mod_penetration Modify Scaffold to Enhance Uptake penetration->mod_penetration mod_efflux Design to Evade Efflux Pumps efflux->mod_efflux mod_solubility Improve Physicochemical Properties solubility->mod_solubility end_goal Successful Gram-Negative DNM Antibiotic mod_penetration->end_goal mod_efflux->end_goal mod_solubility->end_goal

Caption: Logical approach to overcoming challenges in developing DNM for Gram-negative bacteria.

References

Minimizing degradation of Deoxynybomycin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of deoxynybomycin during extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a naturally occurring antibiotic produced by certain strains of Streptomyces. Its extraction can be challenging due to its limited solubility in aqueous solutions and its potential for degradation under certain experimental conditions.[1][2] The isolation process from fermentation broths is often inefficient.[1][2]

Q2: What are the primary factors that can cause degradation of this compound during extraction?

While specific degradation pathways for this compound are not extensively documented, general factors known to affect the stability of antibiotics, particularly those with quinolone-like structures, include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and degradation.

  • Temperature: Elevated temperatures, especially above 60°C, can accelerate degradation.

  • Light: Exposure to UV and even ambient light can lead to photolytic degradation.

  • Oxidation: Reactive oxygen species can modify the chemical structure of the antibiotic.

  • Enzymatic Degradation: Residual enzymes from the fermentation broth can potentially degrade the target compound.

Q3: What type of solvents are suitable for extracting this compound?

Given its poor solubility in water, organic solvents are necessary for the extraction of this compound. Ethyl acetate is a commonly used solvent for the extraction of secondary metabolites from Streptomyces cultures and is a suitable starting point. Other organic solvents may also be effective, and optimization of the solvent system is recommended for maximizing extraction efficiency while minimizing degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to a lower yield or purity of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Suboptimal fermentation conditions: Insufficient production of the antibiotic by the Streptomyces strain.Optimize culture conditions such as pH, temperature, and incubation time for maximal this compound production.
Incomplete extraction: The chosen solvent or extraction method is not efficiently recovering the compound.Experiment with different organic solvents or solvent mixtures. Employ techniques like sonication or multiple extraction cycles to improve recovery.
Degradation during extraction: The compound is being degraded by harsh conditions.Review the extraction protocol and identify potential sources of degradation (e.g., high temperature, extreme pH, prolonged light exposure). Implement the mitigation strategies outlined below.
Presence of unknown impurities in the final product. Co-extraction of other metabolites: The solvent system is not selective for this compound.Utilize chromatographic purification techniques such as column chromatography or preparative HPLC to isolate this compound from other extracted compounds.
Degradation products: The observed impurities are a result of this compound degradation.Analyze the impurities using techniques like LC-MS to identify potential degradation products. This information can help in pinpointing the cause of degradation and refining the extraction protocol.
Inconsistent results between extraction batches. Variability in fermentation: Differences in culture growth and antibiotic production.Standardize the fermentation protocol, including inoculum preparation, media composition, and growth parameters.
Inconsistent extraction procedure: Minor variations in the extraction steps.Maintain a detailed and consistent experimental protocol for each extraction.

General Stability of Quinolone-like Antibiotics

While specific quantitative stability data for this compound is limited, the following table summarizes the general stability of fluoroquinolone antibiotics, which share some structural similarities, under different conditions. This can serve as a general guide for handling this compound.

Condition Effect on Fluoroquinolone Stability General Recommendations for this compound
pH Generally more stable at neutral to slightly acidic pH. Unstable under strong alkaline and acidic conditions.[3]Maintain the pH of aqueous solutions as close to neutral as possible during processing. Use buffered solutions where appropriate.
Temperature Degradation rate increases with temperature. Some antibiotics show significant degradation above 60°C.Conduct extraction and purification steps at room temperature or below. Avoid heating extracts unless absolutely necessary and for the shortest possible duration.
Light Susceptible to photolytic degradation, especially under UV light.[3]Protect all solutions and extracts containing this compound from light by using amber glassware or by covering containers with aluminum foil.
Storage Long-term stability is best achieved at low temperatures, such as -20°C or -70°C, in a suitable solvent.For long-term storage, dissolve the purified this compound in an appropriate organic solvent and store at -70°C.

Experimental Protocols

Optimized Extraction Protocol to Minimize Degradation

This protocol provides a general framework for the extraction of this compound from a Streptomyces fermentation broth, with an emphasis on minimizing degradation.

1. Fermentation and Biomass Separation:

  • Culture the Streptomyces strain under optimized conditions for this compound production.
  • Separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Process the supernatant and mycelial fractions separately to determine the primary location of the compound.

2. Extraction from Supernatant:

  • Adjust the pH of the supernatant to neutral (pH 7.0) using a suitable buffer.
  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery.
  • Combine the organic phases.

3. Extraction from Mycelial Biomass:

  • Homogenize the mycelial pellet in ethyl acetate (e.g., using a bead beater or sonicator). Perform this step in an ice bath to prevent heating.
  • Centrifuge to separate the cell debris and collect the solvent extract. Repeat the extraction process on the pellet twice more.
  • Combine all solvent extracts.

4. Concentration and Purification:

  • Combine the extracts from the supernatant and biomass.
  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
  • Further purify the crude extract using column chromatography (e.g., silica gel) with a suitable solvent gradient to isolate this compound.

5. Storage:

  • Store the purified this compound as a solid or dissolved in a suitable organic solvent at -70°C, protected from light.

Visualizations

Workflow for this compound Extraction

ExtractionWorkflow cluster_fermentation Fermentation & Separation cluster_extraction Extraction (Protect from Light) cluster_purification Purification & Storage Fermentation Streptomyces Fermentation Centrifugation Centrifugation (4°C) Fermentation->Centrifugation Supernatant Supernatant (pH 7) Centrifugation->Supernatant Mycelium Mycelial Pellet Centrifugation->Mycelium LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE SolidExtraction Solid-Liquid Extraction (Ethyl Acetate, on ice) Mycelium->SolidExtraction Combine Combine Extracts LLE->Combine SolidExtraction->Combine Concentrate Concentration (Rotary Evaporation, <40°C) Combine->Concentrate Purify Column Chromatography Concentrate->Purify Store Store (-70°C) Purify->Store

Caption: Workflow for this compound extraction with degradation minimization steps.

Hypothetical Degradation Pathway

Based on the degradation of related quinolone antibiotics, a hypothetical degradation pathway for this compound might involve modifications to the core ring structure.

DegradationPathway This compound This compound DegradationProduct1 Hydroxylated Derivative (Oxidation) This compound->DegradationProduct1 Oxidative Stress DegradationProduct2 Ring-Opened Product (Hydrolysis) This compound->DegradationProduct2 Extreme pH DegradationProduct3 Photolytic Adduct (Light Exposure) This compound->DegradationProduct3 UV Light

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

Deoxynybomycin vs. Fluoroquinolones: A Comparative Efficacy Analysis Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in combating antibiotic resistance may lie with deoxynybomycin, a natural product antibiotic demonstrating a unique mechanism of action, particularly against fluoroquinolone-resistant bacteria. This guide provides a detailed comparison of the efficacy of this compound with the widely used fluoroquinolone, ciprofloxacin, supported by experimental data and standardized protocols to inform researchers, scientists, and drug development professionals.

This compound, a derivative of nybomycin, has emerged as a promising antibacterial agent due to its ability to inhibit the mutated DNA gyrase that confers resistance to fluoroquinolones.[1] This distinct characteristic, often termed "reverse antibiotic" activity, signifies its potential to address the growing challenge of multidrug-resistant infections. In contrast, ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a broad spectrum of bacterial infections for decades by targeting both DNA gyrase and topoisomerase IV.[2][3] However, its extensive use has led to a significant increase in bacterial resistance.[4]

This guide delves into a side-by-side comparison of their mechanisms of action, antibacterial efficacy through quantitative data, and the experimental methodologies used for their evaluation.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and ciprofloxacin against both fluoroquinolone-susceptible and resistant bacterial strains.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Wild-Type (Fluoroquinolone-Susceptible)>320.6
Staphylococcus aureus (NRS3)Fluoroquinolone-Resistant1>128
Enterococcus faecalis (ATCC 29212)Wild-Type (Fluoroquinolone-Susceptible)>321
Enterococcus faecalis (S235)Fluoroquinolone-Resistant2>128
Escherichia coli ΔtolCWild-Type (Fluoroquinolone-Susceptible)80.01
Escherichia coli ΔtolC (S83L mutant)Fluoroquinolone-Resistant80.1
Escherichia coli ΔtolC (D87Y mutant)Fluoroquinolone-Resistant160.05

Data sourced from studies on this compound and nybomycin efficacy.[1][5]

The data clearly illustrates this compound's remarkable potency against fluoroquinolone-resistant strains of S. aureus and Enterococcus, where ciprofloxacin is largely ineffective.[1] Interestingly, against the tested E. coli strains, this compound's activity was not significantly enhanced against the resistant mutants, suggesting its "reverse antibiotic" effect may be more pronounced in Gram-positive bacteria.[5][6]

Mechanism of Action: Targeting DNA Gyrase

Both this compound and ciprofloxacin exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and, in the case of fluoroquinolones, also topoisomerase IV.[7] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair.

Ciprofloxacin and other fluoroquinolones inhibit the resealing activity of DNA gyrase, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[3] Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, which alters the drug's binding site.[8]

This compound's unique mechanism involves the specific inhibition of this mutated DNA gyrase.[1] This allows it to be effective where fluoroquinolones fail. Furthermore, bacteria that develop resistance to this compound have been shown to become re-sensitized to fluoroquinolones, suggesting a potential strategy to overcome resistance.[1]

cluster_Cipro Ciprofloxacin Action cluster_DNM This compound Action cluster_Resistance Resistance Mechanism Cipro Ciprofloxacin WT_Gyrase Wild-Type DNA Gyrase Cipro->WT_Gyrase Inhibits DNA_Replication_WT DNA Replication WT_Gyrase->DNA_Replication_WT Blocks Cell_Death_WT Bacterial Cell Death DNA_Replication_WT->Cell_Death_WT Leads to DNM This compound Mutant_Gyrase Mutant DNA Gyrase (Fluoroquinolone-Resistant) DNM->Mutant_Gyrase Inhibits DNA_Replication_Mutant DNA Replication Mutant_Gyrase->DNA_Replication_Mutant Blocks Cell_Death_Mutant Bacterial Cell Death DNA_Replication_Mutant->Cell_Death_Mutant Leads to Cipro_Res Ciprofloxacin Mutant_Gyrase_Res Mutant DNA Gyrase Cipro_Res->Mutant_Gyrase_Res Ineffective against

Figure 1: Comparative Mechanism of Action. This diagram illustrates how ciprofloxacin targets wild-type DNA gyrase, while this compound is effective against mutant DNA gyrase that confers fluoroquinolone resistance.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Antibiotics: Stock solutions of this compound and ciprofloxacin prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Assay Procedure:

  • A serial two-fold dilution of each antibiotic is prepared in the 96-well plates using CAMHB.

  • The final concentration range should typically span from 0.008 to 128 µg/mL.

  • The bacterial inoculum is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Control wells containing only media (sterility control) and media with inoculum (growth control) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

cluster_Workflow MIC Determination Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: MIC Determination Workflow. This flowchart outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration of an antibiotic.

DNA Gyrase Cleavage Assay

This in vitro assay assesses the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.

1. Preparation of Reagents:

  • Enzymes: Purified wild-type and mutant DNA gyrase.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322).

  • Compounds: Increasing concentrations of this compound and ciprofloxacin.

  • Reaction Buffer: Assay buffer containing ATP.

  • Stop Solution: SDS and Proteinase K.

2. Assay Procedure:

  • The reaction mixture containing DNA gyrase, supercoiled DNA, and the test compound is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of SDS and Proteinase K, which denatures the enzyme and digests it, respectively.

  • The DNA is then analyzed by agarose gel electrophoresis.

  • The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex. The intensity of the linear DNA band corresponds to the inhibitory activity of the compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent against fluoroquinolone-resistant Gram-positive pathogens. Its novel mechanism of targeting mutant DNA gyrase offers a significant advantage over existing fluoroquinolones like ciprofloxacin in the context of rising antibiotic resistance. While its efficacy against Gram-negative bacteria appears less pronounced in the strains tested so far, further investigation into its broader spectrum of activity and in vivo performance is warranted. The distinct properties of this compound highlight the importance of exploring natural products in the quest for new antibiotics to combat multidrug-resistant infections.

References

Deoxynybomycin: A Potent Inhibitor of Fluoroquinolone-Resistant DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Deoxynybomycin (DNM), a natural product antibiotic, has emerged as a promising agent in the fight against antibiotic resistance. Its unique "reverse antibiotic" characteristic, demonstrating potent activity against fluoroquinolone-resistant (FQR) bacteria harboring specific mutations in the DNA gyrase A (GyrA) subunit, makes it a compelling subject of study. This guide provides a comprehensive comparison of this compound's inhibitory effects on wild-type and mutant GyrA, supported by experimental data and detailed protocols.

Inhibitory Activity of this compound and Comparators

This compound exhibits a distinct inhibitory profile compared to traditional fluoroquinolones like ciprofloxacin. While fluoroquinolones are highly effective against wild-type DNA gyrase, their efficacy is significantly diminished in the presence of mutations in the quinolone resistance-determining region (QRDR) of GyrA, such as the common S83L substitution (in E. coli numbering).[1] In contrast, this compound and its parent compound, nybomycin (NYB), show enhanced activity against these FQR strains.[1][2][3]

The following tables summarize the quantitative data on the inhibitory activity of this compound and its derivatives compared to ciprofloxacin against both wild-type and mutant DNA gyrase.

CompoundOrganism/EnzymeGyrA MutationMIC (µg/mL)IC50 (µM) - Supercoiling AssayIC50 (µM) - Cleavage Assay
This compound (DNM) S. aureus (FQS, ATCC 29213)Wild-Type> 32--
This compound (DNM) S. aureus (FQR, NRS3)S84L0.03--
DNM-2 (derivative) S. aureus (FQS, ATCC 29213)Wild-Type> 32--
DNM-2 (derivative) S. aureus (FQR, NRS3)S84L0.06--
Ciprofloxacin (CIP) S. aureus (FQS, ATCC 29213)Wild-Type0.25--
Ciprofloxacin (CIP) S. aureus (FQR, NRS3)S84L> 32--
Nybomycin (NYB) E. coli DNA GyraseWild-Type-17>134
Nybomycin (NYB) E. coli DNA GyraseS83L-1767
Ciprofloxacin (CIP) E. coli DNA GyraseWild-Type--3
Ciprofloxacin (CIP) E. coli DNA GyraseS83L-->100

Data compiled from multiple sources.[2][3][4]

Mechanism of Action: A Different Approach

Fluoroquinolones inhibit bacterial type IIA topoisomerases, DNA gyrase and topoisomerase IV, by stabilizing a covalent enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and cell death.[1][3][4] Resistance mutations in GyrA prevent effective binding of these drugs.

This compound and nybomycin also target DNA gyrase but are believed to bind to a different site than fluoroquinolones.[1] Molecular docking studies suggest a binding pocket for nybomycin that is distinct from the fluoroquinolone binding site.[1] This alternative binding mode is thought to be responsible for its potent inhibition of FQR DNA gyrase.[1][2][4] The inhibition by DNM and its derivatives at the cleavage complex of DNA gyrase results in an increase in singly nicked open circular DNA, in contrast to the doubly nicked linear DNA produced by fluoroquinolones.[4]

Experimental Protocols

The validation of this compound's inhibitory effect on specific GyrA mutations relies on a series of well-established in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Wild-type and FQR strains (e.g., S. aureus ATCC 29213 and NRS3 with GyrA S84L).

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds (this compound, ciprofloxacin) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. The inhibition of this activity is a key indicator of a compound's effect on the enzyme.

Protocol:

  • Enzymes and Substrates: Purified wild-type and mutant DNA gyrase (GyrA and GyrB subunits), relaxed pBR322 plasmid DNA.

  • Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin.

  • Procedure:

    • Assemble reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor (this compound or comparator).

    • Initiate the reaction by adding the DNA gyrase enzyme complex.

    • Incubate the mixture at 37°C for 1 hour.[6]

    • Stop the reaction by adding a stop solution containing SDS and EDTA.

    • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. The amount of supercoiled DNA is quantified to determine the IC50 value of the inhibitor.[6][7]

DNA Cleavage Assay

This assay assesses the ability of an inhibitor to stabilize the cleavage complex formed between DNA gyrase and DNA, leading to the accumulation of cleaved DNA products.

Protocol:

  • Enzymes and Substrates: Purified wild-type and mutant DNA gyrase, supercoiled plasmid DNA (e.g., pBR322).

  • Reaction Buffer: Similar to the supercoiling assay buffer but without ATP.

  • Procedure:

    • Incubate DNA gyrase with supercoiled plasmid DNA and various concentrations of the inhibitor at 37°C for 15-30 minutes.[5]

    • Add SDS and proteinase K to trap the cleavage complex and digest the protein.

    • Analyze the DNA products (supercoiled, relaxed, linear, and open circular forms) by 1% agarose gel electrophoresis.

    • Quantify the amount of cleaved DNA to determine the inhibitory effect.[1][5]

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Bacterial_Strains Bacterial Strains (Wild-Type & Mutant GyrA) MIC_Assay MIC Determination Bacterial_Strains->MIC_Assay Compounds Test Compounds (this compound, Comparators) Compounds->MIC_Assay Supercoiling_Assay DNA Supercoiling Assay Compounds->Supercoiling_Assay Cleavage_Assay DNA Cleavage Assay Compounds->Cleavage_Assay Enzymes Purified DNA Gyrase (Wild-Type & Mutant) Enzymes->Supercoiling_Assay Enzymes->Cleavage_Assay Data_Quantification Data Quantification (MIC & IC50 Values) MIC_Assay->Data_Quantification Supercoiling_Assay->Data_Quantification Cleavage_Assay->Data_Quantification Comparison Comparative Analysis Data_Quantification->Comparison

Caption: Experimental workflow for validating this compound's inhibitory effect.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Mechanisms GyrA GyrA Quinolone Resistance Determining Region (QRDR) DNA_Relaxed Relaxed DNA GyrA->DNA_Relaxed Binds Cleavage_Complex_FQ Stabilized Cleavage Complex (Double-Strand Break) GyrA->Cleavage_Complex_FQ Forms GyrB GyrB ATPase Domain GyrB->DNA_Relaxed Binds DNA_Supercoiled Supercoiled DNA DNA_Relaxed->DNA_Supercoiled ATP-dependent supercoiling Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Binds to QRDR GyrA_Mutant Mutant GyrA Altered QRDR Fluoroquinolones->GyrA_Mutant Reduced Binding This compound This compound This compound->GyrA_Mutant Binds to alternative site Cleavage_Complex_DNM Stabilized Cleavage Complex (Single-Strand Nick) GyrA_Mutant->Cleavage_Complex_DNM Forms

Caption: Mechanism of DNA gyrase inhibition by Fluoroquinolones and this compound.

References

Unlocking the Potential of Deoxynybomycin: A Guide to Structure-Activity Relationships of its Analogs against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of deoxynybomycin (DNM) analogs, focusing on their structure-activity relationships (SAR) in combating fluoroquinolone-resistant bacteria. We present a synthesis of key experimental data, detailed methodologies for crucial assays, and visual representations of the underlying biological pathways and research workflows.

This compound, a natural product, has garnered significant interest for its unusual mechanism of action: the inhibition of mutant DNA gyrase, the very enzyme that confers resistance to fluoroquinolone antibiotics.[1][2][3] This "reverse antibiotic" effect, where the compound is more potent against resistant strains than their wild-type counterparts, presents a promising strategy in the fight against antimicrobial resistance.[1][2] However, challenges such as poor aqueous solubility have made the parent compound a less-than-ideal drug candidate, necessitating the exploration of synthetic analogs with improved properties and potent activity.[1][3]

Comparative Analysis of this compound Analogs

The antibacterial efficacy of this compound and its derivatives has been primarily evaluated against Staphylococcus aureus, including wild-type (WT) and fluoroquinolone-resistant (FQR) strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for this comparison.

Structural modifications to the this compound core have been explored at four primary sites, designated A, B, C, and D. These modifications have a profound impact on the antibacterial activity, particularly against FQR S. aureus. The following table summarizes the MIC data for a selection of DNM analogs, highlighting the impact of various substituents at these sites.

CompoundModification at Site AModification at Site BModification at Site CModification at Site DMIC (µg/mL) vs. WT S. aureusMIC (µg/mL) vs. FQR S. aureus
DNM HHHH>322
DNM-1 OMeHHH>324
DNM-2 HOMeHH>321
DNM-3 FHHH>324
DNM-4 ClHHH>322
DNM-5 HHOMeH>328
DNM-6 HHHOMe>3216
DNM-7 OMeOMeHH>324
DNM-8 HFHH>322

Data synthesized from Parkinson et al., 2015.[1][2][3]

Key Insights from SAR Studies

The data reveals several critical structure-activity relationships:

  • High Selectivity for FQR Strains: A consistent observation is the significantly lower MIC values of DNM and its analogs against the FQR strain of S. aureus compared to the WT strain. This underscores the "reverse antibiotic" characteristic of this compound class.

  • Impact of Substitutions at Site B: Modifications at Site B appear to be particularly influential. For instance, the introduction of a methoxy group (DNM-2) or a fluorine atom (DNM-8) maintains or even slightly improves the potent activity against the FQR strain.

  • Tolerance for Modifications at Site A: Substitutions at Site A with various electron-donating and electron-withdrawing groups (e.g., OMe, F, Cl) are generally well-tolerated, with the resulting analogs retaining significant activity against FQR S. aureus.

  • Reduced Activity with Modifications at Sites C and D: In contrast, modifications at Sites C and D appear to be detrimental to the antibacterial activity, as evidenced by the higher MIC values for DNM-5 and DNM-6 against the FQR strain.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Microdilution Broth Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of S. aureus (wild-type and fluoroquinolone-resistant strains)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each this compound analog.

  • In a 96-well plate, perform serial two-fold dilutions of each analog in CAMHB to achieve a range of desired concentrations.

  • Prepare an inoculum of each bacterial strain and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase Cleavage Assay

This assay is used to assess the ability of this compound analogs to inhibit the activity of DNA gyrase, a type II topoisomerase.

Materials:

  • Purified wild-type and mutant DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and Mg²⁺)

  • This compound analogs

  • Sodium dodecyl sulfate (SDS)

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the this compound analog.

  • Initiate the reaction by adding the purified DNA gyrase enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS and proteinase K to digest the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an accumulation of linear or relaxed DNA, indicating that the enzyme's religation activity is blocked.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_cell Bacterial Cell DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling DNA_Gyrase Mutant DNA Gyrase (Fluoroquinolone-Resistant) Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed/Nicked DNA DNA_Gyrase->Relaxed_DNA relaxes supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to toxic DNA breaks DNM_Analog This compound Analog DNM_Analog->DNA_Gyrase inhibits

Caption: Mechanism of action of this compound analogs.

experimental_workflow Start Start: Design & Synthesize This compound Analogs MIC_Assay Primary Screening: Microdilution Broth Assay (MIC) vs. WT & FQR S. aureus Start->MIC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Gyrase_Assay Mechanism of Action Study: DNA Gyrase Cleavage Assay SAR_Analysis->Gyrase_Assay Lead_Optimization Lead Optimization: Further Analog Synthesis SAR_Analysis->Lead_Optimization iterative process Gyrase_Assay->Lead_Optimization Lead_Optimization->MIC_Assay End End: Identify Optimized Lead Compound Lead_Optimization->End

Caption: Experimental workflow for SAR studies of this compound analogs.

logical_relationship cluster_modifications Structural Modifications cluster_activity Antibacterial Activity (vs. FQR S. aureus) Site_B Site B Modification (e.g., -OMe, -F) High_Activity High Potency (Low MIC) Site_B->High_Activity Site_A Site A Modification (e.g., -OMe, -F, -Cl) Site_A->High_Activity Sites_CD Sites C & D Modification Low_Activity Low Potency (High MIC) Sites_CD->Low_Activity

Caption: Relationship between modification sites and antibacterial activity.

References

Deoxynybomycin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cross-resistance profile of deoxynybomycin in comparison to other classes of antibiotics. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound, a natural product antibiotic, demonstrates a unique "reverse antibiotic" activity, showing potent efficacy against bacterial strains that are resistant to fluoroquinolones.[1][2] Its mechanism of action, the inhibition of mutant DNA gyrase, distinguishes it from many other antibiotic classes and suggests a low potential for cross-resistance with drugs that have different cellular targets.[1] Experimental data indicates that this compound is particularly effective against fluoroquinolone-resistant (FQR) Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1] Notably, bacteria that develop resistance to this compound may see a restored sensitivity to fluoroquinolones, presenting a potential strategy to overcome existing resistance mechanisms.[1]

Quantitative Data on Antibiotic Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and various comparator antibiotics against a range of bacterial strains.

Table 1: this compound and Fluoroquinolone Activity against Staphylococcus aureus

StrainResistance ProfileThis compound (µg/mL)Ciprofloxacin (µg/mL)
S. aureus ATCC 29213Wild-Type (Fluoroquinolone-Susceptible)>640.25
S. aureus NRS3Fluoroquinolone-Resistant MRSA0.125>128
High-Level CIP-Resistant S. aureusClinical Isolates0.03–0.06High

Data sourced from multiple studies.[1][3]

Table 2: Nybomycin (this compound precursor) and Fluoroquinolone Activity against Escherichia coli ΔtolC *

GyrA MutationResistance ProfileNybomycin (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)
NoneWild-Type2.50.010.02
S83LFluoroquinolone-Resistant2.50.10.2
D87YFluoroquinolone-Resistant50.050.1

The ΔtolC mutation enhances cell permeability. Data from a 2021 study in Antimicrobial Agents and Chemotherapy.[4][5][6][7]

Conceptual Cross-Resistance Profile with Other Antibiotic Classes

Direct comparative MIC data for this compound against a broad panel of multidrug-resistant bacteria alongside other antibiotic classes such as β-lactams, aminoglycosides, and macrolides is limited in the reviewed literature. However, based on its distinct mechanism of action, a low level of cross-resistance is anticipated.

  • β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins. As this compound targets DNA gyrase, a completely different cellular process, cross-resistance is unlikely.

  • Aminoglycosides (e.g., Gentamicin, Amikacin): These agents inhibit protein synthesis by binding to the 30S ribosomal subunit. This is a different target from this compound, suggesting a lack of cross-resistance.

  • Macrolides (e.g., Erythromycin, Azithromycin): Macrolides also inhibit protein synthesis, but by binding to the 50S ribosomal subunit. Again, the distinct mechanism makes cross-resistance with this compound improbable.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

Protocol:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the test antibiotic (e.g., this compound) are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Cleavage Assay

This assay is used to assess the inhibitory effect of compounds on the DNA cleavage and re-ligation activity of DNA gyrase.[3]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified wild-type or mutant DNA gyrase, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (e.g., this compound, ciprofloxacin).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow the enzyme to cleave the DNA.

  • Termination of Reaction: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) and proteinase K. This treatment denatures the enzyme and digests it, leaving the DNA.

  • Gel Electrophoresis: The DNA is then analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, and linear) are separated based on their size and conformation.

  • Analysis: An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex, preventing the re-ligation of the DNA strands, which is a hallmark of topoisomerase poisons like fluoroquinolones. The inhibition of supercoiling activity can also be assessed.

Visualizations

Mechanism of Action on DNA Gyrase

G cluster_wt Wild-Type (Fluoroquinolone-Susceptible) Bacterium cluster_fq_wt Fluoroquinolone Action cluster_fqr Fluoroquinolone-Resistant Bacterium cluster_fq_fqr Fluoroquinolone Inaction cluster_dnm_fqr This compound Action wt_gyrase Wild-Type DNA Gyrase dna_replication_wt Normal DNA Replication wt_gyrase->dna_replication_wt Facilitates cleavage_complex_wt Stabilized Cleavage Complex wt_gyrase->cleavage_complex_wt fq Fluoroquinolone fq->wt_gyrase Binds to cell_death_wt Cell Death cleavage_complex_wt->cell_death_wt Leads to mutant_gyrase Mutant DNA Gyrase dna_replication_fqr Normal DNA Replication mutant_gyrase->dna_replication_fqr Facilitates inhibited_gyrase Inhibited Mutant Gyrase mutant_gyrase->inhibited_gyrase fq_fqr Fluoroquinolone fq_fqr->mutant_gyrase Binding Reduced dnm This compound dnm->mutant_gyrase Binds & Inhibits cell_death_fqr Cell Death inhibited_gyrase->cell_death_fqr Leads to

Caption: Differential action of Fluoroquinolones and this compound.

Experimental Workflow for Cross-Resistance Evaluation

G start Start: Select Bacterial Strains (Wild-Type & Resistant) prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate mic_plate Prepare 96-Well Plates with Serial Dilutions of Antibiotics (this compound & Comparators) mic_plate->inoculate incubate Incubate Plates (16-20h at 37°C) inoculate->incubate read_mic Read MIC Values (Lowest concentration with no visible growth) incubate->read_mic analyze Analyze and Compare MICs to Determine Cross-Resistance read_mic->analyze end End: Report Findings analyze->end

Caption: Workflow for MIC-based cross-resistance testing.

References

Reversing the Tide of Resistance: A Comparative Guide to Confirming the "Reverse Antibiotic" Hypothesis in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the escalating crisis of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our antimicrobial arsenal. The "reverse antibiotic" hypothesis, which posits that resistance to one antibiotic can be reversed or mitigated, offers a promising avenue of investigation. This guide provides a comparative analysis of two key approaches that validate this hypothesis in clinically relevant pathogens: Collateral Sensitivity and Antibiotic Adjuvants. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these phenomena.

The core principle of the "reverse antibiotic" effect is to exploit the evolutionary trade-offs and mechanistic vulnerabilities inherent in antibiotic-resistant bacteria. By understanding the genetic and physiological changes that confer resistance, it is possible to identify secondary weaknesses that can be targeted to restore antibiotic susceptibility. This guide will explore the evidence for these strategies in clinical isolates, offering a direct comparison with standard therapeutic approaches for multidrug-resistant (MDR) infections.

Comparative Analysis of "Reverse Antibiotic" Strategies

The two primary strategies underpinning the "reverse antibiotic" hypothesis are Collateral Sensitivity and the use of Antibiotic Adjuvants. While both aim to overcome resistance, they operate through distinct mechanisms.

  • Collateral Sensitivity (CS): This evolutionary trade-off occurs when the development of resistance to one antibiotic leads to increased susceptibility to another drug. This phenomenon can be exploited by designing sequential or combination therapies that select against resistant populations.[1][2][3]

  • Antibiotic Adjuvants: These are non-antibiotic compounds that, when used in combination with an antibiotic, restore its effectiveness against resistant bacteria.[4][5][6] Adjuvants can act by various mechanisms, such as inhibiting resistance enzymes or blocking efflux pumps that expel antibiotics from the bacterial cell.[7][8][9][10][11]

Below is a comparative summary of these approaches against a standard-of-care alternative for treating multidrug-resistant organisms (MDROs).

StrategyMechanism of ActionAdvantagesLimitationsClinical Relevance
Collateral Sensitivity Evolutionary trade-off where resistance to Drug A increases sensitivity to Drug B.Utilizes existing antibiotics; can potentially slow the evolution of resistance.CS networks can be complex and strain-specific; requires detailed susceptibility testing.Demonstrated in clinical isolates of E. coli and P. aeruginosa; informs antibiotic cycling strategies.[1][12][13][14]
Antibiotic Adjuvants Inhibition of specific resistance mechanisms (e.g., β-lactamases, efflux pumps).Can restore the efficacy of "last-resort" antibiotics; broad applicability for certain resistance mechanisms.Potential for development of resistance to the adjuvant; requires co-formulation and regulatory approval.Several β-lactamase inhibitor combinations are in clinical use; efflux pump inhibitors are in development.[15][16][17]
Standard of Care (e.g., Carbapenem Combination Therapy) Use of broad-spectrum antibiotics, often in combination, to overcome resistance.Established clinical protocols and physician familiarity.Can contribute to further resistance development; limited options for highly resistant pathogens.Current standard for many serious MDR infections, but facing increasing failure rates.

Quantitative Data on "Reverse Antibiotic" Effects in Clinical Isolates

The following tables summarize quantitative data from studies on collateral sensitivity and antibiotic adjuvants in clinical isolates. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that inhibits visible bacterial growth. A decrease in MIC indicates increased susceptibility.

Table 1: Collateral Sensitivity in Clinical Isolates of Pseudomonas aeruginosa

This table illustrates the collateral sensitivity to tobramycin and aztreonam in ciprofloxacin-resistant clinical isolates of P. aeruginosa.

IsolateCiprofloxacin MIC (μg/mL)Tobramycin MIC (μg/mL) - Fold ChangeAztreonam MIC (μg/mL) - Fold Change
Parental Strain 1 218
Ciprofloxacin-Resistant Mutant 1 32 (16x increase)0.25 (4x decrease)2 (4x decrease)
Parental Strain 2 4216
Ciprofloxacin-Resistant Mutant 2 64 (16x increase)0.5 (4x decrease)4 (4x decrease)

Data adapted from studies demonstrating robust collateral sensitivity patterns in clinical P. aeruginosa isolates.[13][14]

Table 2: Efficacy of β-Lactam/β-Lactamase Inhibitor Combinations Against Resistant Enterobacteriaceae

This table shows the restoration of β-lactam activity by the addition of a β-lactamase inhibitor against resistant clinical isolates.

OrganismAntibioticAntibiotic MIC (μg/mL)Antibiotic + Inhibitor MIC (μg/mL)Fold Decrease in MIC
E. coli (ESBL-producing)Ceftazidime>2562>128
K. pneumoniae (KPC-producing)Meropenem64164
E. coli (OXA-48-producing)Ceftazidime128432

Data compiled from clinical trial results and in vitro studies of novel β-lactam/β-lactamase inhibitor combinations.[15][17]

Table 3: Reversal of Resistance by Efflux Pump Inhibitors (EPIs) in E. coli

This table demonstrates the potentiation of antibiotic activity in the presence of an EPI in a resistant clinical isolate of E. coli.

AntibioticAntibiotic MIC (μg/mL)Antibiotic + EPI MIC (μg/mL)Fold Decrease in MIC
Ciprofloxacin16116
Erythromycin128816
Tetracycline64416

Illustrative data based on preclinical studies of efflux pump inhibitors.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.

Principle: Serial dilutions of two compounds are tested in combination against a standardized bacterial inoculum in a microtiter plate. The resulting pattern of growth inhibition is used to determine if the combination is synergistic, additive, indifferent, or antagonistic.[18][19][20]

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Create serial twofold dilutions of Antibiotic A along the columns and Antibiotic B along the rows of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI/EUCAST guidelines.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.[21][22][23][24][25]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index: [21][23]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Antimicrobial Susceptibility Testing (AST)

Standardized AST methods are essential to determine the MIC of antibiotics against clinical isolates.

Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Common Methods:

  • Broth Microdilution: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate, which is then inoculated with the test organism.

  • Agar Dilution: Serial dilutions of the antibiotic are incorporated into solid agar medium, and a standardized inoculum of the test organism is spotted onto the surface.

  • E-test (Gradient Diffusion): A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the zone of inhibition intersects the strip.

Visualizing the Pathways and Workflows

Collateral Sensitivity Signaling Pathway

Collateral_Sensitivity cluster_resistance Resistance to Antibiotic A cluster_sensitivity Increased Sensitivity to Antibiotic B A Antibiotic A Exposure Mutation Genetic Mutation (e.g., in gyrA) A->Mutation Resistance Target Modification or Efflux Pump Upregulation Mutation->Resistance Hypersensitivity Altered Target or Increased Uptake Resistance->Hypersensitivity Pleiotropic Effect B Antibiotic B B->Hypersensitivity Inhibits Adjuvant_Workflow Isolate Clinical Isolate (MDR) AST_alone Determine MIC of Antibiotic Alone Isolate->AST_alone Checkerboard Checkerboard Assay (Antibiotic + Adjuvant) Isolate->Checkerboard Calculate_FIC Calculate FIC Index AST_alone->Calculate_FIC AST_combo Determine MIC in Combination Checkerboard->AST_combo AST_combo->Calculate_FIC Synergy Synergy Confirmed (FIC ≤ 0.5) Calculate_FIC->Synergy Resistance_Reversal MDR_Bacterium Multidrug-Resistant Bacterium Resistance_Mech Resistance Mechanism (e.g., Efflux Pump) MDR_Bacterium->Resistance_Mech Expresses Antibiotic Antibiotic Resistance_Mech->Antibiotic Expels Antibiotic->MDR_Bacterium Ineffective Bacterial_Death Bacterial Death Antibiotic->Bacterial_Death Causes Adjuvant Adjuvant (e.g., EPI) Adjuvant->Resistance_Mech Inhibits

References

Comparative Analysis of Deoxynybomycin's Mode of Action in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of deoxynybomycin (DNM), a natural product antibiotic, and its mode of action in Escherichia coli. The document summarizes key experimental findings, compares its efficacy with other antibiotics, details relevant experimental protocols, and visualizes its mechanism of action.

Introduction to this compound

This compound is a member of the nybomycin class of antibiotics. These compounds have garnered significant interest for their unusual "reverse antibiotic" properties, where they selectively inhibit the growth of certain fluoroquinolone-resistant (FQR) bacterial strains with little to no activity against their fluoroquinolone-sensitive (FQS) counterparts.[1][2] This activity is particularly noted in Gram-positive bacteria like Staphylococcus aureus.[2] However, studies in Gram-negative bacteria such as E. coli reveal a more complex mechanism where both FQS and FQR strains can be inhibited.[1][3][4]

Mechanism of Action: Inhibition of DNA Gyrase

The primary target of this compound in E. coli is DNA gyrase, a type II topoisomerase essential for managing DNA topology during replication and transcription.[1][5] DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial survival.

This compound, similar to its parent compound nybomycin, inhibits the activity of DNA gyrase.[1] It is believed to bind to a site distinct from that of fluoroquinolones.[1] This inhibition disrupts essential cellular processes, including DNA replication and repair, ultimately leading to bacterial cell death. Unlike the pronounced "reverse antibiotic" effect seen in some Gram-positive bacteria, nybomycin and this compound inhibit both wild-type and fluoroquinolone-resistant (e.g., S83L mutant) E. coli DNA gyrase.[1][3] Furthermore, nybomycin has been shown to inhibit E. coli topoisomerase IV, another type II topoisomerase, suggesting multiple targets within the cell.[1][2]

cluster_this compound This compound (DNM) cluster_Ecoli E. coli Cell DNM This compound Gyrase DNA Gyrase (GyrA/GyrB) DNM->Gyrase Inhibits Activity DNA Bacterial DNA Gyrase->DNA Introduces Negative Supercoils Replication DNA Replication & Transcription Gyrase->Replication Enables DNA->Replication Template For Death Cell Death Replication->Death Disruption Leads To cluster_workflow Experimental Workflow: DNA Gyrase Supercoiling Assay A 1. Prepare Reaction Mix (Buffer, Relaxed DNA, DNM) B 2. Add Purified E. coli DNA Gyrase A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction (SDS/Proteinase K) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Analyze Results E->F

References

Comparative Analysis of Deoxynybomycin's Interaction with DNA Gyrase Through Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

Deoxynybomycin (DNM), a natural product antibiotic, has garnered significant attention from the scientific community for its unique inhibitory action against DNA gyrase, particularly in fluoroquinolone-resistant (FQR) bacterial strains.[1][2][3] This guide provides a comparative analysis of molecular docking studies of this compound with DNA gyrase, contrasting its performance with other known gyrase inhibitors and presenting supporting experimental data. The focus is to offer researchers, scientists, and drug development professionals a clear overview of DNM's potential as a therapeutic agent.

Performance Comparison with Alternative DNA Gyrase Inhibitors

DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-validated target for antibiotics.[4][5][6] this compound's interaction with this enzyme is distinct when compared to two major classes of inhibitors: fluoroquinolones and aminocoumarins.

Fluoroquinolones , such as ciprofloxacin, are a widely used class of antibiotics that target the GyrA subunit of DNA gyrase.[5][7] They function by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately cell death.[5][8] However, the extensive use of fluoroquinolones has led to widespread resistance, often through mutations in the GyrA subunit.[1][7] this compound exhibits a significant advantage here, as it is particularly effective against these mutant forms of DNA gyrase that confer fluoroquinolone resistance.[1][2]

Aminocoumarins , like novobiocin, represent another class of DNA gyrase inhibitors. These antibiotics compete with ATP for binding to the GyrB subunit, thereby inhibiting the enzyme's ATPase activity, which is crucial for its function.[4][9][10][11] The binding site of aminocoumarins is different from that of fluoroquinolones.[11] this compound's parent compound, nybomycin, is suggested to have a different mechanism of action from fluoroquinolones, and molecular docking studies indicate it binds to a site distinct from them.[12]

The unique mechanism of this compound, which involves inhibiting the mutant DNA gyrase, makes it a promising candidate for overcoming fluoroquinolone resistance.[1][2][3] Furthermore, bacteria that develop resistance to DNM have been shown to become re-sensitized to fluoroquinolones, suggesting a potential strategy to combat emerging resistance.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies, comparing the activity of this compound and other inhibitors against DNA gyrase.

InhibitorTarget Enzyme/StrainBinding Energy (kcal/mol)IC50MIC (µg/mL)
This compound (DNM) FQR S. aureus (NRS3)Not AvailableNot Available2
WT S. aureus (ATCC 29213)Not AvailableNot Available>32
Ciprofloxacin FQR S. aureus (NRS3)Not AvailableNot Available128
WT S. aureus (ATCC 29213)Not AvailableNot Available0.25
DNA Gyrase (docking)-7.4[13]Not AvailableNot Available
Novobiocin S. aureus DNA GyraseNot Available~6-10 nM[4]Not Available
E. coli DNA GyraseNot Available170 nM[14]Not Available
DNA Gyrase B (docking)-8.7[13]Not AvailableNot Available
Clorobiocin DNA Gyrase (docking)-6.078[15]Not AvailableNot Available
Nybomycin (NYB) E. coli WT DNA GyraseNot AvailableDNA cleavage stimulatedNot Available
E. coli S83L mutant GyraseNot AvailableDNA cleavage stimulatedNot Available

Detailed Experimental Protocols

Molecular Docking of DNA Gyrase Inhibitors

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol is a generalized procedure based on common practices in the cited literature.[15][16][17][18][19]

  • Protein Structure Preparation:

    • The three-dimensional crystal structure of the target, DNA gyrase, is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs for bacterial DNA gyrase include 2XCT, 1KZN, 5IWI, and 6RKS.[12][15][16][19][20]

    • The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.

    • The binding site is defined by creating a grid box around the active site residues or a co-crystallized ligand. For instance, the grid box for docking against DNA gyrase (PDB ID: 2XCT) has been set with dimensions like X=8, Y=14, Z=14 and center coordinates X=3.194, Y=43.143, Z=69.977.[16]

  • Ligand Preparation:

    • The 2D structures of the ligands (e.g., this compound, ciprofloxacin, novobiocin) are drawn using chemical drawing software and converted to 3D structures.

    • The ligand structures are then optimized and their energy is minimized using appropriate force fields.

  • Docking Simulation:

    • Docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[15][16][18]

    • The program samples a large number of possible conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity (often reported as binding energy in kcal/mol).

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

In Vitro DNA Gyrase Assays
  • DNA Supercoiling Assay: [10][21][22]

    • This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP.

    • The reaction mixture typically contains the DNA gyrase enzyme, relaxed plasmid DNA, ATP, and a buffer system.

    • The inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture.

    • The reaction is incubated and then stopped. The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized.

    • The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.

  • ATPase Assay: [10][21]

    • This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase.

    • The assay is performed in the presence of ATP and the inhibitor at various concentrations.

    • The amount of ADP produced or the depletion of ATP is measured, often using a coupled-enzyme assay or a colorimetric method.

    • The IC50 value is determined as the concentration of the inhibitor that reduces the ATPase activity by 50%.

Visualizing Molecular Interactions and Mechanisms

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., DNA Gyrase from PDB) Prot_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Prot_Prep Ligand Ligand Structure (e.g., this compound) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Analyze Binding Energy & Interactions Docking->Analysis Visualization Visualize Complex Analysis->Visualization

DNA_Gyrase_Inhibition cluster_process DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Action Relaxed_DNA Relaxed DNA Gyrase_Complex DNA-Gyrase Complex Relaxed_DNA->Gyrase_Complex Binding Cleavage Transient Double-Strand Break Gyrase_Complex->Cleavage ATP Hydrolysis (GyrB) Supercoiled_DNA Supercoiled DNA Cleavage->Supercoiled_DNA Strand Passage & Religation Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->Cleavage Stabilizes Complex (Targets GyrA) Aminocoumarins Aminocoumarins & this compound (e.g., Novobiocin, DNM) Aminocoumarins->Gyrase_Complex Inhibits ATP Hydrolysis (Targets GyrB)

References

Safety Operating Guide

Proper Disposal of Deoxynybomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Deoxynybomycin, a quinoline class antibiotic. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: A fume hood should be used when handling the pure compound or preparing solutions.

In case of a spill, immediately alert personnel in the area. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation and disposal of this compound waste, including pure compound, contaminated labware, and aqueous solutions.

1. Segregation of Waste:

  • Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a dedicated, clearly labeled, leak-proof container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, labeled, sealed, and chemical-resistant container.

  • Sharps: All contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

2. Chemical Inactivation (Decontamination):

Due to the lack of specific data for this compound, two effective methods for the degradation of other toxins, including mycotoxins, are recommended. It is crucial to perform these inactivation procedures in a certified chemical fume hood.

Method A: Sodium Hypochlorite Treatment

This method is effective for the inactivation of various toxins, including T-2 mycotoxin, a trichothecene.

  • For Liquid Waste: Add a solution of sodium hypochlorite (household bleach, ~5-6%) and sodium hydroxide to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite and 0.1 M sodium hydroxide. Allow the mixture to react for a minimum of 4-5 hours with occasional stirring.

  • For Solid Waste and Surfaces: Prepare a fresh solution of 1% sodium hypochlorite in 0.1 M sodium hydroxide. Submerge contaminated items in this solution for at least 4-5 hours. For surfaces, carefully wipe down with the solution, ensuring a prolonged contact time.

Method B: Sodium Bisulfite Treatment

Sodium bisulfite has been shown to be effective in degrading mycotoxins like aflatoxin B1.

  • For Liquid Waste: Prepare a 1% (w/v) solution of sodium bisulfite in the aqueous waste. Adjust the pH to approximately 5.5 if necessary. Allow the solution to react for at least 72 hours. The degradation process can be enhanced by heating to 45-65°C for 1 hour, if feasible and safe for the waste container.

  • For Solid Waste: Due to the challenges of ensuring complete contact, this method is less ideal for solid waste but can be used for items that can be fully submerged in a 1% sodium bisulfite solution for 72 hours.

3. Final Disposal:

  • After chemical inactivation, the treated liquid waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance, as some municipalities may have restrictions on the disposal of treated chemical waste down the drain.

  • Treated solid waste and spill cleanup materials should be placed in a sealed, labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound, inactivated"), and the date.

Quantitative Data for Decontamination Solutions

ParameterMethod A: Sodium HypochloriteMethod B: Sodium Bisulfite
Active Reagent Sodium Hypochlorite (NaOCl)Sodium Bisulfite (NaHSO₃)
Working Concentration 1% NaOCl in 0.1 M NaOH1% (w/v) NaHSO₃
Contact Time 4-5 hours72 hours (at 25°C)
Enhancement -Heating to 45-65°C for 1 hour
Target pH Alkaline (due to NaOH)~5.5

This compound Disposal Workflow

Deoxynybomycin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps_waste->collect_sharps decon_choice Choose Decontamination Method collect_solid->decon_choice collect_liquid->decon_choice final_disposal Final Disposal via Institutional EHS collect_sharps->final_disposal naocl Method A: 1% NaOCl + 0.1M NaOH (4-5 hours) decon_choice->naocl Hypochlorite nahso3 Method B: 1% NaHSO₃ (72 hours) decon_choice->nahso3 Bisulfite naocl->final_disposal nahso3->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxynybomycin
Reactant of Route 2
Reactant of Route 2
Deoxynybomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.